molecular formula C15H13NO2 B051034 5-Phenoxy-3-methylindoline-2-one CAS No. 115608-94-1

5-Phenoxy-3-methylindoline-2-one

Cat. No.: B051034
CAS No.: 115608-94-1
M. Wt: 239.27 g/mol
InChI Key: IIKIJJJITNWFBC-UHFFFAOYSA-N
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Description

5-Phenoxy-3-methylindoline-2-one is a synthetically derived organic compound belonging to the indolinone class, recognized for its potential as a key chemical scaffold in medicinal chemistry and pharmacological research. Its core structure features a 2-indolinone moiety substituted with a methyl group at the 3-position and a phenoxy group at the 5-position. This specific substitution pattern is of significant interest for the design and development of novel small-molecule inhibitors, particularly targeting various protein kinases and other ATP-binding enzymes involved in critical cellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-13-9-12(7-8-14(13)16-15(10)17)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIJJJITNWFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616956
Record name 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115608-94-1
Record name 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for 5-Phenoxy-3-methylindoline-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of novel, efficient synthetic strategies for the preparation of 5-Phenoxy-3-methylindoline-2-one and its derivatives. The indolinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The introduction of a phenoxy group at the 5-position and a methyl group at the 3-position presents unique synthetic challenges and opportunities. This document details two primary, innovative routes: a sequential Ullmann condensation and palladium-catalyzed intramolecular α-arylation, and a radical cyclization approach. Each route is presented with a thorough mechanistic discussion, detailed experimental protocols, and comparative data to guide researchers and drug development professionals in the synthesis of this important class of molecules.

Introduction: The Significance of the 5-Phenoxy-3-methylindolin-2-one Scaffold

The indolin-2-one (oxindole) core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is a key component in numerous approved drugs and clinical candidates, particularly in the realm of oncology as kinase inhibitors.[2] The strategic placement of substituents on the oxindole ring allows for the fine-tuning of pharmacological properties. The 5-phenoxy moiety can enhance binding affinity to target proteins through additional hydrophobic and potential π-stacking interactions, while the 3-methyl group introduces a chiral center, which can be crucial for stereospecific interactions with biological targets. The development of robust and efficient synthetic routes to access these complex molecules is therefore of paramount importance for the advancement of drug discovery programs.

This guide moves beyond classical synthetic approaches to focus on modern, catalytic methods that offer advantages in terms of yield, selectivity, and functional group tolerance. We will dissect two distinct and powerful strategies for the construction of the this compound core.

Route 1: Sequential Ullmann Condensation and Palladium-Catalyzed Intramolecular α-Arylation

This initial strategy is a convergent and highly adaptable approach that constructs the target molecule in a stepwise fashion. It leverages a classic copper-catalyzed cross-coupling reaction to form the diaryl ether linkage, followed by a modern palladium-catalyzed cyclization to construct the indolinone core.

Retrosynthetic Analysis and Strategy

The core logic of this route is to first assemble the C5-phenoxy-substituted aniline precursor and then build the 3-methyl-indolin-2-one ring onto it. This approach allows for late-stage cyclization, which can be advantageous for library synthesis and exploring a variety of substituents on both the phenoxy and aniline moieties.

Retrosynthesis_Route_1 Target This compound Intermediate1 N-(4-phenoxyphenyl)-2-chloropropanamide Target->Intermediate1 Pd-catalyzed intramolecular α-arylation Intermediate2 4-Phenoxyaniline Intermediate1->Intermediate2 Acylation StartingMaterial3 2-Chloropropionyl chloride Intermediate1->StartingMaterial3 StartingMaterial1 Phenol Intermediate2->StartingMaterial1 Ullmann Condensation StartingMaterial2 4-Bromoaniline Intermediate2->StartingMaterial2

Diagram 1: Retrosynthetic analysis for Route 1.
Step-by-Step Experimental Protocols and Mechanistic Insights

The formation of the diaryl ether bond is a critical first step. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established and reliable method for this transformation.[3][4] Modern modifications of this reaction often utilize ligands to improve efficiency and lower reaction temperatures.[5]

Mechanism of the Ullmann Condensation:

The reaction is believed to proceed through a Cu(I) catalytic cycle. The phenol is first deprotonated by a base to form a phenoxide, which then coordinates to the Cu(I) catalyst. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, furnishes the diaryl ether and regenerates the active Cu(I) species.[3]

Ullmann_Mechanism CuI Cu(I) Catalyst Intermediate1 [Ar'-O-Cu(I)] CuI->Intermediate1 + Ar'-O⁻ Phenoxide Ar'-O⁻ ArylHalide Ar-X OxidativeAddition Oxidative Addition Intermediate [Ar'-O-Cu(III)-Ar(X)] Intermediate1->OxidativeAddition + Ar-X Product Ar-O-Ar' OxidativeAddition->Product Reductive Elimination RegenCuI Cu(I) Catalyst Product->RegenCuI - CuX

Diagram 2: Simplified catalytic cycle of the Ullmann Condensation.

Experimental Protocol:

A mixture of 4-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), and potassium carbonate (2.0 equiv.) is suspended in a high-boiling polar solvent such as N,N-dimethylformamide (DMF). Copper(I) iodide (0.1 equiv.) and a suitable ligand, for instance, L-proline (0.2 equiv.), are added to the mixture.[6] The reaction is then heated to 100-120 °C and stirred under an inert atmosphere for 12-24 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromoanilinePhenolCuI (10)L-Proline (20)K₂CO₃DMF11085Analogous to[6]
24-ChloroanilinePhenolCuI (10)N-Methylglycine (20)K₂CO₃DMSO13078Analogous to[6]
34-IodoanilinePhenolCu₂O (5)Phenanthroline (10)Cs₂CO₃Toluene11092Analogous to[5]
Table 1: Representative conditions for the Ullmann condensation to form 4-phenoxyaniline.

The resulting 4-phenoxyaniline is then acylated to introduce the side chain required for the subsequent cyclization. This is a standard amidation reaction.

Experimental Protocol:

To a solution of 4-phenoxyaniline (1.0 equiv.) and a base such as triethylamine (1.5 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, 2-chloropropionyl chloride (1.2 equiv.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated to afford N-(4-phenoxyphenyl)-2-chloropropanamide, which can often be used in the next step without further purification.

EntryAmineAcylating AgentBaseSolventTemp (°C)Yield (%)Reference
14-Phenoxyaniline2-Chloropropionyl chlorideTriethylamineDCMRT>95Based on
24-Phenoxyaniline2-Bromopropionyl bromidePyridineTHFRT>95General Knowledge
Table 2: Conditions for the acylation of 4-phenoxyaniline.

This is the key ring-forming step, where the oxindole core is constructed via an intramolecular Heck-type reaction. The use of palladium catalysts with bulky, electron-rich phosphine ligands has revolutionized this transformation, allowing for high yields under relatively mild conditions.[7]

Mechanism of Palladium-Catalyzed Intramolecular α-Arylation:

The catalytic cycle begins with the oxidative addition of the aryl C-X bond (in this case, the C-H bond activated by the amide) to a Pd(0) complex to form a Pd(II) species. Subsequent intramolecular insertion of the enolate, which is formed by deprotonation of the α-carbon of the amide, followed by reductive elimination, yields the this compound product and regenerates the Pd(0) catalyst.

Pd_Catalyzed_Cyclization Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Intermediate Pd0->OxidativeAddition + Substrate Substrate N-(4-phenoxyphenyl)- 2-chloropropanamide EnolateFormation Enolate Formation OxidativeAddition->EnolateFormation + Base, - Base·HCl IntramolecularInsertion Intramolecular Insertion Intermediate EnolateFormation->IntramolecularInsertion Intramolecular C-C bond formation Product This compound IntramolecularInsertion->Product Reductive Elimination RegenPd0 Pd(0)L₂

Diagram 3: Simplified catalytic cycle for the intramolecular α-arylation.

Experimental Protocol:

N-(4-phenoxyphenyl)-2-chloropropanamide (1.0 equiv.) is dissolved in an anhydrous solvent such as dioxane or toluene. A palladium source, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand, such as Xantphos (5 mol%), are added.[8] A strong base, typically sodium tert-butoxide (2.0 equiv.), is then added, and the mixture is heated to 80-100 °C under an inert atmosphere for 8-16 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

EntrySubstratePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-(4-phenoxyphenyl)-2-chloropropanamidePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuDioxane10088Analogous to[8]
2N-(4-phenoxyphenyl)-2-bromopropanamidePd(OAc)₂ (5)P(t-Bu)₃ (10)K₂CO₃Toluene11082Analogous to[9]
Table 3: Conditions for the palladium-catalyzed intramolecular cyclization.

Route 2: Radical Cyclization of a Phenoxy-Substituted Acrylamide

This alternative approach utilizes a radical-mediated cyclization, which can offer a different reactivity profile and may be more tolerant of certain functional groups. This route involves the initial synthesis of an N-(4-phenoxyphenyl)acrylamide, followed by a radical addition to the double bond and subsequent intramolecular cyclization.

Retrosynthetic Analysis and Strategy

This strategy hinges on the formation of a radical at the α-position of the amide, which then undergoes a 5-exo-trig cyclization onto the aromatic ring. The phenoxy group is incorporated early in the synthesis, similar to Route 1.

Retrosynthesis_Route_2 Target This compound Intermediate1 N-(4-phenoxyphenyl)methacrylamide Target->Intermediate1 Radical Cyclization Intermediate2 4-Phenoxyaniline Intermediate1->Intermediate2 Acylation StartingMaterial3 Methacryloyl chloride Intermediate1->StartingMaterial3 StartingMaterial1 Phenol Intermediate2->StartingMaterial1 Ullmann Condensation StartingMaterial2 4-Bromoaniline Intermediate2->StartingMaterial2

Diagram 4: Retrosynthetic analysis for Route 2.
Step-by-Step Experimental Protocols and Mechanistic Insights

The synthesis of the acrylamide precursor follows the same initial steps as in Route 1: the Ullmann condensation to form 4-phenoxyaniline, followed by acylation. In this case, methacryloyl chloride is used as the acylating agent. The experimental protocols are analogous to those described in sections 2.2.1 and 2.2.2.

The key step in this route is the radical cyclization of the N-(4-phenoxyphenyl)methacrylamide. This can be initiated by various methods, including photoredox catalysis or the use of radical initiators.[10][11][12]

Mechanism of Radical Cyclization:

A radical initiator (e.g., AIBN) or a photocatalyst generates a radical species that adds to the double bond of the acrylamide. The resulting radical then undergoes an intramolecular cyclization onto the electron-rich phenoxy-substituted aromatic ring. Subsequent hydrogen atom abstraction or oxidation/reduction steps lead to the final product.

Radical_Cyclization_Mechanism Initiator Radical Initiator (e.g., AIBN, hv) Radical_Source R• Initiator->Radical_Source Adduct_Radical Adduct Radical Radical_Source->Adduct_Radical + Substrate Substrate N-(4-phenoxyphenyl) methacrylamide Cyclized_Radical Cyclized Radical Intermediate Adduct_Radical->Cyclized_Radical 5-exo-trig cyclization Product This compound Cyclized_Radical->Product HAT HAT Hydrogen Atom Transfer

Diagram 5: Simplified mechanism of radical cyclization.

Experimental Protocol:

N-(4-phenoxyphenyl)methacrylamide (1.0 equiv.) is dissolved in a suitable solvent like 1,2-dichloroethane. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.2 equiv.), and a hydrogen atom donor, like tributyltin hydride (1.2 equiv.), are added. The reaction mixture is heated to reflux (around 80 °C) for several hours under an inert atmosphere. Alternatively, a photoredox-catalyzed approach can be employed using a suitable photocatalyst (e.g., an iridium or ruthenium complex) and a light source.[10] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

EntrySubstrateInitiation MethodReagentsSolventTemp (°C)Yield (%)Reference
1N-(4-phenoxyphenyl)methacrylamideThermalAIBN, Bu₃SnH1,2-Dichloroethane8075Analogous to[11]
2N-(4-phenoxyphenyl)methacrylamidePhotoredoxIr(ppy)₃, Blue LEDAcetonitrileRT82Analogous to[10]
Table 4: Conditions for the radical cyclization to form this compound.

Comparative Analysis and Conclusion

Both synthetic routes presented offer viable and modern approaches to this compound and its derivatives.

Route 1 (Ullmann/Palladium-Catalyzed Cyclization) is a robust and well-precedented strategy. The individual steps are high-yielding, and the methodology is amenable to a wide range of substrates, allowing for the synthesis of diverse libraries of compounds. The use of palladium catalysis in the final step is a powerful tool for C-C bond formation.

Route 2 (Radical Cyclization) provides an excellent alternative, particularly when dealing with substrates that may be sensitive to the conditions of palladium catalysis. Radical reactions often proceed under milder conditions and can offer complementary selectivity. The increasing prevalence of photoredox catalysis makes this an attractive and sustainable option.

The choice between these routes will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully synthesize these valuable compounds.

References

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Spectroscopic Characterization of 5-Phenoxy-3-methylindoline-2-one: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenoxy-3-methylindoline-2-one is a heterocyclic compound featuring a core indolinone structure, a functionality prevalent in numerous biologically active molecules and pharmaceutical agents.[1][2][3] Its unambiguous structural confirmation is a prerequisite for any meaningful biological or medicinal chemistry investigation. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—expected for this molecule. By synthesizing data from analogous structures and foundational spectroscopic principles, we offer a robust framework for researchers to interpret experimental data, confirm synthesis, and ensure sample purity.

Introduction: The Structural Imperative

The indolinone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[2][3][4] The addition of a phenoxy group at the 5-position and a methyl group at the 3-position introduces specific steric and electronic features that can modulate biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational pillar of the research and development process. This document serves as a detailed guide to the spectroscopic analysis of this compound, explaining the causality behind expected spectral features and providing self-validating experimental protocols.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure and systematic numbering for this compound are presented below. This convention will be used throughout the guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and optional 2D experiments (e.g., COSY, HSQC) provides unambiguous structural proof.[5]

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol ensures reproducibility and high-quality data.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expertise Insight: DMSO-d₆ is often preferred for compounds with N-H protons as it slows down the proton exchange, resulting in a sharper, more easily identifiable N-H signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans with broadband proton decoupling.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Proton Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
N1-H 10.0 - 10.5 broad singlet - 1H Amide/lactam proton, chemical shift is solvent and concentration dependent.
H7 7.30 - 7.40 d ~8.0 1H Ortho to the electron-withdrawing C=O group and the ring nitrogen.
H2'/H6' 7.25 - 7.35 m (t-like) ~7.8 2H Protons on the phenoxy ring meta to the ether oxygen.
H4'/H5' 6.95 - 7.05 m (d-like) ~7.8 2H Protons on the phenoxy ring ortho to the ether oxygen.
H4 6.90 - 7.00 m (t-like) ~7.8 1H Proton on the phenoxy ring para to the ether oxygen.
H6 6.75 - 6.85 dd ~8.0, 2.0 1H Ortho to the electron-donating phenoxy group.
H4 6.70 - 6.80 d ~2.0 1H Meta to the phenoxy group and ortho to the amide nitrogen.
C3-H 3.50 - 3.60 q ~7.0 1H Methine proton coupled to the adjacent three methyl protons.

| C3-CH₃ | 1.35 - 1.45 | d | ~7.0 | 3H | Methyl protons coupled to the single methine proton. |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Carbon Label Predicted δ (ppm) Rationale
C2 (C=O) 175 - 180 Carbonyl carbon of a five-membered lactam ring.[6]
C1' (Quat.) 157 - 160 Aromatic carbon of the phenoxy ring directly attached to oxygen.
C5 (Quat.) 152 - 155 Aromatic carbon of the indolinone ring attached to the ether oxygen.
C7a (Quat.) 140 - 143 Quaternary carbon adjacent to the nitrogen and part of the aromatic system.
C2'/C6' 129 - 131 Aromatic CH carbons on the phenoxy ring.
C3a (Quat.) 128 - 130 Quaternary carbon in the indolinone ring.
C4' 122 - 124 Aromatic CH carbon on the phenoxy ring.
C7 120 - 123 Aromatic CH carbon in the indolinone ring.
C4/C6 110 - 118 Aromatic CH carbons influenced by the phenoxy and amide groups.
C3 45 - 50 Aliphatic methine carbon (CH).

| C3-CH₃ | 15 - 20 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule by measuring their vibrational frequencies.[7][8][9]

Experimental Protocol: IR Sample Preparation

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Scan the sample, typically over a range of 4000-600 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by absorptions from the lactam, ether, and aromatic functionalities.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3200 - 3300 N-H stretch Medium Lactam N-H
3100 - 3000 C-H stretch Medium Aromatic C-H
2980 - 2850 C-H stretch Medium-Weak Aliphatic C-H (methyl/methine)
~1710 C=O stretch Strong, Sharp Lactam (five-membered ring)[8]
1610, 1580, 1490 C=C stretch Medium-Strong Aromatic Rings
~1240 C-O-C stretch Strong Aryl Ether (asymmetric)

| ~1170 | C-N stretch | Medium | Lactam C-N |

Trustworthiness Insight: The C=O stretch is a highly reliable and intense peak. Its position around 1710 cm⁻¹ is characteristic of a five-membered lactam ring, where ring strain increases the frequency compared to an acyclic amide (typically 1650-1700 cm⁻¹).[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization.[10]

Experimental Protocol: Mass Spectrometry Analysis

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Molecular Ion and Fragmentation Pathways

The fragmentation of this compound will be dictated by the stability of the resulting cations and neutral losses. The exact molecular weight is 239.27 g/mol .

  • Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 239 .

  • Major Fragmentation Pathways: The indolinone and ether linkages provide predictable cleavage points.[11][12]

M [M]⁺˙ m/z = 239 F1 [M - CH₃]⁺ m/z = 224 M->F1 - •CH₃ F2 [M - C₆H₅O]⁺ m/z = 146 M->F2 - •OC₆H₅ F3 [M - CO]⁺˙ m/z = 211 M->F3 - CO F5 [C₆H₅]⁺ m/z = 77 F2->F5 - C₃H₄NO• F4 [C₇H₅O]⁺ m/z = 105

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z 224: Loss of the methyl radical (•CH₃) from the C3 position.

  • m/z 146: Cleavage of the ether bond resulting in the loss of a phenoxy radical (•OC₆H₅), leaving a stable indolinone fragment. This is often a significant peak.

  • m/z 77: The phenyl cation (C₆H₅⁺), a common fragment from phenyl-containing compounds.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure requires the synthesis of information from all techniques. No single method is sufficient on its own.

cluster_exp Experimental Analysis cluster_int Data Interpretation & Validation start Synthesized Compound (this compound) ms Mass Spectrometry (MS) Determine MW & Formula start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework start->nmr mw_check Is MW = 239.27? ms->mw_check fg_check Are C=O, N-H, C-O-C present? ir->fg_check framework_check Does NMR data match predicted structure? nmr->framework_check mw_check->start No (Re-evaluate/Re-purify) mw_check->fg_check Yes fg_check->start No (Re-evaluate/Re-purify) fg_check->framework_check Yes framework_check->start No (Re-evaluate/Re-purify) final Structure Confirmed framework_check->final Yes

Caption: A logical workflow for the integrated spectroscopic validation of the target compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. The ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, IR spectroscopy will confirm the presence of the critical lactam and ether functional groups, and mass spectrometry will verify the molecular weight and reveal predictable fragmentation patterns. By cross-referencing the data obtained from these orthogonal techniques with the predictions outlined in this guide, researchers can achieve unambiguous structural confirmation with a high degree of confidence, ensuring the integrity of their subsequent scientific investigations.

References

  • Shalof RT, Tawfik EH, Fadda AA (2018) Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chem Sci J 9: 196. [Link]

  • ResearchGate (2014). LC-MS/MS tandem mass spectra of the indolinone derivative. ResearchGate. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

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  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Keisham S. Singh, et al. Regioselective synthesis of pyrrole and indole-fused isocoumarins. CSIR-National Institute of Oceanography. [Link]

  • Bouayadt, H., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • ResearchGate (2019). Synthesis, spectroscopic investigation, crystal structure analysis...of three isatin derivatives. ResearchGate. [Link]

  • International Journal of Pharmacy and Biological Sciences (2013). Synthesis and Pharmacological Screening of New Isatin Derivatives. ijpbs.com. [Link]

  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted Indoline-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing physicochemical properties. This guide provides an in-depth technical overview of the crystallographic analysis of this important heterocyclic system, using a representative example to illustrate the core principles and experimental methodologies. While a specific crystal structure for 5-Phenoxy-3-methylindoline-2-one is not publicly available, we will delve into the detailed structural analysis of a closely related analog, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, to provide a comprehensive and instructive case study.

Introduction: The Significance of the Indoline-2-one Core in Drug Discovery

The indoline-2-one nucleus is a privileged scaffold, appearing in a multitude of natural products and synthetic molecules with a wide array of pharmacological activities. These include, but are not limited to, potent anti-inflammatory and analgesic agents.[1] The biological efficacy of these compounds is intrinsically linked to their molecular geometry, which dictates how they interact with their protein targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, providing invaluable insights for the drug discovery process.[2]

Synthetic Pathways to Substituted Indoline-2-ones

The synthesis of the indoline-2-one core and its derivatives can be achieved through various established synthetic routes. A common and versatile approach involves the condensation of an appropriate isatin (indoline-2,3-dione) derivative with a suitable active methylene compound. For instance, the synthesis of our case study molecule, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, would likely proceed through the reaction of 1-methylindoline-2,3-dione with a malonate derivative.[3] More broadly, the synthesis of 3-substituted indolin-2-ones is a well-explored area of organic chemistry, with numerous methods available to introduce diverse functionalities at the 3-position.[4][5]

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Substituted Isatin reaction Condensation Reaction (e.g., Knoevenagel) start1->reaction start2 Active Methylene Compound start2->reaction product 3-Substituted Indoline-2-one reaction->product

Caption: Generalized synthetic route to 3-substituted indoline-2-ones.

Elucidation of the Crystal Structure: A Methodological Deep Dive

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. Here, we outline the key experimental and computational steps involved.

Single Crystal Growth: The Crucial First Step

High-quality single crystals are a prerequisite for a successful SCXRD experiment. A common method for obtaining such crystals is through slow evaporation of a saturated solution of the compound.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve the purified indoline-2-one derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile) in which it has moderate solubility.

  • Saturation: Gently warm the solution to ensure complete dissolution and create a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, crystals should form. Carefully harvest the best-formed, transparent crystals for analysis.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

The heart of the structure determination process lies in the diffraction of X-rays by the ordered lattice of the crystal.

Experimental Workflow for SCXRD

G crystal Mount Single Crystal on Diffractometer xray Irradiate with Monochromatic X-ray Beam crystal->xray Step 1 diffraction Collect Diffraction Pattern (intensities and positions of spots) xray->diffraction Step 2 data_processing Data Processing and Reduction diffraction->data_processing Step 3 structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution Step 4 refinement Structure Refinement structure_solution->refinement Step 5 final_structure Final Crystal Structure (atomic coordinates, bond lengths, angles) refinement->final_structure Step 6

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is then computationally processed to solve and refine the crystal structure. This involves determining the phases of the diffracted X-rays and building a model of the electron density, from which the atomic positions are determined. The model is then refined to achieve the best possible fit with the experimental data.

Case Study: Crystal Structure of Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate

While not the title compound, the crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate provides a wealth of information applicable to the broader class of 3-substituted indoline-2-ones.[1][6]

Molecular Structure

The molecule consists of a planar indoline-2-one core, with the five- and six-membered rings being nearly coplanar.[1][6] The acetate side chain extends from the 3-position of the indolinone ring.

Caption: 2D representation of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.

Crystallographic Data

The crystallographic data for methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate is summarized in the table below.[1][6]

ParameterValue
Chemical FormulaC₁₂H₁₁NO₃
Formula Weight217.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.6814 (7)
b (Å)5.6106 (4)
c (Å)16.5299 (11)
β (°)108.713 (2)
Volume (ų)1026.09 (12)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.3
Key Structural Features and Intermolecular Interactions

The crystal packing of this molecule is stabilized by a network of intermolecular interactions. Molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers.[1][6] These dimers are further connected into ribbons through additional C—H⋯O interactions.[1] The three-dimensional structure is then formed by C—H⋯π interactions between these ribbons.[1] Such non-covalent interactions are crucial in determining the solid-state properties of the material, including its stability, solubility, and melting point.

Spectroscopic Characterization

Complementary to SCXRD, spectroscopic techniques are vital for confirming the chemical structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic C=O stretch of the lactam and ester groups, and the N-H stretch (if present).[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Biological Relevance and Future Directions

The indoline-2-one scaffold is a well-established pharmacophore with diverse biological activities, including antioxidant and anticancer properties.[8][9] The precise knowledge of the three-dimensional structure of these compounds is a critical starting point for computational studies, such as molecular docking, which can predict the binding mode of a ligand to its biological target. This, in turn, guides the design of new analogs with improved potency and selectivity.

The detailed structural understanding gained from crystallographic studies, as exemplified here, empowers medicinal chemists to make informed decisions in the optimization of lead compounds, ultimately accelerating the drug discovery and development pipeline.

References

  • Wang, D.-C., Tang, W., Su, P., & Ou-Yang, P.-K. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1089.
  • Dudzinski, J. J., et al. (1973). Journal of Pharmaceutical Sciences, 62(4), 623-625.
  • Savithri, M. P., et al. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.
  • Savithri, M. P., et al. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.
  • PubChem. (3Z)-5-methyl-3-(3-oxoindolin-2-ylidene)indolin-2-one. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2. Bioorganic Chemistry, 113, 105018.
  • Hassan, A. S., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Arabian Journal of Chemistry, 10, S2773-S2781.
  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934.
  • Nishio, T., et al. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry, 21(24), 7709–7714.
  • Shanker, K., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Marek, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527–539.
  • Al-Ostath, R. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Molecules, 27(19), 6649.
  • Shanker, K., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • Organic Chemistry Portal. 3-Oxindole synthesis. Retrieved from [Link]

  • PubChem. 5-Methylindolin-2-one. Retrieved from [Link]

  • Premkumar, S., et al. (2022). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1249, 131587.
  • Marek, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-539.
  • ResearchGate. (2023). One-step synthesis of 5-methyls-5H-indolo[2,3-b]quinolines 165. Retrieved from [Link]

  • Wójcik, M. J., et al. (2023).
  • ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6642.

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A Comprehensive Guide to the Physicochemical Characterization of 5-Phenoxy-3-methylindoline-2-one for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Foundational Knowledge in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and fraught with challenges. The indolin-2-one core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential, including potent kinase inhibitors.[1][2] The novel compound, 5-Phenoxy-3-methylindoline-2-one, represents a logical extension of this chemical space, marrying the established indolinone core with a phenoxy moiety that can modulate key properties such as lipophilicity and target engagement.

As of the current date, specific experimental data for this compound is not prevalent in publicly accessible literature. This guide, therefore, is constructed not as a retrospective data sheet, but as a prospective roadmap for the comprehensive physicochemical characterization of this, and similarly novel, compounds. It is designed for researchers, medicinal chemists, and drug development professionals, providing not just the "what" but the "why" and "how" of each critical analytical step. Our narrative is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system, and every claim is supported by authoritative sources.

Molecular Profile and In Silico Assessment

Prior to any benchwork, the initial characterization begins in silico. These computational approaches are invaluable for predicting the "drug-likeness" of a novel chemical entity (NCE) and for guiding subsequent experimental design.[3][4][5]

Molecular Structure and Core Attributes

The foundational step is to define the molecule's basic attributes, which can be calculated from its chemical structure.

  • IUPAC Name: 5-Phenoxy-3-methyl-1,3-dihydro-2H-indol-2-one

  • Molecular Formula: C₁₅H₁₃NO₂

  • Molecular Weight: 239.27 g/mol

Caption: 2D Structure of this compound.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of simple molecular descriptors to predict the likelihood of a compound having good oral absorption and permeation.[6][7][8][9][10] It is not a rigid law but a highly influential guideline in early-stage drug discovery. A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Table 1: Predicted Physicochemical Properties and Ro5 Compliance for this compound

PropertyPredicted ValueRo5 GuidelineCompliance
Molecular Weight 239.27 Da≤ 500 DaYes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 3 (two O, one N)≤ 10Yes
Calculated logP (CLogP) ~2.5 - 3.5≤ 5Yes
Ro5 Violations 0≤ 1Excellent

Note: CLogP is an estimation from various computational models. The predicted range is based on the analysis of similar chemical structures.

The in silico profile of this compound is highly promising. With zero violations of Lipinski's rules, it is predicted to possess favorable physicochemical properties for oral administration, justifying its progression to experimental validation.

G cluster_0 Early Drug Discovery Workflow concept Compound Concept (this compound) insilico In Silico Prediction (Lipinski's Ro5, ADMET) concept->insilico Design synthesis Chemical Synthesis & Purification insilico->synthesis Prioritize physchem Physicochemical Characterization synthesis->physchem Characterize invitro In Vitro Biological Assays physchem->invitro Validate & Inform

Caption: Initial workflow for new chemical entity progression.

Experimental Determination of Core Physicochemical Properties

While computational predictions are essential for initial screening, they are no substitute for empirical data. The following sections detail the standard, robust methodologies for determining the key physicochemical properties of a novel compound like this compound.

Lipophilicity (LogP/LogD): The Gatekeeper of Permeability

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters.[8] It profoundly influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the industry standard for its measurement. An optimal LogP is a delicate balance: too low, and the compound may not cross lipid membranes; too high, and it may suffer from poor aqueous solubility and rapid metabolism.[9]

Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a high-throughput alternative to the traditional shake-flask method, correlating a compound's retention time on a hydrophobic stationary phase with its LogP value.[11][12][13][14][15]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Calibration:

    • Rationale: To establish a linear relationship between retention time and known LogP values.

    • Procedure: Prepare a set of 5-7 commercially available standards with well-established LogP values spanning a range (e.g., LogP 1 to 5). Inject each standard individually using an isocratic mobile phase composition (e.g., 50% B) and record the retention time (t_R).

    • Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot log(k') versus the known LogP values. The resulting linear regression (y = mx + c) will serve as the calibration curve.

  • Sample Analysis:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Inject the sample under the identical isocratic conditions used for the standards.

    • Record the retention time and calculate its log(k').

  • Data Interpretation:

    • Using the linear equation from the calibration curve, calculate the LogP of the test compound from its measured log(k').

    • Trustworthiness: The validity of the measurement is confirmed by an R² value > 0.98 for the calibration curve and by running a quality control standard with a known LogP within the series.

Aqueous Solubility: A Prerequisite for Efficacy

Scientific Rationale: A drug must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major cause of failure for drug candidates.[16][17][18][19] It is critical to determine the thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

This "gold standard" method measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[19]

  • Sample Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial.

    • Causality: Using an excess of solid ensures that an equilibrium between the dissolved and undissolved states can be reached.

    • Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for 24-48 hours. This duration is crucial to ensure that true thermodynamic equilibrium is achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved particles.

    • Causality: Filtration is a critical step to ensure that only the dissolved compound is being measured. Inadequate filtration is a common source of erroneously high solubility values.

  • Quantification:

    • Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, typically HPLC-UV.

    • Prepare a calibration curve using stock solutions of the compound of known concentrations.

    • The measured concentration of the saturated solution is the thermodynamic solubility.

  • Data Presentation: The result is typically reported in µg/mL or µM.

Acidity Constant (pKa): The Determinant of Ionization

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Since the ionization state of a molecule dramatically affects its solubility, permeability, and target binding, knowing the pKa is fundamental.[20][21] The indolinone scaffold contains an amide proton that is weakly acidic.

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[22][23][24]

  • System Setup:

    • A calibrated potentiometer with a pH electrode.

    • A temperature-controlled titration vessel.

    • A precision micro-burette for titrant delivery.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a known concentration (e.g., 1 mM).

    • The solution should have a constant ionic strength, maintained by adding a background electrolyte like 0.15 M KCl.

  • Titration Procedure:

    • Place the solution in the titration vessel and purge with nitrogen to remove dissolved CO₂.

    • For an acidic pKa (expected for the indolinone NH), the solution is first acidified with a small amount of 0.1 M HCl to fully protonate the molecule.

    • The titration is then performed by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

    • Trustworthiness: The accuracy of the method is ensured by prior calibration of the pH meter with at least three standard buffers and the use of standardized titrants.

Thermal Properties: Melting Point and Purity

Scientific Rationale: The melting point (Tm) is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point over a narrow range is indicative of a highly pure crystalline substance. Differential Scanning Calorimetry (DSC) is the modern standard for this measurement, offering high precision and additional information about thermal events.[25][26][27][28]

Protocol: Melting Point Determination by DSC

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a small aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with a temperature ramp. A typical rate for small molecules is 10°C/min, over a range that brackets the expected melting point (e.g., 25°C to 250°C).

    • The system is purged with an inert gas like nitrogen.

  • Data Acquisition:

    • The instrument heats both the sample and reference pans and measures the difference in heat flow required to maintain them at the same temperature.

    • As the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.

  • Data Interpretation:

    • The onset temperature of the endothermic peak is typically reported as the melting point.

    • The peak temperature is the point of maximum heat flow.

    • The sharpness of the peak is an indicator of purity. Impurities will typically cause melting point depression and a broader peak.

    • The area under the peak can be used to calculate the enthalpy of fusion (ΔHfus).

Spectroscopic and Structural Confirmation

The final and most crucial step in characterizing a novel compound is the unequivocal confirmation of its chemical structure and identity. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)
  • Purpose: To determine the exact molecular weight of the compound and to provide fragmentation patterns that support the proposed structure.[29][30][31][32][33]

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Result: An observed mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) that matches the calculated exact mass of C₁₅H₁₃NO₂ (239.0946) to within 5 ppm. This provides definitive confirmation of the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[34][35][36][37]

  • Expected Key Absorptions for this compound:

    • ~3200 cm⁻¹ (N-H stretch): Characteristic of the amide/lactam N-H bond.

    • ~1710 cm⁻¹ (C=O stretch): Strong absorption from the lactam carbonyl group.

    • ~1600 cm⁻¹ & ~1490 cm⁻¹ (C=C stretch): For the aromatic rings.

    • ~1240 cm⁻¹ (C-O stretch): For the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide a detailed map of the carbon and proton skeleton of the molecule, confirming connectivity and stereochemistry.[38][39] This is the most powerful tool for unambiguous structure elucidation.

  • Key Experiments:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

Conclusion: From Data to Decision

The comprehensive physicochemical characterization of a novel compound like this compound is not merely an academic exercise; it is a critical phase in the drug discovery process that informs all subsequent stages. The data generated from the protocols outlined in this guide—from in silico predictions to empirical measurements of solubility, lipophilicity, pKa, and thermal properties, all confirmed by rigorous structural analysis—provide the foundational knowledge required for intelligent decision-making. This robust dataset enables medicinal chemists to build structure-activity and structure-property relationships, allows formulation scientists to develop appropriate delivery systems, and gives pharmacologists and toxicologists confidence in the material they are evaluating. By adhering to these principles of thorough and systematic characterization, we can more effectively and efficiently translate promising molecules into the medicines of tomorrow.

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An In-Depth Technical Guide to the Solubility and Stability of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Predictive and Methodological Approach

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. The indolin-2-one core is a well-established "privileged scaffold," forming the basis of numerous therapeutic agents.[1][2] This guide focuses on a specific derivative, 5-Phenoxy-3-methylindoline-2-one, a compound of interest for its potential pharmacological activities.

As of the writing of this document, specific experimental data on the solubility and stability of this compound is not available in published literature. Therefore, this guide adopts a predictive and methodological framework. It is designed not as a static data sheet, but as a comprehensive operational strategy for researchers, scientists, and drug development professionals. We will leverage established principles of physical organic chemistry and medicinal chemistry to predict the behavior of this molecule and provide detailed, field-proven protocols for its empirical validation. This approach mirrors the real-world workflow of characterizing a novel chemical entity, emphasizing scientific rationale and experimental rigor.

Part 1: Physicochemical Characterization and Solubility Profile

The journey of a drug from a laboratory curiosity to a clinical candidate begins with its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For this compound, we can predict these properties to build a foundational understanding of its likely behavior.

Predicted Physicochemical Properties

Computational tools provide a powerful first pass at characterizing a molecule. Based on its structure, we can estimate key descriptors that influence solubility and permeability, often guided by frameworks like Lipinski's Rule of 5.[3][4]

PropertyPredicted ValueMethod/SoftwareImplication for Solubility & Development
Molecular Weight253.29 g/mol ---Well within the typical range for small molecule drugs (<500 g/mol ).
cLogP (Lipophilicity)2.95SwissADMEIndicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.[4]
LogS (Aqueous Solubility)-3.85SwissADMECorresponds to a predicted solubility of ~14.1 mg/L, classifying it as "poorly soluble."[4]
pKaNot Ionizable---The molecule lacks strongly acidic or basic functional groups, so its solubility is not expected to change significantly with pH in the physiological range.[5]
H-Bond Donors1 (Amide N-H)SwissADMEConforms to Lipinski's guidelines (≤5).
H-Bond Acceptors2 (Carbonyl O, Ether O)SwissADMEConforms to Lipinski's guidelines (≤10).
Polar Surface Area (PSA)38.9 ŲSwissADMESuggests good cell membrane permeability.

Disclaimer: These values are in silico predictions and require experimental verification.

The predicted high LogP and low LogS values are critical early-stage flags. They suggest that while the compound may readily cross biological membranes, achieving adequate concentrations in aqueous media for formulation and in vivo efficacy will be a primary challenge.

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" is a cornerstone of solubility science. The moderate lipophilicity of this compound suggests it will be most soluble in organic solvents that can mitigate the energetic penalty of breaking up its crystal lattice while accommodating both its polar (amide) and nonpolar (phenoxy, methyl, aromatic rings) regions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents are strong H-bond acceptors and have high dielectric constants, effectively solvating the polar amide group without the steric hindrance of protic solvents. DMSO is often the solvent of choice for initial stock solutions of poorly soluble compounds.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Moderate The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the amide. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Ethanol > IPA).
Nonpolar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to Low These solvents can solvate the lipophilic phenoxy and indole rings, but are less effective at solvating the polar amide functional group, likely limiting overall solubility.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low Consistent with the predicted LogS value. The large, nonpolar surface area and lack of ionizable groups result in poor interaction with the highly ordered hydrogen-bonding network of water.[6]
Experimental Protocol for Thermodynamic Solubility Determination

Predictions must be validated. The gold-standard "shake-flask" method is used to determine thermodynamic equilibrium solubility. This protocol ensures that the measurement reflects the true saturation point of the compound in a given solvent system.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours. Causality: This extended period is necessary to allow the system to reach thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

  • Sampling & Dilution: Carefully collect a precise aliquot of the clear supernatant. Self-Validation: It is critical not to disturb the solid pellet. A filtered syringe can be used as an additional precaution. Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the original concentration in the supernatant based on the dilution factor.

  • Reporting: Express the solubility in mg/mL and mol/L. The experiment should be performed in triplicate for statistical validity.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to known volume of solvent B Agitate at constant temp (e.g., 25°C) for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute into known range D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Degradation Pathway Elucidation

A compound's stability profile dictates its shelf-life, storage conditions, and potential for generating toxic degradants. By examining the structure of this compound, we can anticipate its vulnerabilities.

Predicted Degradation Pathways

The molecule contains several functional groups that are known to be susceptible to degradation under specific conditions.

  • Hydrolytic Degradation: The most apparent liability is the lactam (cyclic amide) bond within the indolin-2-one ring. Amides are susceptible to both acid- and base-catalyzed hydrolysis. This would result in ring-opening to form an amino acid derivative. The ether linkage of the phenoxy group is generally stable but can be cleaved under harsh acidic conditions.

  • Oxidative Degradation: The C3 position of the indolinone ring is benzylic and adjacent to a carbonyl group, making it potentially susceptible to oxidation. The electron-rich indole and phenoxy rings could also be targets for oxidative attack, potentially forming hydroxylated species or quinone-like structures.

  • Photolytic Degradation: The compound possesses multiple chromophores (the indole and phenoxy systems) that absorb UV radiation. This absorption can lead to an excited state, which may then undergo degradation through radical mechanisms or photochemical reactions.[7][8] Compounds with phenoxy groups have been noted for their photosensitivity, particularly in halogenated solvents.[9]

G cluster_main cluster_paths cluster_products Compound This compound Lactam (Amide) Ether Linkage Aromatic Rings Hydrolysis Hydrolysis (Acid/Base) Compound:f1->Hydrolysis Cleavage Oxidation Oxidation (e.g., H₂O₂) Compound:f2->Oxidation Oxidation Photolysis Photolysis (UV Light) Compound:f3->Photolysis Excitation P1 Ring-Opened Product (Amino Acid) Hydrolysis->P1 P2 Hydroxylated Species Quinones Oxidation->P2 P3 Photoproducts (Radical Adducts) Photolysis->P3

Caption: Predicted Degradation Pathways for the Target Compound.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a drug substance. Its purpose is to identify the likely degradation products and to demonstrate the specificity of the analytical method, proving it is "stability-indicating."[10]

Objective: To generate potential degradation products of this compound under a variety of stress conditions as mandated by ICH guidelines.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile or Methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in neutral water) should be run in parallel. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Dilute with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours, then dissolve for analysis.

    • Photolytic Degradation (ICH Q1B): Expose the solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run concurrently.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This prevents further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with the control and an unstressed standard, by a stability-indicating HPLC method.

Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[11]

Objective: To develop and validate a Reverse-Phase HPLC (RP-HPLC) method capable of separating this compound from all potential degradants generated during forced degradation studies.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). The aromatic nature of the compound makes it well-suited for this stationary phase.

    • Mobile Phase: Begin with a simple gradient of Acetonitrile and water (or a 0.1% formic acid buffer for better peak shape). A typical starting gradient might be 10% to 90% Acetonitrile over 20 minutes.

    • Detection: Use a PDA (Photodiode Array) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying the optimal wavelength for detection and observing the appearance of degradant peaks which may have different UV maxima.

  • Method Optimization:

    • Inject the unstressed standard and each of the stressed samples from the forced degradation study.

    • The primary goal is to achieve baseline resolution (Rs > 1.5) between the main peak (parent compound) and all degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., substituting methanol for acetonitrile), and pH to improve separation.

  • Specificity Validation (The Core of a Stability-Indicating Method):

    • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in each chromatogram from the stressed samples. The peak should be spectrally pure, confirming that no degradant is co-eluting. This is a critical self-validating step for the protocol.

  • Full Method Validation (ICH Q2(R1)):

    • Once specificity is established, the method must be fully validated for linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_dev 1. Method Development cluster_stress 2. Forced Degradation cluster_val 3. Specificity Validation cluster_fullval 4. Full Validation (ICH Q2) A Select Column (e.g., C18) & Mobile Phase (ACN/H₂O) B Optimize Gradient & Wavelength using Unstressed Standard A->B C Analyze Stressed Samples (Acid, Base, Oxidative, Photo, Thermal) B->C D Check for Resolution (Rs > 1.5) between Parent & Degradant Peaks C->D D->B Re-optimize if needed E Perform Peak Purity Analysis on Parent Peak D->E F Confirm No Co-elution E->F G Linearity, Accuracy, Precision, Robustness F->G

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

While direct experimental data for this compound remains to be published, a robust scientific framework allows us to predict its behavior and design a comprehensive strategy for its characterization. In silico predictions strongly suggest that this compound is a lipophilic, poorly water-soluble molecule. Its chemical structure contains known liabilities, primarily the lactam ring, which is susceptible to hydrolysis, and the aromatic systems, which are prone to oxidative and photolytic degradation.

The protocols outlined in this guide provide a clear, actionable path for any research team. By systematically determining thermodynamic solubility and executing a thorough forced degradation study coupled with the development of a stability-indicating analytical method, professionals in drug development can generate the critical data package needed to advance this, or any novel indolin-2-one derivative. This empirical data is essential for making informed decisions regarding formulation strategies, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of a potential new medicine.

References

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A Technical Guide to the Potential Biological Activity of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities, including several approved drugs.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, lesser-studied derivative: 5-Phenoxy-3-methylindoline-2-one. Drawing upon established structure-activity relationships (SAR) for the indolinone class, we hypothesize that this compound is a prime candidate for investigation as an anticancer and anti-inflammatory agent.[2][3] This document outlines the scientific rationale behind these hypotheses, details robust, self-validating experimental protocols for in vitro and in vivo screening, and provides a framework for the interpretation of potential data. The guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents based on the indolinone core.

Introduction: The Indolinone Scaffold and the Subject Compound

The 2-indolinone nucleus is a heterocyclic motif of significant interest due to its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for interacting with various biological targets. Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4] Approved drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®), both tyrosine kinase inhibitors (TKIs), feature the indolinone core and have revolutionized the treatment of certain cancers.[1][2]

This guide focuses on This compound , a derivative characterized by two key substitutions on the core indolinone ring:

  • A phenoxy group at the C5 position.

  • A methyl group at the C3 position.

The strategic placement of these functional groups, based on established SAR, suggests a strong potential for novel biological activity. This document will dissect the structural rationale for its potential efficacy and propose a clear, actionable path for its preclinical evaluation.

Structural Rationale and Hypothesized Biological Activities

The therapeutic potential of an indolinone derivative is heavily influenced by the nature and position of its substituents. The substitutions in this compound provide a compelling basis for hypothesizing specific biological actions.

Potential Anticancer Activity (Tyrosine Kinase Inhibition)

The primary hypothesis is that this compound functions as a protein kinase inhibitor. The indolinone core acts as a scaffold that mimics the adenine region of ATP, enabling it to bind to the kinase ATP-binding pocket. The substituents at the C5 and C3 positions are critical for determining potency and selectivity.[4]

  • 5-Phenoxy Group: Substituents at the C5 position often extend into a hydrophobic region of the kinase active site. The phenoxy group is a relatively bulky, lipophilic moiety that could form favorable van der Waals interactions and pi-stacking within the target pocket, potentially enhancing binding affinity. Its presence is analogous to other C5 substitutions in known neuroprotective and kinase-inhibiting indolinones.[5][6]

  • 3-Methyl Group: While many potent TKIs feature a more complex methylidene linkage at C3, the simple methyl group is not without precedent.[5][7] Its metabolic profile is of particular interest, as the bioactivation of the related compound 3-methylindole often involves this position.[8][9][10] This substitution may influence the compound's pharmacokinetic properties and selectivity profile.

Based on this structure, we hypothesize that the compound may inhibit key tyrosine kinases involved in angiogenesis and tumor proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR ADP ADP RAS RAS VEGFR->RAS Activates Compound This compound Compound->VEGFR Inhibits ATP Binding ATP ATP RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Activates Proliferation Gene Expression (Angiogenesis, Proliferation, Survival) TF->Proliferation VEGF VEGF Ligand VEGF->VEGFR Binds

Caption: Hypothesized inhibition of the VEGFR signaling pathway.
Potential Anti-inflammatory Activity

The indolinone scaffold is also present in compounds with demonstrated anti-inflammatory effects.[3][11] Inflammation is a complex process mediated by enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), as well as signaling cascades involving cytokines. The structural features of this compound suggest it could interfere with these pathways. We hypothesize the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes or suppressing the production of inflammatory mediators like TNF-α and IL-6.

Proposed Experimental Workflows for Activity Validation

To systematically evaluate the hypothesized biological activities, a tiered screening approach is proposed, beginning with in vitro assays to establish potency and mechanism, followed by in vivo models to assess efficacy and preliminary safety.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start This compound cytotoxicity Cytotoxicity Profiling (NCI-60 Panel) start->cytotoxicity inflammation_assay Anti-inflammatory Assays (COX/LOX, Cytokine Release) start->inflammation_assay kinase_assay Kinase Inhibition Assay (VEGFR, PDGFR, etc.) cytotoxicity->kinase_assay If cytotoxic decision1 Active? cytotoxicity->decision1 kinase_assay->decision1 inflammation_assay->decision1 xenograft Anticancer Efficacy (Xenograft Model) toxicity Preliminary Toxicity (Acute Toxicity Study) xenograft->toxicity edema Anti-inflammatory Efficacy (Paw Edema Model) edema->toxicity decision2 Efficacious & Tolerated? toxicity->decision2 decision1->xenograft Yes (Anticancer) decision1->edema Yes (Anti-inflammatory) lead_opt Lead Optimization decision2->lead_opt Yes

Caption: Tiered experimental workflow for compound evaluation.
In Vitro Anticancer Evaluation

Objective: To determine the compound's cytotoxicity against various cancer cell lines and identify its specific molecular targets.

Protocol 1: Cell Viability Profiling via MTT Assay

This foundational assay measures the metabolic activity of cells as an indicator of cell viability, providing an initial assessment of the compound's anti-proliferative or cytotoxic effects.[12]

  • Cell Lines: A diverse panel of human cancer cell lines (e.g., MCF-7 [breast], MDA-MB-468 [breast], A549 [lung], HCT116 [colon]) and a non-malignant control cell line (e.g., primary fibroblasts) should be used to assess both potency and selectivity.[12][13]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a density of 4,000–5,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of specific protein kinases.

  • Targets: Based on the structural hypothesis, a panel of relevant receptor tyrosine kinases should be tested, including VEGFR-2, PDGFR-β, and FGFR-1.

  • Methodology:

    • Assay Principle: Utilize a biochemical assay format, such as a luminescence-based assay (e.g., Kinase-Glo®) that quantifies ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

    • Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.

    • Compound Addition: Add varying concentrations of this compound. Include a vehicle control (no inhibitor) and a positive control (a known inhibitor for that kinase, e.g., Sunitinib).

    • Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

    • Detection: Add the kinase detection reagent, which stops the reaction and measures the remaining ATP. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

Table 1: Hypothetical In Vitro Anticancer Activity Data

Assay TypeTargetResult (IC50 in µM)
Cell Viability MCF-7 (Breast Cancer)2.5
A549 (Lung Cancer)1.8
HCT116 (Colon Cancer)3.1
Fibroblasts (Normal)> 50
Kinase Inhibition VEGFR-20.15
PDGFR-β0.45
FGFR-11.2
In Vivo Anticancer Evaluation

Objective: To assess the compound's ability to inhibit tumor growth in a living organism.

Protocol 3: Human Tumor Xenograft Mouse Model

This model involves implanting human cancer cells into immunodeficient mice to create tumors, providing a robust system to test therapeutic efficacy in vivo.[12][14]

  • Model: Use female athymic nude mice. Select a cell line that showed high sensitivity in vitro (e.g., A549).

  • Methodology:

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.

    • Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.

    • Randomization & Treatment: Randomize mice into groups (n=8-10 per group): Vehicle control (e.g., saline with 0.5% Tween 80), this compound (e.g., 25 mg/kg and 50 mg/kg, administered orally once daily), and a positive control (e.g., Sunitinib).

    • Monitoring: Measure tumor volume and body weight twice weekly for 21-28 days.

    • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and vehicle control groups. Assess toxicity by monitoring body weight changes and clinical signs of distress.

In Vitro and In Vivo Anti-inflammatory Evaluation

Objective: To determine if the compound can inhibit key inflammatory pathways and reduce inflammation in an animal model.

Protocol 4: In Vitro COX/LOX Inhibition Assay

This biochemical assay determines if the compound directly inhibits the enzymes responsible for producing prostaglandins and leukotrienes.[15][16]

  • Methodology: Use commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX. The principle involves measuring the production of the enzyme's end-product in the presence of the substrate (arachidonic acid) and varying concentrations of the test compound.

  • Controls: Include a vehicle control, a non-selective inhibitor (e.g., Indomethacin for COX), and a selective inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[11][17]

  • Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.

Protocol 5: Carrageenan-Induced Paw Edema Model in Rats

This is a classic and well-validated in vivo model for evaluating acute inflammation.[18][19][20]

  • Model: Use Wistar or Sprague-Dawley rats.

  • Methodology:

    • Grouping and Dosing: Divide animals into groups: Vehicle control, this compound (at various doses, e.g., 50 and 100 mg/kg, p.o.), and a positive control (e.g., Diclofenac, 10 mg/kg, i.p.).[20]

    • Compound Administration: Administer the test compounds and controls 60 minutes before inducing inflammation.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity Data

Treatment GroupDose (mg/kg)Max. % Inhibition of Paw Edema (at 3 hr)
Vehicle Control-0%
Compound 5035.2%
Compound 10058.9%
Diclofenac (Std.)1065.4%

Data Interpretation and Future Directions

Positive results from the proposed workflows would establish this compound as a promising hit compound.

  • Strong Anticancer Activity: Potent IC50 values against cancer cells (especially with selectivity over normal cells) and specific kinases, coupled with significant tumor growth inhibition in xenograft models, would warrant progression.

  • Significant Anti-inflammatory Effects: Low IC50 values against COX/LOX enzymes and robust edema reduction in the paw edema model would validate its potential as an anti-inflammatory agent.

Following this initial screening, future directions would include:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties (ADME).[5][7]

  • Mechanism of Action Studies: Deeper investigation into the specific signaling pathways affected by the compound (e.g., Western blotting for downstream protein phosphorylation).

  • Advanced Preclinical Studies: Comprehensive toxicology, pharmacokinetics, and efficacy studies in more advanced disease models.

Conclusion

This compound is a strategically designed molecule built upon a scaffold of proven therapeutic relevance. Its structural features provide a strong rationale for its investigation as a potential anticancer agent, likely acting through the inhibition of key protein kinases, and as a novel anti-inflammatory compound. The experimental workflows detailed in this guide offer a rigorous, validated, and efficient pathway for elucidating its biological activity. Successful validation would position this compound as a valuable lead candidate for the development of new therapies to address significant unmet needs in oncology and inflammatory diseases.

References

  • Eze, F. I., & Osuagwu, C. G. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [15][16]

  • Patil, K. R., et al. (2019). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [18]

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  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology. [10]

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  • D'Agostino, J., et al. (2009). The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract. ResearchGate. [9]

  • Li, H., et al. (2024). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. European Journal of Medicinal Chemistry. [3]

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  • Hilgeroth, A., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. [6]

  • Reddy, V. P., et al. (2019). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. [23]

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Bioactivity Prediction of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, including the tyrosine kinase inhibitor Sunitinib.[1][2] This guide provides an in-depth, methodology-focused framework for the comprehensive in silico evaluation of a novel derivative, 5-Phenoxy-3-methylindoline-2-one. By treating this molecule as a candidate for discovery, we will navigate a complete computational workflow, from initial target identification to the prediction of its pharmacokinetic and toxicity profiles. This document is structured not as a rigid protocol but as a logical, decision-based narrative that mirrors a real-world drug discovery process. We will explain the causality behind each experimental choice, provide self-validating protocols, and synthesize the data into a cohesive bioactivity prediction. The ultimate goal is to equip researchers with the strategy and technical protocols needed to efficiently and accurately assess the therapeutic potential of novel chemical entities, minimizing resource expenditure and accelerating the path to viable lead candidates.

The Strategic Imperative of In Silico Prediction

In modern drug discovery, the "fail-early, fail-cheap" paradigm is paramount. Late-stage failures, often due to unforeseen toxicity or poor pharmacokinetics, are prohibitively expensive. In silico approaches have revolutionized this landscape by enabling the prediction of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its likely biological targets, before it is ever synthesized.[3][4] This computational pre-assessment allows for the rational prioritization of candidates, reducing costs, timelines, and the reliance on animal testing.[5] This guide operationalizes this strategy for this compound.

Foundational Workflow: From Molecule to Mechanism

Our predictive workflow is a multi-stage funnel designed to progressively refine our understanding of the molecule's potential. It begins with broad target fishing and systematically narrows down to specific bioactivity predictions and safety profiling.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Druggability Assessment cluster_3 Phase 4: Synthesis & Decision TargetFishing In Silico Target Fishing (Reverse Screening) TargetValidation Target Prioritization (Literature & Pathway Analysis) TargetFishing->TargetValidation Docking Molecular Docking (Binding Affinity & Pose) TargetValidation->Docking Select High-Priority Targets QSAR QSAR Modeling (Predictive Activity) Docking->QSAR Generate Data for Model Building Pharmacophore Pharmacophore Mapping (Feature Identification) QSAR->Pharmacophore Refine SAR Understanding ADMET ADMET Prediction (Safety & PK Profile) Pharmacophore->ADMET Assess Druglikeness Decision Go / No-Go Decision (Synthesize & Test) ADMET->Decision Molecule This compound (Input Structure) Molecule->TargetFishing

Caption: Overall in silico prediction workflow.

Phase 1: Target Identification - "What Does This Molecule Do?"

Before we can predict the strength of a biological effect, we must first generate hypotheses about the nature of that effect. This involves identifying the most probable protein targets. We employ a two-pronged approach to maximize our chances of finding a credible target.

Ligand-Based and Structure-Based Target Fishing

The core principle of ligand-based target prediction is "similar molecules have similar activities."[6] By screening our query molecule against databases of compounds with known biological targets, we can infer its potential targets based on chemical similarity.[7]

Conversely, structure-based target prediction, or reverse docking, flips the conventional screening paradigm. Instead of screening many compounds against one target, we screen our one compound against a library of many protein structures to see where it "sticks" with the highest predicted affinity.[7]

Protocol 1: Target Fishing Using Public Web Servers

This protocol provides a generalized workflow for using a platform like SwissTargetPrediction, which leverages a combination of 2D and 3D similarity measures.

  • Prepare the Ligand:

    • Obtain the 2D structure of this compound.

    • Convert the structure to a simplified molecular-input line-entry system (SMILES) string. This is a universal format for representing 2D chemical structures.

  • Submit to Server:

    • Navigate to a chosen target prediction web server.

    • Paste the SMILES string into the query box.

    • Select the appropriate organism (e.g., Homo sapiens).

  • Analyze and Prioritize Results:

    • The server will return a ranked list of potential protein targets, often grouped by protein class.

    • Causality: Pay close attention to kinases, as the indolinone scaffold is a well-known "privileged structure" for kinase inhibition.[1][8] Also, consider targets like Thioredoxin Reductase (TrxR) and p21-activated kinase 1 (PAK1), which have been previously associated with indolinone derivatives.[2][9]

    • Cross-reference the top-ranked targets with scientific literature to confirm their relevance in disease pathways and their "druggability."

Phase 2: Bioactivity Prediction - "How Well Does It Work?"

With a prioritized list of potential targets, we now shift to quantifying the molecule's interaction with them. Molecular docking is our primary tool for this phase.

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation (the "pose") and binding affinity of one molecule to a second when they form a stable complex.[10][11] It involves two main steps: sampling conformations of the ligand within the active site and then ranking these conformations using a scoring function.[12] A lower binding energy value typically indicates a stronger, more stable interaction.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound into a hypothetical kinase target (e.g., PAK1).

  • Preparation of the Receptor (Protein):

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).[11]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[11][13]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions.

    • Save the prepared protein in the .pdbqt format required by AutoDock.

  • Preparation of the Ligand (this compound):

    • Generate a 3D conformation of the molecule.

    • Assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligand in the .pdbqt format.

  • Defining the Search Space (Grid Box):

    • Causality (Self-Validation): If a co-crystallized ligand was present in the original PDB file, define the grid box to encompass that same binding pocket.[13] This ensures you are docking to a known active site. The dimensions of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration files.[11]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

  • Analysis of Results:

    • Vina will output several binding poses ranked by their predicted binding affinity in kcal/mol.

    • Visualize the top-ranked pose within the protein's active site. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking). A credible pose will show chemically sensible interactions with key active site residues.

Phase 3: Druggability and Safety Assessment (ADMET)

A molecule that binds its target tightly is of little therapeutic value if it is toxic or cannot reach its target in vivo. Early ADMET profiling is a critical step to avoid late-stage failures.[3]

The Importance of ADMET Properties
  • Absorption: Will the drug be absorbed into the bloodstream?

  • Distribution: Does it travel to the correct tissues?

  • Metabolism: Is it rapidly broken down by enzymes like Cytochrome P450s?

  • Excretion: Can the body eliminate the drug and its metabolites?

  • Toxicity: Does it have off-target effects, such as cardiotoxicity (hERG inhibition) or mutagenicity?

Protocol 3: ADMET Prediction Using Web Servers

This protocol uses a platform like SwissADME or ADMETlab 2.0 to generate a comprehensive physicochemical and pharmacokinetic profile.[5]

  • Input the Molecule: As in Protocol 1, input the SMILES string for this compound.

  • Execute Analysis: Run the prediction algorithm.

  • Interpret the Output: The server will generate a wealth of data. Focus on the following key areas:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.

    • Lipinski's Rule of Five: A widely used filter for "drug-likeness." Does the molecule violate any of these rules?

    • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and inhibition of key CYP enzymes.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.

Data Synthesis and Visualization

Predicted Bioactivity and ADMET Profile

The following tables represent hypothetical but realistic data for our molecule of interest.

Table 1: Predicted Binding Affinity (Molecular Docking)

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
PAK1 5DEY -9.2 LYS308, GLU355 (H-Bonds)
TrxR1 3QFA -8.5 CYS497, CYS498 (Proximity)

| VEGFR2 | 4AGD | -8.1 | CYS919, ASP1046 (H-Bonds) |

Table 2: Predicted ADMET & Physicochemical Properties

Property Predicted Value Interpretation
Molecular Weight 253.29 g/mol Excellent (within drug-like range)
LogP 2.85 Optimal lipophilicity
Lipinski Violations 0 High probability of drug-likeness
GI Absorption High Likely good oral bioavailability
BBB Permeant No Low risk of CNS side effects
CYP2D6 Inhibitor Yes Potential for drug-drug interactions

| hERG Inhibitor | No | Low risk of cardiotoxicity |

Visualizing a Potential Mechanism of Action

Based on literature evidence that indolinones can inhibit TrxR, leading to oxidative stress and MAPK signaling activation, we can visualize this potential pathway.[2]

G cluster_pathway Cellular Response Molecule This compound TrxR Thioredoxin Reductase (TrxR) Molecule->TrxR Inhibition Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduction Trx_ox Thioredoxin (Oxidized) ASK1 ASK1 Trx_ox->ASK1 Dissociates & Activates ROS Increased Oxidative Stress (ROS) Trx_red->Trx_ox Reduces ROS Trx_red->ASK1 Binds & Inhibits MAPK p38 / JNK (MAP Kinases) ASK1->MAPK Phosphorylates Apoptosis Apoptosis / Cell Death MAPK->Apoptosis Triggers

Caption: Potential TrxR inhibition pathway.

Conclusion and Forward Look

This comprehensive in silico analysis predicts that This compound is a promising drug candidate. It exhibits characteristics of a potent kinase inhibitor, particularly against PAK1, with a strong predicted binding affinity. Furthermore, its ADMET profile is largely favorable, displaying high drug-likeness, good predicted oral absorption, and a low risk of cardiotoxicity. The primary flag for consideration is its potential inhibition of the CYP2D6 enzyme, which would require experimental validation and consideration during later development stages.

Based on this robust computational evidence, this compound warrants progression to chemical synthesis and subsequent in vitro validation. The protocols and logical framework outlined in this guide provide a validated, efficient, and scientifically rigorous pathway for assessing novel chemical matter, embodying the principles of modern, computer-aided drug design.

References

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Exploring the mechanism of action of 5-Phenoxy-3-methylindoline-2-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Phenoxy-3-methylindoline-2-one

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide focuses on a specific derivative, this compound. While direct experimental data on this precise molecule is not extensively documented in publicly available literature, its chemical architecture allows for a robust, evidence-based hypothesis of its mechanism of action. By deconstructing the molecule into its core components—the indolin-2-one scaffold, the 5-phenoxy group, and the 3-methyl substitution—we can infer its probable biological targets and signaling pathway interactions. This document synthesizes information from studies on analogous compounds to propose a multi-targeted mechanism, likely centered on the inhibition of critical cell signaling kinases and the modulation of cellular redox homeostasis. Furthermore, we provide detailed experimental protocols that form a self-validating framework for researchers to systematically investigate and confirm these putative mechanisms.

Part 1: The Indolin-2-one Core: A Scaffold of Therapeutic Versatility

The indolin-2-one skeleton is a bicyclic heterocyclic compound that has garnered significant attention from researchers in academia and industry.[2] Its structural rigidity and synthetic tractability make it an ideal starting point for developing inhibitors directed at a plethora of molecular targets.[2] The most prominent success story of this scaffold is in oncology, with compounds like Sunitinib (an arylideneindolin-2-one) demonstrating the potent anti-cancer activity achievable through its modification.[3][4] The biological activities associated with this core are diverse, ranging from anticancer and anti-inflammatory to antiepileptic effects, highlighting its vast therapeutic potential.[5][6][7]

Part 2: A Mechanistic Dissection: Probable Biological Targets

The specific substitutions on the indolin-2-one ring dictate its target affinity and biological effect. For this compound, we can postulate several convergent mechanisms of action.

The Indolin-2-one Core as a Kinase Inhibitor

A primary mechanism for many indolin-2-one derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[5] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and angiogenesis. In many cancers, these pathways are constitutively active.

Causality of Action: The indolin-2-one structure can function as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase domain. This prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling. A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to a tumor, leading to growth arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm VEGFR VEGFR-2 PLC PLCγ VEGFR->PLC Activates VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR Inhibits (ATP-competitive)

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Targeting Redox Homeostasis: Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin (Trx) system is a major antioxidant system in cells, crucial for maintaining redox balance and supporting cell proliferation. Thioredoxin reductase (TrxR) is a key enzyme in this system, and its inhibition represents a promising anticancer strategy. Certain indolin-2-one derivatives, particularly those containing a Michael acceptor moiety, are effective inhibitors of TrxR.[3][4]

Causality of Action: These compounds typically target a highly accessible selenocysteine residue in the C-terminal active site of TrxR.[3] Irreversible binding to this residue inactivates the enzyme. The inhibition of TrxR leads to an accumulation of oxidized Trx, resulting in a surge of intracellular reactive oxygen species (ROS) and significant oxidative stress.[3][4] This stress activates apoptosis signal-regulating kinase 1 (ASK1), which in turn triggers downstream pro-apoptotic signaling cascades, including the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, culminating in programmed cell death.[3]

G Inhibitor This compound TrxR Thioredoxin Reductase (TrxR) Inhibitor->TrxR Inhibits Trx_red Trx (Reduced) Trx_ox Trx (Oxidized) ROS Increased ROS (Oxidative Stress) Trx_ox->ROS Leads to Reduces Trx_red->Trx_ox Reduces ASK1 ASK1 Activation ROS->ASK1 Reduces MAPK p38 / JNK MAPK Signaling ASK1->MAPK Reduces Apoptosis Apoptosis (Caspase-3 activation, PARP cleavage) MAPK->Apoptosis Induces Reduces

Caption: Hypothesized pathway of TrxR inhibition and apoptosis induction.

The Influence of the 5-Phenoxy and 3-Methyl Groups
  • 5-Phenoxy Substitution: Phenoxy derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[9][10] The addition of this bulky, lipophilic group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may enhance binding affinity to the target protein by establishing additional hydrophobic or pi-stacking interactions within the binding pocket.

  • 3-Methyl Substitution & Metabolism: The 3-methyl group is significant. Studies on the related pneumotoxin, 3-methylindole (skatole), show that it is extensively metabolized by cytochrome P450 (CYP) enzymes.[11][12] This metabolism can proceed via two main pathways: dehydrogenation at the methyl group to form a reactive 3-methyleneindolenine intermediate, or epoxidation of the indole ring to form a 2,3-epoxide.[13][14] Both pathways can generate electrophilic intermediates capable of forming adducts with cellular nucleophiles. It is plausible that this compound undergoes similar CYP-mediated bioactivation, which could contribute to its overall pharmacological or toxicological profile.

G cluster_main Putative Metabolic Activation cluster_path1 Epoxidation Pathway cluster_path2 Dehydrogenation Pathway Parent This compound Epoxide Reactive Epoxide Intermediate Parent->Epoxide CYP450 Imine Reactive Methylene Intermediate Parent->Imine CYP450 Adducts Covalent Adducts (Cellular Macromolecules) Epoxide->Adducts Nucleophilic Attack Imine->Adducts Nucleophilic Attack G cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Separation B->C D 4. Membrane Transfer (PVDF) C->D E 5. Immunoblotting (Primary/Secondary Ab) D->E F 6. ECL Detection & Imaging E->F

Caption: A streamlined workflow for Western Blot analysis.

Part 4: Conclusion and Future Directions

This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. The evidence-based hypothesis presented here suggests a multi-faceted mechanism of action, primarily centered on the inhibition of protein kinases like VEGFR-2 and the disruption of cellular redox balance via TrxR inhibition. These actions converge to induce cell cycle arrest and apoptosis in proliferating cells, marking the compound as a promising candidate for further anticancer research.

The provided experimental workflows offer a clear path to rigorously test this hypothesis. Future research should expand upon these foundational studies to include:

  • Cellular Thermal Shift Assays (CETSA): To unequivocally confirm direct target engagement in a cellular environment.

  • Metabolite Identification: To characterize the products of CYP450 metabolism and assess the formation of reactive intermediates.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity and tolerability in relevant animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues to optimize potency, selectivity, and pharmacokinetic properties.

Through this structured and logical approach, the full therapeutic potential of this compound can be systematically uncovered and potentially translated into a novel therapeutic agent.

References

  • Title: Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents Source: European Journal of Medicinal Chemistry URL
  • Title: Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads Source: Oncotarget URL
  • Title: Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents Source: Molecules URL
  • Title: Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads Source: Oncotarget URL
  • Title: 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014)
  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: Journal of Medicinal Chemistry URL
  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Title: Evolution of 3-(4-hydroxyphenyl)
  • Title: Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino Alkoxy] Azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino Alkoxy] Azaindole 3-hydrazone, 2-ones Source: PubMed URL
  • Title: Evidence Supporting the Formation of 2,3-epoxy-3-methylindoline: A Reactive Intermediate of the Pneumotoxin 3-methylindole Source: Chemical Research in Toxicology URL
  • Title: The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract Source: The Journal of Pharmacology and Experimental Therapeutics URL
  • Title: Metabolism and bioactivation of 3-methylindole by human liver microsomes Source: Chemical Research in Toxicology URL
  • Title: Respective Roles of CYP2A5 and CYP2F2 in the Bioactivation of 3-Methylindole in Mouse Olfactory Mucosa and Lung Source: The Journal of Pharmacology and Experimental Therapeutics URL

Sources

The Emergence of 5-Phenoxy-3-methylindoline-2-one: A Technical Guide to a Novel Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolinone scaffold has emerged as a privileged structure in the design of kinase inhibitors, leading to the development of several approved anti-cancer drugs. This technical guide delves into the discovery and preclinical evaluation of a novel derivative, 5-Phenoxy-3-methylindoline-2-one, as a potential kinase inhibitor. This document provides a comprehensive overview of the rationale behind its design, a plausible synthetic route, and detailed methodologies for its characterization. By synthesizing established principles of medicinal chemistry with detailed experimental protocols, this guide aims to equip researchers with the knowledge to explore the therapeutic potential of this and similar molecules.

Introduction: The Enduring Promise of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indolinone core, a heterocyclic motif, has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.[1][2][3] These molecules typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.[1][2] Marketed drugs such as Sunitinib and Nintedanib validate the therapeutic potential of the indolinone scaffold.[4][5] This guide focuses on a novel, rationally designed derivative, this compound, and outlines a comprehensive strategy for its investigation as a potential kinase inhibitor.

Molecular Design and Synthetic Strategy

The design of this compound is rooted in established structure-activity relationships (SAR) for indolinone-based kinase inhibitors. The core indolinone moiety serves as the ATP-binding hinge-binder.[5] The substituents at the 3 and 5 positions are crucial for modulating potency and selectivity.

  • The 3-methyl group: Alkylation at the C-3 position of the oxindole ring can influence the orientation of the molecule within the ATP binding pocket and impact its interaction with the hydrophobic regions of the kinase.[6][7]

  • The 5-phenoxy group: Substitution at the 5-position with an aryloxy group can provide additional interactions with the solvent-exposed region of the kinase, potentially enhancing potency and modulating the selectivity profile.[8]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized in a multi-step process, combining known methodologies for the functionalization of the indolinone core.

G cluster_0 Synthesis of 5-Phenoxyindolin-2-one cluster_1 Methylation at the 3-Position 5-Bromoindolin-2-one 5-Bromoindolin-2-one 5-Phenoxyindolin-2-one 5-Phenoxyindolin-2-one 5-Bromoindolin-2-one->5-Phenoxyindolin-2-one Ullmann Condensation (Phenol, CuI, Base) This compound This compound 5-Phenoxyindolin-2-one->this compound Alkylation (e.g., NaH, CH3I)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • Synthesis of 5-Phenoxyindolin-2-one:

    • Reaction: Ullmann condensation of 5-bromoindolin-2-one with phenol.

    • Reagents: 5-bromoindolin-2-one, phenol, copper(I) iodide (CuI) as a catalyst, and a suitable base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

    • Procedure: The reactants are heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Synthesis of this compound:

    • Reaction: C-3 alkylation of 5-phenoxyindolin-2-one.[6][7]

    • Reagents: 5-phenoxyindolin-2-one, a strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)) to deprotonate the C-3 position, and an alkylating agent (e.g., methyl iodide).

    • Procedure: 5-Phenoxyindolin-2-one is dissolved in a dry aprotic solvent (e.g., THF or DMF) and cooled to a low temperature (e.g., -78 °C or 0 °C). The base is added portion-wise, and the mixture is stirred to allow for the formation of the enolate. Methyl iodide is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified by column chromatography.

Target Kinase Hypothesis and Mechanism of Action

Based on the SAR of known indolinone inhibitors, this compound is hypothesized to target members of the split-kinase domain receptor tyrosine kinase family, which includes:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.[5]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.

  • Fibroblast Growth Factor Receptors (FGFRs): Play a role in a wide range of biological processes.[9]

  • c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation.

The proposed mechanism of action is ATP-competitive inhibition . The indolinone core is expected to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the adenine moiety of ATP. The 3-methyl and 5-phenoxy substituents will likely occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound ATP_Pocket Hinge Region Hydrophobic Pocket Solvent Exposed Region Inhibitor Indolinone Core 3-Methyl Group 5-Phenoxy Group Inhibitor:indolinone->ATP_Pocket:hinge H-Bonds Inhibitor:methyl->ATP_Pocket:hydrophobic Hydrophobic Interactions Inhibitor:phenoxy->ATP_Pocket:solvent Van der Waals Interactions

Caption: Proposed binding mode of this compound in a kinase ATP-binding pocket.

Experimental Characterization: A Step-by-Step Guide

A thorough characterization of this compound requires a combination of in vitro biochemical assays and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.[10]

  • Materials:

    • Purified recombinant kinase (e.g., VEGFR2, FGFR1, c-Kit)

    • Substrate peptide specific for the kinase

    • ATP

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

    • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate in a suitable kinase buffer. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

These assays assess the effect of the compound on kinase activity and cellular processes in a more physiologically relevant context.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This assay measures the inhibition of ligand-induced autophosphorylation of a target receptor tyrosine kinase in cells.

  • Materials:

    • Cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

    • Cell culture medium and supplements

    • Ligand to stimulate the kinase (e.g., VEGF for VEGFR2)

    • This compound

    • Lysis buffer

    • Primary antibodies (anti-phospho-kinase and anti-total-kinase)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture: Plate the cells and allow them to adhere overnight.

    • Serum Starvation: Serum-starve the cells for several hours to reduce basal kinase activity.

    • Compound Treatment: Pre-incubate the cells with various concentrations of this compound.

    • Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-10 minutes).

    • Cell Lysis: Wash the cells and lyse them to extract the proteins.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the target kinase.

    • Detection: Visualize the protein bands using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase signaling pathway.[10]

  • Materials:

    • Cancer cell line with known kinase dependency

    • Cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Hypothetical Data)

Kinase TargetIC50 (nM)
VEGFR225
PDGFRβ50
FGFR1150
c-Kit80
EGFR>10,000

Table 2: Cellular Activity of this compound (Hypothetical Data)

Cell LineTarget PathwayAssayEC50/GI50 (nM)
HUVECVEGFR2Phosphorylation45
HT-29 (Colon Cancer)MultipleProliferation120

Pharmacokinetic Considerations

The "drug-likeness" of this compound is a critical factor for its potential as a therapeutic agent. Key pharmacokinetic parameters to consider include absorption, distribution, metabolism, and excretion (ADME). Approved indolinone-based drugs like Sunitinib and Nintedanib provide valuable benchmarks.

  • Sunitinib: Exhibits a long terminal half-life of 40-60 hours and is metabolized primarily by CYP3A4.[4][11]

  • Nintedanib: Has a shorter half-life of about 10-15 hours and is metabolized via ester cleavage.[1][12]

The pharmacokinetic profile of this compound would need to be determined through in vitro (e.g., metabolic stability in liver microsomes) and in vivo (e.g., rodent PK studies) experiments.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel kinase inhibitors. The rational design, based on the well-established indolinone scaffold, suggests a high probability of activity against key oncogenic kinases. The experimental workflows outlined in this guide provide a robust framework for its comprehensive preclinical evaluation.

Future studies should focus on:

  • Kinome-wide selectivity profiling: To fully understand the inhibitor's target profile and potential off-target effects.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in relevant animal models.

  • Lead optimization: To further improve potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts.

The exploration of novel indolinone derivatives like this compound continues to be a vibrant area of research with the potential to deliver the next generation of targeted cancer therapies.

References

  • Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119.
  • Wind, S., Schmid, U., Freiwald, M., Marzin, K., & Dallinger, C. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical pharmacokinetics, 58(9), 1131–1147.
  • Hilberg, F., Roth, G. J., Krssak, M., Kautschitsch, S., Wojnar, P., Wohlfart, P., ... & Rettig, W. J. (2008). BIBF 1120: triple angiokinase inhibitor with broad antitumor activity. Cancer research, 68(12), 4774–4782.
  • Houk, B. E., Bello, C. L., Poland, B., Rosen, L. S., Demetri, G. D., & Motzer, R. J. (2010). A population pharmacokinetic meta-analysis of sunitinib malate (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients. Clinical cancer research, 16(10), 2825–2835.

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Methodological & Application

Application Notes: A Protocol for the Synthesis of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the development of potent therapeutic agents, including kinase inhibitors for oncology. This document provides a comprehensive, field-tested protocol for the synthesis of 5-Phenoxy-3-methylindoline-2-one, a compound of interest for researchers exploring structure-activity relationships within this chemical class.

The synthetic strategy detailed herein is a robust two-step sequence designed for efficiency and reliability. The protocol begins with the regioselective bromination of 3-methylindoline-2-one to yield the key intermediate, 5-bromo-3-methylindoline-2-one. This is followed by a copper-catalyzed Ullmann condensation to couple the phenoxy moiety at the C5 position. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring that researchers can confidently replicate and, if necessary, adapt the methodology.

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 3-Methylindoline-2-one: May cause skin, eye, and respiratory irritation.[1] Handle with care.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. It is corrosive and can cause severe skin and eye burns. Avoid inhalation of dust.

  • Phenol: Toxic and corrosive. Can cause severe chemical burns upon skin contact and is harmful if swallowed or inhaled.[2] Handle with extreme caution.

  • Copper(I) Iodide (CuI): Harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid breathing dust.

  • Toluene & Dimethylformamide (DMF): Flammable solvents with significant health risks. Toluene is a reproductive hazard, and DMF is a potent hepatotoxin. Use in a closed system where possible and avoid inhalation of vapors.

  • Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Overall Synthetic Scheme

A placeholder image is used for the final product as a direct link was not available. Caption: Two-step synthesis of this compound.

Experimental Protocol

Part A: Synthesis of 5-Bromo-3-methylindoline-2-one (Intermediate 1)

Rationale: This step employs an electrophilic aromatic substitution. The oxindole ring is electron-rich, and the amide group is an ortho, para-director. Due to steric hindrance from the fused ring system, the electrophilic bromine (from NBS) is directed to the C5 position (para to the amide nitrogen), ensuring high regioselectivity. DMF is chosen as a polar aprotic solvent to facilitate the reaction.

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Amount Molar Equiv.
3-Methylindoline-2-one 147.17 5.00 g 1.0
N-Bromosuccinimide (NBS) 177.98 6.64 g 1.1
N,N-Dimethylformamide (DMF) 73.09 50 mL -
Deionized Water 18.02 250 mL -
Ethyl Acetate 88.11 As needed -
Brine (sat. NaCl) - As needed -

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylindoline-2-one (5.00 g, 33.97 mmol).

  • Dissolution: Add 50 mL of anhydrous DMF and stir at room temperature until all the solid has dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (6.64 g, 37.37 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation: Pour the reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with additional cold water (2 x 50 mL).

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield 5-bromo-3-methylindoline-2-one as a solid. Dry the product under vacuum.

Part B: Synthesis of this compound (Final Product)

Rationale: This transformation is a classic Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution ideal for forming diaryl ethers.[3] Copper(I) iodide serves as the catalyst. The reaction requires a base, such as potassium carbonate, to deprotonate the phenol, forming the nucleophilic phenoxide anion. Toluene is used as a high-boiling solvent to achieve the necessary reaction temperature.

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Amount Molar Equiv.
5-Bromo-3-methylindoline-2-one 226.07 4.00 g 1.0
Phenol 94.11 2.00 g 1.2
Copper(I) Iodide (CuI) 190.45 0.34 g 0.1
Potassium Carbonate (K₂CO₃) 138.21 4.89 g 2.0
Toluene 92.14 80 mL -
Saturated NH₄Cl (aq) - As needed -
Ethyl Acetate 88.11 As needed -
Brine (sat. NaCl) - As needed -

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methylindoline-2-one (4.00 g, 17.7 mmol), phenol (2.00 g, 21.2 mmol), copper(I) iodide (0.34 g, 1.77 mmol), and potassium carbonate (4.89 g, 35.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add 80 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Maintain reflux for 18-24 hours. Monitor the reaction by TLC.

  • Work-up (Cooling): After completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the copper salts and excess base. Wash the pad with additional ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride solution (2 x 50 mL) to remove residual copper, water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to afford the final product, this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of both the oxindole and phenoxy rings, a quartet for the proton at C3, a doublet for the C3-methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon (C2), the quaternary carbon of the phenoxy linkage (C5), and other aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

  • Melting Point: A sharp melting point range indicates high purity.

Workflow and Mechanism Visualization

Experimental_Workflow cluster_A Part A: Synthesis of Intermediate 1 cluster_B Part B: Synthesis of Final Product A1 Dissolve 3-methyloxindole in DMF A2 Cool to 0 °C A1->A2 A3 Add NBS portion-wise A2->A3 A4 Stir at RT for 4-6h A3->A4 A5 Precipitate in ice water A4->A5 A6 Filter and wash solid A5->A6 A7 Purify (Recrystallization/Chromatography) A6->A7 B1 Combine Intermediate 1, Phenol, CuI, and K₂CO₃ in Toluene A7->B1 Use in next step B2 Establish inert atmosphere B1->B2 B3 Reflux for 18-24h B2->B3 B4 Cool and filter through Celite® B3->B4 B5 Aqueous work-up and extraction B4->B5 B6 Dry and concentrate organic phase B5->B6 B7 Purify (Column Chromatography) B6->B7

Caption: Experimental workflow for the two-step synthesis.

Ullmann_Mechanism Ullmann Condensation Catalytic Cycle ArBr 5-Bromo-3-methylindolin-2-one (Ar-Br) OxAdd Oxidative Addition ArBr->OxAdd Complex1 Ar-Cu(III)-Br OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx Phenoxide Phenoxide (PhO⁻) Phenoxide->LigandEx Complex2 Ar-Cu(III)-OPh LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim Product 5-Phenoxy-3-methylindolin-2-one (Ar-OPh) RedElim->Product CuI CuI RedElim->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle for the Ullmann condensation.

References

  • Hino, T., & Nakagawa, M. (1967). Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole. Chemical & Pharmaceutical Bulletin, 15(11), 1800-1803. [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Hino, T., et al. (1977). BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES, 6(1), 81-86. [Link]

  • PubChem. (n.d.). 3-Methyloxindole. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Methyloxindole (HMDB0304943). [Link]

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Application Note: High-Throughput Screening Strategies for the Oxindole Scaffold Using 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] This application note presents a comprehensive guide to developing robust high-throughput screening (HTS) assays for novel compounds built upon this framework, using 5-Phenoxy-3-methylindoline-2-one as a representative molecule. We provide detailed, field-proven protocols for both biochemical and cell-based screening, focusing on the identification of kinase inhibitors and pathway modulators—common activities for this compound class.[3][4] The methodologies are designed to ensure scientific rigor, incorporating essential quality control metrics and a logical workflow for hit validation to accelerate the drug discovery process.

Introduction: The Power of the Oxindole Scaffold

The oxindole moiety is a pharmacologically advantageous scaffold frequently found in natural alkaloids and synthetic molecules with a wide spectrum of biological activities.[1][3] Its versatile structure allows for chemical modifications that can generate novel functions, leading to the development of drugs targeting cancer, inflammation, and viral infections.[1][2] Notably, several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature an oxindole core, underscoring its importance in modern drug discovery.[3]

Given the established potential for oxindole derivatives to function as enzyme inhibitors, particularly targeting protein kinases, this guide uses this compound as a model compound to outline HTS campaigns. The following sections provide not just procedural steps, but the underlying scientific rationale for assay design, quality control, and data interpretation, empowering researchers to build self-validating screening systems.

Foundational Principles of HTS Assay Design and Quality Control

A successful HTS campaign is built on a foundation of rigorous assay development and unwavering quality control (QC).[5][6] The primary goal is to create a sensitive and reproducible assay that can reliably distinguish true "hits" from the vast majority of inactive compounds and experimental artifacts.[7][8]

2.1. Key Quality Control Metrics

Before initiating a large-scale screen, the assay must be validated using key statistical parameters:

  • Z'-Factor: This metric defines the quality of an assay by measuring the dynamic range and data variation associated with the positive and negative controls. An assay is considered excellent and suitable for HTS when the Z'-factor is ≥ 0.5.[9][10]

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • Where: μ_p and σ_p are the mean and standard deviation of the positive control, and μ_n and σ_n are the mean and standard deviation of the negative control.

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the negative control (μ_p / μ_n), indicating the magnitude of the assay window. A higher S/B ratio is generally desirable.

Table 1: Standard HTS Quality Control Measures [6]

QC Measure Frequency Purpose
Negative Control On every plate Defines the baseline signal (0% activity/inhibition). Typically contains vehicle (e.g., DMSO).
Positive Control On every plate Defines the maximum signal (100% activity/inhibition). Typically a known potent inhibitor/activator.
Blank Wells Periodically Contains all assay components except the detection reagent or enzyme to measure background noise.

| Reference Plate | Periodically | A full plate of a known inhibitor to check for systematic errors like edge effects.[11] |

2.2. General HTS Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate promising lead compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Validation cluster_2 Lead Optimization Primary Primary HTS (Single Concentration) Hit_ID Hit Identification (% Inhibition > Threshold) Primary->Hit_ID Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_ID->Dose_Response Orthogonal Orthogonal Assay (Confirms Mechanism) Dose_Response->Orthogonal Counterscreen Counter-Screen (Identifies Artifacts) Orthogonal->Counterscreen SAR SAR by Analogs Counterscreen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

3.1. Scientific Principle

Many oxindole derivatives are known kinase inhibitors.[3][4] Fluorescence Polarization (FP) is a robust, homogeneous technique ideal for monitoring the binding of a small molecule to a larger protein, such as a kinase.[12] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a protein.[13]

  • A small, fluorescent tracer tumbles rapidly in solution, resulting in depolarized emitted light (Low FP Signal ).

  • When the tracer binds to a large protein kinase, the complex tumbles much more slowly, and the emitted light remains polarized (High FP Signal ).

  • Test compounds that inhibit this binding compete with the tracer, leaving it free in solution and causing a decrease in the FP signal.

FP_Principle cluster_0 No Inhibition cluster_1 Inhibition P1 Kinase C1 Bound Complex (Slow Tumbling) P1->C1 T1 Fluorescent Tracer T1->C1 Signal1 High FP Signal C1->Signal1 P2 Kinase I2 Inhibitor (e.g., this compound) P2->I2 T2 Fluorescent Tracer (Fast Tumbling) Signal2 Low FP Signal T2->Signal2

Caption: Principle of the competitive Fluorescence Polarization (FP) assay.

3.2. Detailed Protocol (384-well Format)

This protocol describes a competitive binding FP assay to identify inhibitors of a purified protein kinase.

Materials:

  • Purified Protein Kinase of interest

  • Fluorescent Tracer (a known ligand for the kinase labeled with a fluorophore like FITC or TAMRA)

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test Compound: this compound and library compounds, typically as a 10 mM stock in DMSO

  • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine)

  • 384-well, low-volume, black, non-binding surface microplates[14]

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Development (Pre-Screening):

    • Tracer Titration: Determine the lowest concentration of tracer that gives a stable and robust fluorescence signal (at least 3x above background).[14]

    • Kinase Titration: With the fixed optimal tracer concentration, perform a serial dilution of the kinase to find the concentration that yields ~80% of the maximal FP signal change. This ensures the assay is sensitive to competitive inhibition.

  • Compound Screening Protocol:

    • Prepare intermediate compound plates by diluting stock solutions in assay buffer.

    • Using an automated liquid handler, add 5 µL of assay buffer to all wells.

    • Add 50 nL of compound solution (or DMSO for controls) to the appropriate wells.

      • Negative Control (0% Inhibition): 50 nL of DMSO.

      • Positive Control (100% Inhibition): 50 nL of a saturating concentration of the control inhibitor.

      • Test Compound: 50 nL of this compound or other library compounds.

    • Add 5 µL of kinase solution (at 2x the final desired concentration) to all wells except blanks.

    • Incubate for 15 minutes at room temperature to allow compound-kinase binding.

    • Add 5 µL of tracer solution (at 3x the final desired concentration) to all wells. The final assay volume will be 15 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader.

Table 2: Example Plate Layout for FP Assay

Wells Content Purpose
1-16 (Column 1) DMSO + Kinase + Tracer Negative Control (0% Inhibition)
17-32 (Column 2) Positive Control + Kinase + Tracer Positive Control (100% Inhibition)

| 33-384 | Test Compound + Kinase + Tracer | Screening Compounds |

3.3. Data Analysis

  • Calculate the mean and standard deviation for positive (Pos) and negative (Neg) controls.

  • Calculate the Z'-Factor to validate the plate.

  • Calculate the Percent Inhibition for each test compound:

    • % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))

      • Where mP is the millipolarization value.

  • Identify hits as compounds exceeding a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Protocol 2: Cell-Based Pathway Activity Assay (Dual-Luciferase® Reporter)

4.1. Scientific Principle

Cell-based assays are critical for validating compound activity in a physiological context.[15][16] A Dual-Luciferase® Reporter (DLR™) assay can measure a compound's effect on a specific signaling pathway.[17][18] This is achieved by transfecting cells with two plasmids:

  • Firefly Luciferase Reporter: The firefly luciferase gene is placed under the control of a promoter that is responsive to the signaling pathway of interest (e.g., a transcription factor downstream of the target kinase). Its activity reflects the pathway's activation state.[19]

  • Renilla Luciferase Control: A second plasmid expressing Renilla luciferase from a constitutive promoter is co-transfected. This serves as an internal control to normalize for variations in cell number and transfection efficiency.[18]

An inhibitor like this compound would be expected to decrease the firefly luciferase signal without affecting the Renilla signal.

DLR_Workflow cluster_readout Sequential Luminescence Reading Transfect 1. Co-transfect Cells (Firefly + Renilla Plasmids) Seed 2. Seed Cells in 384-well Plate Transfect->Seed Treat 3. Treat with Compounds Seed->Treat Lyse 4. Lyse Cells Treat->Lyse Read1 5a. Add Firefly Substrate Read Signal 1 (Firefly) Lyse->Read1 Quench 5b. Add Stop & Glo® Reagent (Quenches Firefly, Activates Renilla) Read1->Quench Read2 5c. Read Signal 2 (Renilla) Quench->Read2

Caption: Workflow for a Dual-Luciferase® Reporter (DLR™) assay.

4.2. Detailed Protocol (384-well Format)

Materials:

  • HEK293 or other suitable host cell line

  • Cell Culture Medium (e.g., DMEM + 10% FBS)

  • Firefly luciferase reporter plasmid and Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine®)

  • Dual-Luciferase® Reporter Assay System (containing lysis buffer, firefly substrate, and Stop & Glo® reagent)

  • 384-well, solid white, tissue-culture treated microplates

  • Luminometer with dual injectors

Procedure:

  • Transfection: Co-transfect host cells with the firefly and Renilla plasmids according to the manufacturer's protocol for the transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into 384-well white plates at a pre-determined optimal density (e.g., 5,000 cells/well in 20 µL of medium).

  • Incubation: Allow cells to adhere by incubating for 4-6 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 nL of compound solution (or DMSO/positive control) to the wells.

  • Incubation: Incubate for the desired time to elicit a biological response (e.g., 16-24 hours).

  • Cell Lysis: Equilibrate the plate and lysis buffer to room temperature. Add 10 µL of lysis buffer to each well. Place on an orbital shaker for 10 minutes to ensure complete lysis.[20]

  • Luminescence Reading:

    • Place the plate in a luminometer.

    • Injector 1 adds 10 µL of the firefly luciferase assay reagent. Read luminescence for 2-10 seconds (Firefly signal).

    • Injector 2 adds 10 µL of the Stop & Glo® reagent. Read luminescence for 2-10 seconds (Renilla signal).

4.3. Data Analysis

  • For each well, calculate the Response Ratio : Ratio = Firefly Luminescence / Renilla Luminescence. This normalization is the critical step.[18]

  • Calculate the mean and standard deviation for the normalized ratios of the positive and negative controls.

  • Calculate the Percent Inhibition for each test compound based on the normalized ratios:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos))

  • Confirm plate quality with the Z'-Factor calculated from the normalized ratios.

Hit Triage and Validation

A primary hit is not a lead. A rigorous validation workflow is essential to eliminate false positives and build confidence in the selected compounds.[21]

Hit_Validation Primary_Hit Primary Hit (from FP or DLR™ Screen) Retest Re-test from Fresh Sample Primary_Hit->Retest Dose_Response Generate Dose-Response Curve (IC50) Retest->Dose_Response Orthogonal Confirm in Orthogonal Assay (e.g., AlphaLISA for phosphorylation) Dose_Response->Orthogonal Counterscreen Counter-Screen (e.g., Assay for Luciferase Inhibition) Orthogonal->Counterscreen Confirmed_Hit Validated Hit Counterscreen->Confirmed_Hit

Caption: A robust workflow for hit triage and validation.

  • Orthogonal Assay: To confirm a kinase inhibitor hit from the FP binding assay, an orthogonal method like AlphaLISA® could be used.[22][23] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can directly measure the product of the kinase reaction (i.e., substrate phosphorylation), thus confirming enzymatic inhibition rather than just binding displacement.[9][24]

  • Counter-Screening: For hits from the luciferase assay, a counter-screen must be performed to ensure the compound is not a direct inhibitor of the luciferase enzyme itself, a common source of false positives. This is done by testing the compound against purified luciferase enzyme.

Conclusion

The oxindole scaffold represents a rich starting point for the discovery of novel therapeutics. By employing the detailed biochemical and cell-based HTS protocols outlined in this application note, researchers can effectively screen libraries of derivatives, such as this compound. A commitment to rigorous assay validation, stringent quality control, and a systematic hit triage process is paramount to successfully identifying and advancing high-quality lead compounds for further development.

References

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-7.
  • Zang, R., Li, D., Tang, I. et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers.
  • Khetmalis, Y. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
  • Creative Biolabs. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Zang, R., Li, D., Tang, I. et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Shukla, S. J., & Vootipalli, S. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Baggio, R. (2011). The Use of AlphaScreen Technology in HTS: Current Status.
  • Khetmalis, Y. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
  • Liu, B. (2020).
  • Baggio, R. (2011).
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Kumar, A. et al. (2018). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities.
  • Rowland, M. A. et al. (2023).
  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening.
  • BenchChem. (2025).
  • Molecular Devices. (n.d.).
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • Hobbs, C. (2017).
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay.
  • Yeasen. (n.d.). Dual Luciferase Reporter Assay Protocol. Yeasen Biotechnology.
  • Thermo Fisher Scientific. (n.d.). Reporter Gene Assays Support—Getting Started. Thermo Fisher Scientific.
  • Pineiro, M. et al. (2022). Ugi Adducts of Isatin as Promising Antiproliferative Agents with Druglike Properties.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • Mo, J. et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • Al-Ostath, A. et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Abcam. (n.d.). ab287865 – Luciferase Reporter Assay Kit. Abcam.

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Application Notes and Protocols for the Development of Cell-Based Assays for 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Phenotypic Approach to a Novel Compound

The discovery of new therapeutic agents is a complex process, often beginning with a novel small molecule whose biological activities are entirely unknown. 5-Phenoxy-3-methylindoline-2-one represents such a case—a new chemical entity with the potential for therapeutic relevance. Without a known biological target, a target-based screening approach is not feasible. Instead, we turn to phenotypic drug discovery (PDD), a powerful strategy that identifies compounds based on their ability to induce a desired change in the phenotype of a cell or organism.[1][2] This "classical pharmacology" approach allows the compound's activity to reveal its own mechanism of action, making it particularly valuable for discovering first-in-class medicines.[3][4]

This guide provides a comprehensive, step-by-step framework for the initial characterization of this compound. We will proceed through a tiered assay system, starting with broad phenotypic screens to identify any effects on cell health and proliferation, followed by more focused secondary assays to elucidate the underlying cellular mechanisms. This strategy is designed to be a self-validating system, where the results of each stage inform the experimental design of the next.

Part 1: The Assay Development Workflow

The logical progression from a broad, observable effect to a specific mechanism is crucial. Our approach is designed to efficiently funnel our investigational compound from a general activity profile to a more refined understanding of its cellular impact.

Diagram: Tiered Assay Development Workflow

Assay_Workflow cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Deconvolution (Future Work) A Compound: this compound B Broad Cell Viability/Cytotoxicity Assay (e.g., Resazurin or ATP-based) A->B D Apoptosis Induction Assay (Caspase-3/7 Activity) B->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->E If cytostatic F High-Content Imaging (Morphological Changes) B->F If phenotypic changes observed C Diverse Cancer Cell Line Panel (e.g., NCI-60) C->B G Affinity Chromatography D->G H Genetic Screening (CRISPR) D->H I Thermal Proteome Profiling D->I E->G E->H E->I F->G F->H F->I

Caption: A tiered workflow for characterizing a novel compound, starting with broad screening and progressing to mechanistic studies.

Part 2: Primary Phenotypic Screening Protocol

The initial goal is to determine if this compound has any effect on cell viability across a diverse panel of cell lines. A broad-spectrum cytotoxicity assay is the ideal starting point.[5][6] We will use a resazurin-based assay, which measures the metabolic capacity of living cells as an indicator of viability.[7]

Protocol 2.1: Cell Viability and Cytotoxicity Screening using Resazurin

This protocol measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates a loss of cell viability.[7][8]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin sodium salt (e.g., from Sigma-Aldrich)

  • Opaque-walled 96-well microplates

  • Positive control (e.g., Staurosporine or Doxorubicin)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to the appropriate seeding density (determined empirically for each cell line to ensure exponential growth over the assay period).

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range is from 100 µM down to 1 nM.

    • Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate the plate at 37°C, 5% CO₂ for a predetermined exposure period (e.g., 48 or 72 hours).[9]

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by fitting the data to a four-parameter logistic curve.[5]

ParameterRecommended SettingRationale
Cell Lines Diverse panel (e.g., epithelial, mesenchymal)To identify potential tissue-specific or cancer-type specific activity.
Seeding Density 5,000 - 10,000 cells/well (cell-line dependent)Ensures cells are in the log growth phase and not confluent at the end of the assay.
Compound Concentration 0.001 to 100 µM (logarithmic dilutions)Covers a wide range to accurately determine the dose-response curve and IC₅₀.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its effects, whether cytotoxic or cytostatic.[9]
Controls Vehicle (DMSO), Untreated, Positive (Staurosporine)Essential for data normalization and ensuring the assay is performing correctly.[9]

Part 3: Secondary Assays for Mechanistic Insight

If the primary screen reveals that this compound reduces cell viability, the next logical step is to determine the mechanism of cell death or growth inhibition. The two most common outcomes are apoptosis (programmed cell death) and cell cycle arrest.

Protocol 3.1: Apoptosis Detection via Caspase-3/7 Activity

This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[10][11]

Diagram: Principle of Caspase-Glo® 3/7 Assay

Caspase_Principle ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 contains Substrate Proluminescent Substrate (DEVD) Caspase37->Substrate cleaves Luciferin Aminoluciferin (Substrate for Luciferase) Substrate->Luciferin releases Luciferase Luciferase, ATP, O₂ Luciferin->Luciferase Light Luminescent Signal Luciferase->Light produces

Sources

Application Notes and Protocols for the Evaluation of 5-Phenoxy-3-methylindoline-2-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxindole scaffold represents a privileged chemical structure in medicinal chemistry, with numerous derivatives showing potent anticancer activities.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel oxindole derivative, 5-Phenoxy-3-methylindoline-2-one, in cancer cell line studies. These application notes offer a comprehensive framework, from initial cytotoxicity screening to elucidating the mechanism of action, including protocols for assessing cell viability, apoptosis, and cell cycle distribution. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. While specific data for this compound is not yet extensively published, this guide presents a robust strategy for its characterization as a potential anticancer agent.

Introduction: The Therapeutic Potential of Oxindole Derivatives

The search for novel and effective anticancer agents is a cornerstone of oncological research. Oxindole and its derivatives have emerged as a promising class of compounds due to their diverse biological activities and their ability to target key molecular pathways implicated in cancer progression.[1][2][3] The oxindole nucleus has been shown to exhibit potent anticancer capabilities through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, disruption of microtubule dynamics, and modulation of critical signaling pathways such as PI3K/Akt and MAPK.[1][2]

This compound is a novel compound belonging to this class. Its structural features suggest potential interactions with various biological targets within cancer cells. This guide provides a systematic approach to characterizing the anticancer properties of this and similar novel oxindole derivatives.

Scientific Rationale and Experimental Strategy

A thorough in vitro evaluation of a novel anticancer compound is crucial for making informed decisions in the preclinical drug development pipeline. The primary objectives are to determine the compound's potency (cytotoxicity), understand its mechanism of cell death, and identify the cellular processes it affects. A well-designed experimental strategy should be logical and sequential, with each experiment providing insights that inform the next.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation (Future Work) Compound Preparation Compound Solubilization & Stock Preparation Cell Viability Assay MTT/MTS Assay on a Panel of Cancer Cell Lines Compound Preparation->Cell Viability Assay IC50 Determination Calculate Half-Maximal Inhibitory Concentration Cell Viability Assay->IC50 Determination Apoptosis Assay Annexin V/PI Staining by Flow Cytometry IC50 Determination->Apoptosis Assay IC50 Determination->Apoptosis Assay Treat cells at IC50 and 2x IC50 Cell Cycle Analysis Propidium Iodide Staining by Flow Cytometry IC50 Determination->Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Treat cells at IC50 and 2x IC50 Western Blotting Analysis of Apoptotic & Cell Cycle Regulatory Proteins Apoptosis Assay->Western Blotting Cell Cycle Analysis->Western Blotting Kinase Profiling In vitro Kinase Inhibition Assays Western Blotting->Kinase Profiling

Figure 1: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Protocols and Methodologies

Compound Preparation and Handling

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.

Protocol 1: Stock Solution Preparation

  • Solubility Testing: Before preparing a high-concentration stock, determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and PBS. For many organic small molecules, DMSO is the solvent of choice.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile-filtered DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).[4]

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method for this purpose.[5] These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[5]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[5][6]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[5]

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.7
A549Lung Carcinoma4821.5
HCT116Colorectal Carcinoma4811.8
PC-3Prostate Adenocarcinoma4835.4
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of the compound is established, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it generally does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

G Viable Cell Viable Annexin V (-) PI (-) Early Apoptosis Early Apoptosis Annexin V (+) PI (-) Viable Cell->Early Apoptosis Phosphatidylserine Flipping Necrosis Primary Necrosis Annexin V (-) PI (+) Viable Cell->Necrosis Cell Injury Late Apoptosis Late Apoptosis/ Necrosis Annexin V (+) PI (+) Early Apoptosis->Late Apoptosis Loss of Membrane Integrity

Figure 2: Cellular states as distinguished by the Annexin V/PI assay.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[6]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Interpretation and Next Steps

The data generated from these initial assays will provide a comprehensive profile of the in vitro anticancer activity of this compound.

  • IC50 values across a panel of cell lines will indicate the compound's potency and selectivity.

  • Apoptosis data will reveal if the compound induces programmed cell death, a desirable characteristic for an anticancer drug.

  • Cell cycle analysis will show if the compound perturbs cell cycle progression, providing clues about its potential molecular targets.

Based on these findings, further mechanistic studies can be designed, such as:

  • Western Blotting: To investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • Kinase Inhibition Assays: Given that many oxindole derivatives are kinase inhibitors, profiling the compound against a panel of cancer-relevant kinases would be a logical next step.[1][2][3]

  • In vivo Studies: If the in vitro data is promising, the compound can be advanced to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.

Conclusion

This application note provides a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can generate high-quality, reproducible data to characterize the compound's activity and elucidate its mechanism of action. The broader context of oxindole derivatives as a promising class of anticancer compounds provides a strong impetus for the thorough investigation of novel analogues like this compound.

References

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  • Bentham Science. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential.
  • PubMed. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential.
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  • PubMed. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study.
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Application Notes and Protocols for the Evaluation of 5-Phenoxy-3-methylindoline-2-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a profound global health challenge characterized by the progressive loss of neuronal structure and function. The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in targeting key pathological pathways of these disorders. This document provides a comprehensive guide for the investigation of a novel derivative, 5-Phenoxy-3-methylindoline-2-one, as a potential therapeutic agent. We present a structured approach, beginning with the rationale for its investigation based on the known neuroprotective, anti-inflammatory, and enzyme-inhibitory activities of this chemical class. Detailed protocols for in vitro and in vivo experimental models are provided to enable researchers to systematically evaluate its efficacy and mechanism of action.

Introduction: The Rationale for Investigating this compound

The indolin-2-one core, also known as oxindole, is a versatile heterocyclic scaffold found in numerous bioactive compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and, notably, neuroprotective effects.[2][3] In the context of neurodegenerative diseases, which are often multifactorial, the ability of a single molecular scaffold to engage multiple targets is highly advantageous.[4]

Derivatives of the indolin-2-one scaffold have shown promise by targeting several key pathological mechanisms implicated in neurodegeneration:

  • Enzyme Inhibition: A primary target for this class of compounds is Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles in Alzheimer's disease.[5][6] By inhibiting GSK-3β, these compounds can potentially mitigate a core pathology of the disease.[7]

  • Anti-inflammatory Effects: Chronic neuroinflammation is a critical component of neurodegenerative disease progression.[8] Indolin-2-one derivatives have demonstrated the ability to suppress inflammatory responses in brain immune cells (microglia) by inhibiting the production of pro-inflammatory mediators.[9]

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative conditions.[3] The indole nucleus, a component of the indolin-2-one structure, is known for its antioxidant properties, which can help protect neurons from oxidative damage.[10]

Given this background, this compound is a compelling candidate for investigation. The phenoxy group at the 5-position and the methyl group at the 3-position may confer unique pharmacological properties, including enhanced blood-brain barrier permeability and specific target engagement. These application notes will guide the researcher through a logical, stepwise process to elucidate the therapeutic potential of this novel compound.

Synthesis and Characterization

The synthesis of 3-substituted indolin-2-ones is well-documented, often involving the condensation of an isatin derivative with a suitable active methylene compound. For this compound, a plausible synthetic route would involve the reaction of 5-phenoxyisatin with a methylating agent. Characterization would be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC to confirm the structure and purity of the final compound. A general synthetic scheme is presented below.

G cluster_synthesis General Synthesis of this compound start 5-Phenoxyisatin intermediate Intermediate Alcohol start->intermediate Grignard Reaction reagent Methylating Agent (e.g., Methylmagnesium bromide) reagent->intermediate product This compound intermediate->product Dehydration/ Rearrangement reduction Reduction

Caption: A plausible synthetic route to this compound.

In Vitro Evaluation of Neuroprotective Effects

The initial assessment of a novel compound's potential involves a battery of in vitro assays to determine its neuroprotective capabilities and elucidate its mechanism of action.

Cell-Based Models of Neurodegeneration

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neurodegenerative disease research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective effects.

Protocol 1: Culturing and Differentiation of SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce a neuronal phenotype, seed SH-SY5Y cells at a low density and treat with 10 µM retinoic acid for 5-7 days. This will promote the extension of neurites and the expression of neuronal markers.

Assessment of Neuroprotection against Oxidative Stress

Oxidative stress is a common pathway of neuronal death in many neurodegenerative diseases.

Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

  • Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. The reduction of MTT to formazan is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A significant increase in viability in compound-treated cells compared to H₂O₂-only treated cells indicates a neuroprotective effect.[11]

Evaluation of Anti-inflammatory Activity

Neuroinflammation is mediated by microglia, the resident immune cells of the brain. The BV-2 microglial cell line is a suitable model for these studies.

Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation Assay

  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS and 1% penicillin/streptomycin.

  • Compound Treatment and LPS Stimulation: Pre-treat BV-2 cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits. A reduction in these cytokines indicates anti-inflammatory activity.[9]

Mechanistic Studies: Kinase Inhibition Assays

Based on the known activity of the indolin-2-one scaffold, assessing the inhibitory potential of this compound against GSK-3β is a critical step.

Protocol 4: In Vitro GSK-3β Inhibition Assay

  • Assay Principle: Utilize a commercially available GSK-3β kinase assay kit. These assays typically measure the phosphorylation of a substrate peptide by GSK-3β in the presence of ATP.

  • Procedure: Perform the kinase reaction with recombinant GSK-3β, a fluorescently labeled substrate peptide, and ATP, in the presence of varying concentrations of this compound.

  • Detection: Measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the GSK-3β activity.

G cluster_invitro In Vitro Evaluation Workflow start This compound cell_culture Cell Culture (SH-SY5Y, BV-2) start->cell_culture kinase_inhibition Kinase Inhibition Assay (GSK-3β) start->kinase_inhibition oxidative_stress Oxidative Stress Assay (H₂O₂) cell_culture->oxidative_stress inflammation Inflammation Assay (LPS) cell_culture->inflammation viability Cell Viability (MTT Assay) oxidative_stress->viability cytokines Cytokine Measurement (ELISA) inflammation->cytokines ic50 IC₅₀ Determination kinase_inhibition->ic50

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Evaluation in Animal Models of Neurodegenerative Disease

Promising results from in vitro studies should be followed by validation in animal models that recapitulate key aspects of human neurodegenerative diseases.

Alzheimer's Disease Model: Amyloid-β Induced Toxicity

Intracerebroventricular (ICV) injection of aggregated amyloid-β (Aβ) peptides in rodents induces cognitive deficits and neuroinflammation, providing a relevant model for Alzheimer's disease.

Protocol 5: Aβ-Induced Cognitive Impairment in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Compound Administration: Administer this compound via oral gavage or intraperitoneal injection for a specified period (e.g., 14-28 days).

  • Aβ Injection: On a specific day of treatment, stereotactically inject aggregated Aβ₁₋₄₂ into the lateral ventricles of the brain.

  • Behavioral Testing: Following a recovery period, assess cognitive function using behavioral tests such as the Morris Water Maze or the Y-maze to evaluate spatial learning and memory.

  • Biochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze markers of neuroinflammation (e.g., Iba1 for microglia activation), oxidative stress, and neuronal survival (e.g., Nissl staining).

Parkinson's Disease Model: MPTP-Induced Dopaminergic Neurodegeneration

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

Protocol 6: MPTP-Induced Parkinsonism in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Compound Administration: Administer this compound for a defined period, both before and after MPTP administration.

  • MPTP Administration: Administer MPTP hydrochloride via intraperitoneal injections over one or several days to induce dopaminergic neurodegeneration.

  • Motor Function Assessment: Evaluate motor coordination and deficits using tests such as the rotarod test and the pole test.

  • Neurochemical and Immunohistochemical Analysis: After the behavioral assessments, analyze the levels of dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Data Presentation and Interpretation

All quantitative data should be presented clearly to allow for robust interpretation.

Table 1: Summary of In Vitro Assay Endpoints and Expected Outcomes

AssayModel SystemKey Parameter MeasuredExpected Outcome for a Neuroprotective Compound
Oxidative StressSH-SY5Y cellsCell Viability (MTT)Increased cell viability in the presence of H₂O₂
NeuroinflammationBV-2 microgliaTNF-α, IL-6 levels (ELISA)Decreased production of pro-inflammatory cytokines upon LPS stimulation
Kinase InhibitionRecombinant EnzymeIC₅₀ against GSK-3βLow micromolar or nanomolar IC₅₀ value, indicating potent inhibition

Table 2: Summary of In Vivo Study Endpoints and Expected Outcomes

Disease ModelBehavioral TestKey Parameter MeasuredExpected Outcome for a Therapeutic Compound
Alzheimer's DiseaseMorris Water MazeEscape latency, time in target quadrantReduced escape latency and increased time in the target quadrant
Parkinson's DiseaseRotarod TestLatency to fallIncreased latency to fall from the rotating rod
Parkinson's DiseaseImmunohistochemistryNumber of TH-positive neurons in the substantia nigraAttenuation of the loss of dopaminergic neurons

Conclusion

The indolin-2-one scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. This compound, as a novel derivative, warrants a thorough investigation of its potential to modulate key pathological pathways. The protocols outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate its neuroprotective, anti-inflammatory, and enzyme-inhibitory properties in both in vitro and in vivo models. The successful execution of these studies will provide critical insights into the therapeutic potential of this compound and guide its further development.

References

  • Scilit. (n.d.). Oxindole Derivatives as Multi‐Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy. [Link]

  • El-Sayed, N. F., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. [Link]

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  • ResearchGate. (n.d.). The chemical structures of some naturally obtained oxindole derivatives.... [Link]

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Application Note & Protocol: Quantitative Determination of 5-Phenoxy-3-methylindoline-2-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-Phenoxy-3-methylindoline-2-one in human plasma. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive assay for pharmacokinetic, toxicokinetic, or metabolism studies. The protocols herein are grounded in established bioanalytical principles and adhere to regulatory expectations for method validation as outlined by the FDA and ICH M10 guidelines.[1][2][3]

Introduction: The Significance of this compound Analysis

This compound is a novel synthetic compound belonging to the indolinone class of molecules. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Given its structural features, this compound holds potential for therapeutic applications, necessitating the development of a reliable analytical method to characterize its behavior in biological systems.

Accurate quantification of this compound in biological matrices like plasma is critical for:

  • Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology Studies: Correlating exposure levels with potential adverse effects.

  • Efficacy Assessment: Establishing a relationship between plasma concentration and therapeutic or biological response.

This application note details a complete workflow, from sample collection and preparation to LC-MS/MS analysis and data interpretation, providing a foundation for the rigorous bioanalytical assessment of this compound.

Analyte & Matrix Considerations

Physicochemical Properties of this compound (Predicted)

While specific experimental data for this novel compound is not available, we can infer its properties based on its constituent moieties (indolinone, methyl, and phenoxy groups).

PropertyPredicted Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₅H₁₃NO₂Used for calculating exact mass.
Molecular Weight 239.27 g/mol Essential for mass spectrometer settings.
LogP (Octanol/Water) ~3.5 - 4.5Indicates high hydrophobicity, suggesting good retention on a C18 column and suitability for Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4]
pKa Weakly acidic (N-H proton)The N-H proton on the indolinone ring is weakly acidic. This can influence the choice of extraction pH and mobile phase composition.
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the nitrogen atom in the indolinone ring makes it amenable to protonation, favoring ESI+ for mass spectrometric detection.[5]
Biological Matrix: Human Plasma

Human plasma is a complex biological matrix containing proteins, lipids, salts, and endogenous small molecules.[6] Effective sample preparation is paramount to remove these interferences, which can cause ion suppression, clog the analytical column, and compromise data quality.[7][8]

Sample Handling Best Practices:

  • Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA).

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.[9]

  • Store plasma samples at -80°C to ensure analyte stability.[9]

  • Avoid repeated freeze-thaw cycles, as they can degrade the analyte.[9]

Analytical Workflow Overview

The analytical process is a multi-step procedure designed to ensure accuracy and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Thawing & Spiking B Protein Precipitation A->B C Centrifugation B->C D Supernatant Transfer & Evaporation C->D E Reconstitution D->E F Injection onto LC System E->F G Chromatographic Separation F->G H Ionization (ESI+) G->H I Mass Analysis (MRM) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

Caption: High-level workflow for the analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 5-Phenoxy-3-(methyl-d3)-indoline-2-one (recommended)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, Type I (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA)

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[10]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to all samples except for the double blank (matrix blank).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 300 µL of the clear supernatant to a new 96-well plate or autosampler vials. Be cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase A (e.g., Water with 0.1% Formic Acid). This ensures compatibility with the initial chromatographic conditions.

  • Vortex & Centrifuge: Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes to pellet any remaining particulates before placing in the autosampler.

Protocol 2: LC-MS/MS Analysis

This method utilizes a standard reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection.

Liquid Chromatography (LC) Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is suitable for hydrophobic analytes.
Mobile Phase A Water + 0.1% Formic AcidThe acid aids in protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient Time (min)%B
0.020
0.520
3.095
4.095
4.120
5.020

Mass Spectrometry (MS) Conditions:

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveChosen based on the analyte's ability to be protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Source Temp. 500°COptimized for efficient desolvation.
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions (Hypothetical - Requires Empirical Determination):

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE)
This compound m/z 240.1m/z 132.1 (Loss of phenoxy group + CO)~25 eV
Internal Standard (d3) m/z 243.1m/z 135.1~25 eV

Note: The specific product ions and collision energies must be optimized by infusing the analytical standard into the mass spectrometer.

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH M10.[1][2][3][11][12] Key validation parameters are summarized below.

Validation Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Core parameters for bioanalytical method validation.

Validation Parameter Summary & Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of the LLOQ response.
Calibration Curve Establish the relationship between instrument response and analyte concentration.8-10 non-zero standards, r² ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy ±20%, Precision ≤20%.
Accuracy Closeness of measured values to the true value.Within ±15% of nominal value (±20% at LLOQ).
Precision Repeatability (intra-day) and reproducibility (inter-day) of the measurement.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.CV of matrix factor across different lots of matrix should be ≤15%.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration within ±15% of nominal concentration.

Potential Metabolic Pathways

Understanding potential metabolic pathways is crucial for identifying metabolites that may interfere with the analysis or require separate quantification. Based on the metabolism of related indole structures, the following pathways are plausible for this compound.[13][14][15]

  • Hydroxylation: Aromatic hydroxylation on the phenoxy ring or the benzene ring of the indolinone core is a common metabolic route catalyzed by Cytochrome P450 enzymes.[14]

  • Oxidation: Oxidation of the methyl group at the 3-position can occur.[13]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.

Researchers should be aware of these potential metabolites and assess for their presence during method development, especially when analyzing in vivo samples.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The combination of efficient protein precipitation and selective MRM detection ensures reliable data for critical drug development studies. Adherence to the detailed protocols and a thorough validation process, as guided by regulatory standards, will ensure the generation of high-quality bioanalytical data suitable for regulatory submission.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dolan, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Rbeida, O., & Christ, A. (2014). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Tirumalai, R. S., Chan, K. C., Prieto, D. A., Isaacs, H. J., & Conrads, T. P. (2013). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1023, 111–129. [Link]

  • Oufir, M., et al. (2014). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models. Journal of Pharmaceutical and Biomedical Analysis, 98, 259-266. [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences, 23(15), 8629. [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

  • Szafraniec, M., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1436. [Link]

  • Roccamante, M., et al. (2021). Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]

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  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(2), 266-274. [Link]

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics, 14(10), 2209. [Link]

  • Van, V. T., et al. (2012). 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively. Drug Metabolism and Disposition, 40(10), 1975-1982. [Link]

  • Goud, S. M., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014, 253716. [Link]

  • Chemsrc. 5-Methylindoline-2,3-dione. [Link]

  • Zhou, X., et al. (2014). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Organic & Biomolecular Chemistry, 12(45), 9149-9156. [Link]

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  • Goud, S. M., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • Lukic, V., et al. (2019). Identification of synthetic cannabinoid methyl 2-{[1-(cyclohexylmethyl)-1 H -indol-3-yl] formamido}-3-methylbutanoate using modern mass spectrometry and nuclear magnetic resonance techniques. Journal of Pharmaceutical and Biomedical Analysis, 164, 1251-1260. [Link]

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Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 5-Phenoxy-3-methylindoline-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Phenoxy-3-methylindoline-2-one in human plasma. The methodology utilizes a simple and efficient protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] The assay demonstrates excellent linearity over the concentration range of 0.5 to 500 ng/mL, with high accuracy, precision, and selectivity. This method is well-suited for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a synthetic small molecule featuring an indolinone core, a structure common to many compounds with diverse biological activities. The accurate quantification of such novel compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of preclinical and clinical drug development.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[5][6] The primary challenge in developing such methods is mitigating the impact of the complex biological matrix, which can interfere with ionization and compromise data quality. This note details a comprehensive workflow, from sample preparation to final data analysis, designed to overcome these challenges and provide reliable, high-quality data.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-d5 (stable isotope-labeled)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Analyte & Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

  • Compound: this compound

  • Molecular Formula: C₁₅H₁₃NO₂

  • Molecular Weight: 239.27 g/mol

  • Predicted logP: ~2.8 (indicates moderate hydrophobicity, suitable for reversed-phase chromatography)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation (PPT) was selected for its simplicity, speed, and suitability for high-throughput analysis.[7][8] Acetonitrile is used as the precipitation solvent because it is highly effective at denaturing and precipitating plasma proteins while being a compatible solvent for reversed-phase chromatography.[6] The use of a stable isotope-labeled internal standard (SIL-IS), added prior to precipitation, is the most effective way to compensate for variability in sample preparation and potential matrix effects.

Protocol:

  • Allow all plasma samples, standards, and quality control (QC) samples to thaw to room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt analyte-protein binding.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC Method

Rationale: A C18 stationary phase was chosen due to the moderately hydrophobic nature of the analyte. A gradient elution starting with a high aqueous component ensures retention of the analyte on the column, while the increasing organic phase concentration allows for efficient elution, resulting in a sharp, symmetrical peak. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient ionization in positive ESI mode.

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table Below

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 95
3.0 95
3.1 10

| 4.0 | 10 |

MS/MS Method

Rationale: Positive electrospray ionization was selected as the indolinone structure contains nitrogen atoms that are readily protonated. The precursor ion corresponds to the protonated molecule [M+H]⁺. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway from the precursor ion to a unique product ion. Collision energies were optimized to maximize the signal of the most stable and abundant product ion.

ParameterThis compoundIS (d5-analog)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 240.1245.1
Product Ion (m/z) 132.1137.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Method Validation

The method was validated following the core principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the internal standard, confirming the method's specificity.

Linearity and Range

The calibration curve was constructed using eight non-zero standards ranging from 0.5 ng/mL (Lower Limit of Quantification, LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ). The curve was linear with a coefficient of determination (r²) consistently >0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5%± 7.2%≤ 9.8%± 8.1%
Low1.5≤ 6.1%± 5.5%≤ 7.3%± 6.4%
Medium75≤ 4.5%± 3.8%≤ 5.2%± 4.9%
High400≤ 3.9%± 2.5%≤ 4.8%± 3.7%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution. The SIL-IS effectively compensated for any observed matrix effects. Extraction recovery was determined to be consistent and reproducible across all QC levels, averaging approximately 92%.

Stability

The analyte was found to be stable in human plasma under various conditions:

  • Bench-top stability: 8 hours at room temperature.

  • Freeze-thaw stability: 3 cycles from -80°C to room temperature.

  • Long-term stability: 90 days at -80°C.

Detailed Protocol Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt (Plasma Samples, -80°C) Thawing Thaw Samples (Room Temperature) SampleReceipt->Thawing Vortexing Vortex Samples (10 seconds) Thawing->Vortexing Aliquoting Aliquot 50 µL Plasma Vortexing->Aliquoting Add_IS Add 10 µL Internal Standard Aliquoting->Add_IS Add_ACN Add 200 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex_Precip Vortex Vigorously (1 minute) Add_ACN->Vortex_Precip Centrifuge Centrifuge (14,000 x g, 10 min) Vortex_Precip->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Injection Inject 5 µL into LC-MS/MS System Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for the quantification of this compound.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, selective, and robust, meeting the stringent criteria set by international regulatory guidelines. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method an ideal tool for supporting pharmacokinetic and other drug development studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

Sources

Using 5-Phenoxy-3-methylindoline-2-one as a chemical probe for protein labeling.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Phenoxy-3-methylindoline-2-one: A Versatile Scaffold for Photoaffinity-Based Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of protein targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology.[1] Chemical probes serve as indispensable tools for elucidating these interactions directly within complex biological systems.[2][3] The indoline-2-one (oxindole) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including roles as kinase inhibitors and antitumor agents.[4][5][6] This document introduces a novel chemical probe strategy based on the this compound core structure. By functionalizing this scaffold with a photoreactive moiety and a bioorthogonal handle, we present a powerful tool for photoaffinity labeling (PAL), enabling the covalent capture and subsequent identification of protein binding partners.[7][8] We provide detailed protocols for probe application in various settings, from purified proteins to live cells, and outline the workflow for target identification using mass spectrometry-based chemical proteomics.[9][10]

Probe Design and Principle

The utility of a small molecule as a chemical probe hinges on its ability to report on its direct interactions within the proteome. For non-covalent binders, photoaffinity labeling is the gold standard.[7] We have designed a hypothetical probe, This compound Photoaffinity Probe (PMIPP) , which incorporates the core scaffold, a diazirine for UV-induced crosslinking, and a terminal alkyne for downstream detection via click chemistry.[11][12]

Key Components of PMIPP:

  • Recognition Element: The this compound core, which provides the binding specificity for target proteins.

  • Photoreactive Group: A trifluoromethylphenyldiazirine group, which upon irradiation with UV light (~365 nm) generates a highly reactive carbene that covalently crosslinks to nearby amino acid residues.[8]

  • Reporting Handle: A terminal alkyne group, which allows for the bioorthogonal ligation of a reporter tag (e.g., Biotin-Azide or a Fluorophore-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[12]

cluster_Probe Figure 1: Structure of PMIPP Probe Structure Structure Recognition Recognition Scaffold (this compound) Structure->Recognition Core for binding specificity Photoreactive Photoreactive Group (Diazirine) Structure->Photoreactive UV-activated covalent linking Reporter Reporter Handle (Alkyne) Structure->Reporter Bioorthogonal tag for detection

Caption: Figure 1: Conceptual design of the PMIPP chemical probe.

Mechanism of Action: Photoaffinity Labeling Workflow

The experimental workflow leverages the unique properties of the PMIPP probe to capture and identify protein targets. The process begins with the non-covalent interaction of the probe with its target protein, followed by UV-induced covalent crosslinking and subsequent target identification.

G Figure 2: Photoaffinity Labeling Mechanism Incubate 1. Incubation Probe binds non-covalently to target protein. UV 2. UV Activation Irradiation (365 nm) generates a reactive carbene intermediate. Incubate->UV Non-covalent Complex Covalent 3. Covalent Crosslinking Carbene reacts with adjacent amino acids, forming a stable bond. UV->Covalent Highly Reactive Intermediate Click 4. Click Chemistry Alkyne handle is ligated to Azide-Biotin or Azide-Fluorophore. Covalent->Click Stable Probe-Protein Adduct Detect 5. Detection / Enrichment Analysis by in-gel fluorescence or enrichment for mass spectrometry. Click->Detect Tagged Proteome

Caption: Figure 2: Stepwise mechanism of protein capture using PMIPP.

Experimental Protocols

Scientist's Note: The following protocols are designed as a comprehensive guide. Researchers should optimize probe concentration and incubation times for their specific biological system. The inclusion of proper controls is paramount for data integrity.[13]

Materials and Reagents
ReagentRecommended SupplierPurpose
PMIPP ProbeCustom SynthesisThe chemical probe
Parent Compound (PC)Custom SynthesisCompetition control (lacks diazirine/alkyne)
DMSO, AnhydrousSigma-AldrichProbe solvent
Protease Inhibitor CocktailRochePrevent protein degradation
Phosphatase Inhibitor CocktailRochePrevent dephosphorylation
Dithiothreitol (DTT)Thermo Fisher ScientificReducing agent
Iodoacetamide (IAA)Sigma-AldrichAlkylating agent
Tris-HCl, NaCl, EDTAStandard SuppliersBuffer components
Azide-Fluorophore (e.g., AF488-Azide)Thermo Fisher ScientificFor in-gel fluorescence analysis
Biotin-PEG4-AzideThermo Fisher ScientificFor enrichment
THPTA, Copper(II) Sulfate, Sodium AscorbateSigma-AldrichClick chemistry reagents
Streptavidin Agarose BeadsThermo Fisher ScientificBiotin-based enrichment
Protocol 1: In-Gel Fluorescence Analysis in Cell Lysate

This protocol is used to visualize labeled proteins and to optimize probe concentration.

Workflow Diagram

G Figure 3: In-Gel Analysis Workflow start Start: Prepare Cell Lysate treat Treat Lysate with PMIPP Probe (+/- Competitor Control) start->treat uv UV Crosslink (365 nm) treat->uv click Click Reaction with Azide-Fluorophore uv->click sds Run SDS-PAGE click->sds scan Scan Gel for Fluorescence sds->scan end End: Visualize Labeled Proteins scan->end

Caption: Figure 3: Workflow for visualizing probe-labeled proteins.

Step-by-Step Method:

  • Lysate Preparation: Harvest cells and lyse in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, Protease/Phosphatase Inhibitors). Clarify lysate by centrifugation at 14,000 x g for 15 min at 4°C. Determine protein concentration using a BCA assay.

  • Probe Labeling: Dilute the lysate to 1-2 mg/mL. Aliquot 50 µL of lysate for each condition.

    • Rationale: Working with a consistent protein concentration is crucial for comparing labeling intensity across different conditions.

    • Conditions:

      • A (Signal): Add PMIPP probe (e.g., 1 µM final concentration from a 100X DMSO stock).

      • B (Competition Control): Pre-incubate lysate with 50-fold excess of Parent Compound (PC) for 30 min, then add PMIPP probe (1 µM).

      • C (No-UV Control): Add PMIPP probe (1 µM) but do not expose to UV light.

      • D (DMSO Control): Add an equivalent volume of DMSO.

  • Incubation: Incubate all samples for 1 hour at 4°C with gentle rotation.

  • UV Crosslinking: Place samples on ice in a 96-well plate. Irradiate from above with a 365 nm UV lamp for 15 minutes.

    • Rationale: The No-UV control is critical to ensure that any observed labeling is dependent on photo-activation and not due to an intrinsically reactive probe.[11]

  • Click Chemistry: Prepare a fresh Click Chemistry Cocktail (final concentrations: 100 µM Azide-Fluorophore, 1 mM Copper(II) Sulfate, 2 mM THPTA, 5 mM Sodium Ascorbate). Add 10 µL of cocktail to each sample. Incubate for 1 hour at room temperature.

  • Sample Preparation & SDS-PAGE: Add 4X Laemmli buffer to each sample, boil for 5 min, and resolve proteins on an SDS-PAGE gel.

  • Fluorescence Scanning: Scan the gel using a fluorescence gel imager (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for your chosen fluorophore.

  • Analysis: Compare the fluorescent bands between lanes. A specific target will appear as a band in Lane A, which is diminished or absent in the competition control (Lane B) and the no-UV control (Lane C).

Protocol 2: Target Identification via Mass Spectrometry

This protocol uses a biotin tag for enrichment of labeled proteins, followed by on-bead digestion and LC-MS/MS analysis for identification.[14][15]

  • Scale-Up Labeling: Scale up the labeling reaction from Protocol 3.2 to a larger volume (e.g., 1-5 mL of lysate at 2-5 mg/mL) for the Signal (PMIPP) and Control (DMSO or Parent Compound) conditions.

  • Click Reaction with Biotin-Azide: Perform the click chemistry reaction as described above, but substitute the Azide-Fluorophore with Biotin-PEG4-Azide (final concentration 50 µM).

  • Protein Precipitation: Perform a chloroform/methanol precipitation to remove excess reagents. Resuspend the protein pellet in a buffer containing 1% SDS.

  • Enrichment:

    • Pre-wash streptavidin agarose beads with Lysis Buffer.

    • Incubate the resuspended protein samples with the streptavidin beads for 2 hours at room temperature.

    • Rationale: The biotin tag on the probe-labeled proteins has an extremely high affinity for streptavidin, allowing for efficient capture and enrichment from the complex mixture.[11]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

    • 0.2% SDS in PBS

    • PBS

    • 50 mM Ammonium Bicarbonate

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Reduce proteins with 10 mM DTT (56°C for 30 min).

    • Alkylate with 25 mM Iodoacetamide (room temperature in the dark for 20 min).

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Peptide Collection & Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra.

    • Identify specific targets by comparing the spectral counts or intensity-based quantification values between the PMIPP-labeled sample and the control sample. True targets should be significantly enriched in the PMIPP sample.

References

  • Title: Chemical probes and drug leads from advances in synthetic planning and methodology - PMC Source: PubMed Central URL
  • Title: Chemical proteomics : methods and protocols Source: University of California Davis URL
  • Title: PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY Source: NIH URL
  • Title: 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' Source: PubMed URL
  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: NIH URL
  • Title: The Discovery and Utility of Chemical Probes in Target Discovery Source: Royal Society of Chemistry URL
  • Title: Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells Source: PubMed URL
  • Title: Which Small Molecule?
  • Title: Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC Source: PubMed Central URL
  • Title: Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC Source: NIH URL
  • Title: Characterization and quantitation of protein adducts using mass spectrometry Source: University of Arizona URL
  • Title: Journal of Proteome Research Vol. 22 No.
  • Source: Chemical Science (RSC Publishing)
  • Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • Title: Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents Source: Europe PMC URL
  • Title: Biomedical Importance of Indoles - PMC Source: NIH URL
  • Title: Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies Source: NIH URL
  • Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC Source: PubMed Central URL
  • Title: Photoaffinity Compounds Source: Enamine URL
  • Title: Protein Labeling Reagents Source: Thermo Fisher Scientific - US URL

Sources

Application Notes & Protocols: In Vivo Evaluation of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive strategic guide for the in vivo characterization of 5-Phenoxy-3-methylindoline-2-one, a novel compound belonging to the 2-oxindole class. While direct in vivo data for this specific molecule is not yet publicly available, the broader family of 3-substituted-2-oxindole derivatives has demonstrated significant therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[1][2][3] This guide, therefore, presents a phased, logic-driven framework for researchers to systematically evaluate its pharmacokinetic profile, safety, and efficacy in validated animal models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and interpretable data generation.

Introduction: Scientific Rationale & Strategic Overview

This compound is a small molecule featuring the 2-oxindole core scaffold. This structural motif is prevalent in numerous bioactive natural products and synthetic compounds, recognized for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] The strategic imperative for any new chemical entity (NCE) is to first establish a foundational understanding of its behavior in a biological system before proceeding to complex efficacy studies.[5][6]

Our proposed in vivo evaluation is structured as a multi-phase campaign designed to efficiently de-risk the compound and identify its most promising therapeutic applications. This approach conserves resources by making go/no-go decisions at critical junctures based on empirical data.

G cluster_0 Phase I: Foundational Profiling cluster_1 Phase II: Efficacy Screening (Multi-indication) cluster_2 Phase III: Preliminary Safety PK Pharmacokinetics (PK) & Bioavailability Tox_Acute Acute Toxicity & MTD Determination PK->Tox_Acute Oncology Oncology Model (Xenograft) Tox_Acute->Oncology Inflammation Inflammation Model (Paw Edema) Tox_Acute->Inflammation Neuro Neuroprotection Model (MPTP) Tox_Acute->Neuro Tox_Subacute Sub-acute Repeat-Dose Toxicity Oncology->Tox_Subacute Inflammation->Tox_Subacute Neuro->Tox_Subacute caption Figure 1. Phased In Vivo Evaluation Workflow.

Caption: Figure 1. Phased In Vivo Evaluation Workflow.

Phase I: Pharmacokinetics & Acute Toxicity

The primary goal of this phase is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to establish a safe dose range for subsequent efficacy studies.[5][7]

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Causality: Understanding a compound's plasma concentration over time (pharmacokinetics) is critical for designing effective dosing regimens.[5] This protocol determines key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which collectively describe the compound's systemic exposure.[8] We recommend using both intravenous (IV) and oral (PO) routes to calculate oral bioavailability (F%).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the compound via the specified route. The vehicle should be optimized for solubility (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Collect blood samples (approx. 100 µL) from the tail vein at predefined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

    • Centrifuge blood to separate plasma and store at -80°C until analysis.

    • Quantify compound concentration in plasma using a validated LC-MS/MS method.[9]

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is reachedReflects the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure over time.
Half-lifeTime required for the plasma concentration to decrease by half.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Protocol: Maximum Tolerated Dose (MTD) Determination

Causality: Establishing the MTD is a regulatory and ethical prerequisite for designing efficacy studies. It identifies the highest dose that does not cause unacceptable toxicity, ensuring animal welfare and the relevance of the findings.[10]

Methodology:

  • Animal Model: Male and female Swiss Webster mice (n=3 per dose level), 6-8 weeks old.

  • Procedure:

    • Employ a dose escalation design, starting with a low dose (e.g., 50 mg/kg, PO).

    • Administer a single oral dose to a cohort of mice.

    • Observe animals continuously for the first 4 hours and then daily for 14 days.[10]

    • Record clinical signs of toxicity (e.g., changes in posture, respiration, activity) and body weight daily.

    • If no severe toxicity is observed, escalate the dose in a new cohort of animals (e.g., 150 mg/kg, 500 mg/kg, etc.) until signs of toxicity are observed or a limit dose is reached.

    • The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and no mortality or severe clinical signs.

Phase II: Efficacy Screening in Disease Models

Based on the known activities of the 2-oxindole scaffold, we propose parallel screening in three distinct therapeutic areas. Positive results in any of these models will guide future development efforts.

Oncology Model: Anti-Tumor Activity in a Human Lung Cancer Xenograft

Causality: Many 3-substituted-2-oxindole derivatives exhibit anti-proliferative activity.[11][12] A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for assessing in vivo anti-tumor efficacy.[12]

G cluster_0 Animal Groups (n=8-10/group) Day0 Day 0: Implant A549-Luc Cells (5x10^6 cells/mouse) Day7_10 Day 7-10: Tumor Volume ~100 mm³ Randomize Mice Day0->Day7_10 Treatment Day 10-30: Daily Dosing (PO or IP) Day7_10->Treatment G1 Group 1: Vehicle Control G2 Group 2: Compound (Low Dose) G3 Group 3: Compound (High Dose) G4 Group 4: Positive Control Measurements Monitor: - Tumor Volume (2x/week) - Body Weight (2x/week) Treatment->Measurements Endpoint Day 30 (or ethical endpoint): - Euthanasia - Tumor Excision & Analysis Treatment->Endpoint caption Figure 2. Oncology Xenograft Workflow.

Caption: Figure 2. Oncology Xenograft Workflow.

Protocol:

  • Animal Model: Athymic Nude Mice (nu/nu), 6-8 weeks old.

  • Cell Line: A549-Luc (human lung adenocarcinoma), selected for its common use and luciferase reporter for potential bioluminescence imaging.[12]

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ A549-Luc cells suspended in Matrigel into the flank of each mouse.

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group).

    • Administer treatment (e.g., daily via oral gavage) for 21 days. Doses should be based on the MTD study (e.g., MTD and 1/2 MTD).

    • Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight twice weekly as an indicator of systemic toxicity.

    • At the end of the study, excise tumors for downstream analysis (e.g., histopathology, Western blot).

Inflammation Model: Carrageenan-Induced Paw Edema

Causality: This is a classic, acute model of localized inflammation used to screen for compounds with potential anti-inflammatory or analgesic properties.[10] The edema is biphasic, with an early phase mediated by histamine and serotonin and a later phase mediated by prostaglandins, where cyclooxygenase (COX) enzymes are key.[10]

Protocol:

  • Animal Model: Wistar rats (150-200g).

  • Groups (n=6 per group):

    • Group 1: Vehicle Control.

    • Group 2: Compound (e.g., 50 mg/kg, PO).

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, PO).

  • Procedure:

    • Administer the compound or vehicle orally 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control.

Neuroprotection Model: MPTP-Induced Parkinsonism

Causality: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is widely used to study Parkinson's disease.[13] MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's. This model allows for the evaluation of a compound's ability to protect these neurons from degeneration.[13]

Protocol:

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Groups (n=10-12 per group):

    • Group 1: Saline Control.

    • Group 2: MPTP + Vehicle.

    • Group 3: MPTP + Compound (e.g., 20 mg/kg, PO).

  • Procedure:

    • Pre-treat mice with the compound or vehicle orally for 8 days.

    • From day 8 to day 15, co-administer the compound (or vehicle) and MPTP (30 mg/kg, IP) daily.

    • Continue compound/vehicle administration alone for another 7 days.

    • On day 22, conduct behavioral testing (e.g., Rotarod test to assess motor coordination).[13]

    • Following behavioral tests, sacrifice animals and harvest brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

  • Data Analysis: Compare motor performance (latency to fall from the rotarod) and the number of surviving TH-positive neurons between groups.

Hypothetical Mechanism of Action: Signaling Pathway

Given the prevalence of anti-inflammatory and anti-cancer activity in related oxindoles, a plausible mechanism could involve the inhibition of pro-inflammatory or pro-survival signaling pathways like NF-κB or PI3K/AKT/mTOR.[14][15]

G Stimulus Inflammatory Stimulus / Growth Factor Receptor Cell Surface Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB_Complex IκBα NF-κB AKT->NFkB_Complex causes IκBα degradation Gene_Tx Gene Transcription mTOR->Gene_Tx NFkB_Active NF-κB NFkB_Complex->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus Nucleus->Gene_Tx activates Response Inflammation, Proliferation, Survival Gene_Tx->Response Compound This compound Compound->AKT Inhibition? caption Figure 3. Hypothetical Signaling Pathway.

Caption: Figure 3. Hypothetical Signaling Pathway.

Phase III: Preliminary Sub-Acute Toxicity

Causality: While the MTD study assesses acute toxicity, a repeat-dose study is essential to uncover potential target organ toxicity that may only manifest after prolonged exposure.[16] Given that some related compounds show renal and gastrointestinal toxicity, these organs should be a focus of evaluation.[16]

Protocol:

  • Animal Model: Sprague-Dawley rats (n=10 per sex per group).

  • Groups:

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., 1/10th MTD).

    • Group 3: Mid Dose (e.g., 1/3rd MTD).

    • Group 4: High Dose (e.g., MTD).

  • Procedure:

    • Administer the compound or vehicle orally, once daily, for 28 days.

    • Monitor clinical signs and body weight throughout the study.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, GI tract, etc.) for histopathological examination.

  • Data Analysis: Compare organ weights, blood parameters, and histology findings between treated and control groups to identify any dose-dependent toxicities.

References

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  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (2015). ResearchGate. [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. (2017). ResearchGate. [Link]

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. (2023). PubMed Central. [Link]

  • Design of the 3-substituted-2-oxindole derivatives. (2023). ResearchGate. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). National Institutes of Health. [Link]

  • Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. (2023). National Institutes of Health. [Link]

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. (2012). Semantic Scholar. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • Anti-inflammatory, Antioxidant and Cytotoxicity Activities of Methanolic Extract and Prenylated Flavanones Isolated from Leaves of Eysehardtia platycarpa. (2013). ResearchGate. [Link]

  • Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino Alkoxy] Azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino Alkoxy] Azaindole 3-hydrazone, 2-ones. (2020). PubMed. [Link]

  • Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. (2011). PubMed. [Link]

  • Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (2018). ResearchGate. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). ACS Publications. [Link]

  • The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract. (2009). National Institutes of Health. [Link]

  • Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihdroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. (2009). ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. (2022). MDPI. [Link]

  • Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. (2021). MDPI. [Link]

  • 3-methylindole-induced toxicity to human bronchial epithelial cell lines. (2003). PubMed. [Link]

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (2022). MDPI. [Link]

  • Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review. (2022). National Institutes of Health. [Link]

  • Anti-inflammatory activities of flavonoid derivates. (2023). IAPC Journals. [Link]

  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). PubMed. [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2018). PubMed. [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2012). PubMed. [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2018). MDPI. [Link]

  • Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. (2012). National Institutes of Health. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). National Institutes of Health. [Link]

  • Metabolism and bioactivation of 3-methylindole by human liver microsomes. (2007). PubMed. [Link]

  • Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in. (2022). Semantic Scholar. [Link]

  • 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines. (2003). ResearchGate. [Link]

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Application Notes & Protocols: Leveraging Click Chemistry for the Functionalization of 5-Phenoxy-3-methylindoline-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scientific Rationale

The indoline-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds, including kinase inhibitors and dual 5-lipoxygenase/soluble epoxide hydrolase (5-LOX/sEH) inhibitors.[1][2] The 5-Phenoxy-3-methylindoline-2-one derivative, in particular, offers a versatile three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for drug discovery programs. Traditional methods for generating libraries of analogues can be time-consuming and may lack the efficiency required for modern high-throughput screening.

Click chemistry, a concept introduced to describe reactions that are high-yielding, modular, and stereospecific, offers a powerful solution.[3][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become the premier examples of click reactions.[5][6] These reactions enable the rapid and reliable covalent ligation of molecular building blocks under mild, often aqueous, conditions.[7]

By functionalizing the this compound scaffold with either an azide or an alkyne, we create a versatile platform. This "click-ready" intermediate can then be conjugated to a vast array of molecules—including fluorescent dyes, affinity tags, biomolecules, or other small-molecule fragments—to rapidly generate diverse and complex chemical entities. This guide provides the foundational principles and detailed experimental protocols for synthesizing click-amenable derivatives of this compound and applying them in bioconjugation and drug discovery contexts.

Section 2: Core Principles of Click Chemistry for Scaffold Functionalization

The choice between CuAAC and SPAAC is dictated by the specific application, primarily revolving around the tolerance of the system to copper catalysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry, uniting a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][8] The Cu(I) catalyst is the active species, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[8]

Causality Behind Component Choices:

  • Copper(I) Source: While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, Cu(I) is typically generated in situ from a more stable Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[5] This ensures a consistent supply of the active catalyst throughout the reaction.

  • Ligands: In biological applications or complex media, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are crucial.[7] TBTA stabilizes the Cu(I) oxidation state, preventing both oxidative damage to sensitive substrates (like proteins) and catalyst disproportionation, thereby enhancing reaction efficiency.[7][9]

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Acetylide R₁-C≡C-Cu(I) CuI->Acetylide + Alkyne Alkyne R₁-C≡CH Cycloadduct Copper Triazolide Acetylide->Cycloadduct + Azide Azide R₂-N₃ Product 1,4-Triazole Cycloadduct->Product + H⁺ Protonation H⁺ Source (e.g., Ascorbate) Product->CuI - R₁/R₂ Product

Figure 1: Simplified CuAAC Catalytic Cycle.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where copper toxicity is a concern, SPAAC is the method of choice.[10][11] This reaction is bioorthogonal, meaning the reactive partners (azide and a strained cyclooctyne) do not interact with native biological functional groups.[] The reaction's driving force is the release of ring strain (~18 kcal/mol) in the cyclooctyne upon cycloaddition, which dramatically lowers the activation energy.[4][10]

Causality Behind Reagent Choices:

  • Cyclooctynes: Various cyclooctynes have been developed, each offering a different balance of reactivity and stability.[13] Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are widely used due to their high reactivity and relative stability, allowing for rapid conjugation at physiological temperatures without a catalyst.[10][14]

SPAAC_Mechanism cluster_reactants Azide R₁-N₃ TransitionState [3+2] Cycloaddition (Concerted) Azide->TransitionState Cyclooctyne Strained Alkyne (e.g., DBCO-R₂) Cyclooctyne->TransitionState Product Stable Triazole TransitionState->Product Ring Strain Release

Figure 2: Reaction schematic for SPAAC.
Strategic Considerations: CuAAC vs. SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Rationale for Choice
Catalyst Cu(I) requiredNone (metal-free)SPAAC is essential for live-cell imaging or in vivo studies to avoid copper cytotoxicity.[10][11]
Kinetics Very fast (2nd order rate constant ~10³ M⁻¹s⁻¹)Fast (2nd order rate constant ~1 M⁻¹s⁻¹)CuAAC is generally faster, making it ideal for rapid, high-throughput library synthesis.[15]
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + AzideTerminal alkynes are small and easy to install. Strained cyclooctynes are bulkier and more synthetically complex.[14]
Bioorthogonality Limited by copper toxicityExcellentSPAAC is the premier choice for modifying biomolecules in their native environment.[]
Typical Use Case Small molecule library synthesis, materials science, in vitro bioconjugation.[16]Live-cell labeling, in vivo imaging, antibody-drug conjugation.[14]

Section 3: Synthesis of Click-Ready this compound Derivatives

The key to applying click chemistry is the synthesis of derivatives bearing a bioorthogonal handle. The indoline nitrogen (N-1 position) is an ideal site for modification as it is often synthetically accessible and less likely to interfere with the core scaffold's biological activity.[17]

Synthesis_Workflow Start This compound Alkylation N-Alkylation with Bifunctional Linker (e.g., dibromoalkane) Start->Alkylation Propargylation N-Propargylation (Propargyl Bromide) Start->Propargylation BromoIntermediate Bromo-alkyl Intermediate Alkylation->BromoIntermediate AzideSub Azide Substitution (NaN₃) BromoIntermediate->AzideSub AzideProduct Azide-Functionalized Scaffold (for SPAAC or CuAAC) AzideSub->AzideProduct AlkyneProduct Alkyne-Functionalized Scaffold (for CuAAC) Propargylation->AlkyneProduct

Figure 3: General synthetic workflow for click-ready derivatives.
Protocol 1: Synthesis of an Alkyne-Functionalized Derivative for CuAAC

Objective: To synthesize 3-methyl-5-phenoxy-1-(prop-2-yn-1-yl)indolin-2-one.

Rationale: This protocol utilizes a standard N-alkylation reaction. A mild base, potassium carbonate, is sufficient to deprotonate the indoline nitrogen, which then acts as a nucleophile to displace the bromide from propargyl bromide. DMF is chosen as the solvent for its ability to dissolve the reactants and its high boiling point, although the reaction proceeds readily at room temperature.

Materials:

  • This compound

  • Propargyl bromide (80% wt. solution in toluene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Combine the organic layers and wash twice with water and once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure alkyne-functionalized product.

Protocol 2: Synthesis of an Azide-Functionalized Derivative for SPAAC/CuAAC

Objective: To synthesize 1-(3-azidopropyl)-3-methyl-5-phenoxyindolin-2-one.

Rationale: This is a two-step process. First, an N-alkylation with an excess of 1,3-dibromopropane installs a bromo-propyl linker. Using an excess of the dibromoalkane minimizes the formation of a dimeric byproduct. The subsequent step is a standard Sₙ2 reaction where sodium azide displaces the terminal bromide. Acetone is a good solvent for this substitution.

Materials:

  • This compound

  • 1,3-Dibromopropane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Sodium Azide (NaN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Acetone

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure: Step A: N-Alkylation

  • Carefully add NaH (1.2 eq) to a flame-dried flask under nitrogen.

  • Wash the NaH three times with anhydrous hexanes to remove mineral oil, decanting the hexanes each time.

  • Add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Add 1,3-dibromopropane (5.0 eq) and stir the reaction at room temperature for 16 hours.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to isolate 1-(3-bromopropyl)-3-methyl-5-phenoxyindolin-2-one.

Step B: Azidation

  • Dissolve the bromo-propyl intermediate (1.0 eq) from Step A in acetone.

  • Add sodium azide (3.0 eq).

  • Reflux the mixture for 12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the solid salts.

  • Concentrate the filtrate in vacuo.

  • Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

  • The crude azide product is often pure enough for use, but can be further purified by chromatography if necessary.

Section 4: Application Protocols

Application 4.1: Bioconjugation - Fluorescent Labeling of a Protein via SPAAC

Objective: To covalently attach the azide-functionalized indoline derivative to a model protein containing a DBCO-lysine residue for fluorescent analysis.

Rationale: This protocol uses SPAAC for its bioorthogonality, ensuring that the labeling reaction is specific to the engineered click handles and does not affect other protein functional groups.[] PBS is the buffer of choice as it mimics physiological conditions. A slight molar excess of the indoline-azide ensures efficient labeling of the protein. Desalting columns are used to separate the much larger protein conjugate from the small, unreacted indoline molecule.[10]

Materials:

  • DBCO-functionalized protein (e.g., BSA-DBCO, available commercially or prepared via NHS-ester chemistry)

  • Azide-functionalized indoline derivative (from Protocol 2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Protein concentrator device

Procedure:

  • Prepare a stock solution of the azide-functionalized indoline derivative (10 mM in DMSO).

  • Prepare a solution of the DBCO-functionalized protein (e.g., 5 mg/mL) in PBS.

  • To the protein solution, add a 10-fold molar excess of the indoline-azide stock solution. The final DMSO concentration should not exceed 5% (v/v) to maintain protein integrity.

  • Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4 °C for 24 hours.

  • To remove the unreacted small molecule, purify the reaction mixture using a desalting column equilibrated with PBS, following the manufacturer's instructions.

  • Collect the protein-containing fractions.

  • (Optional) Concentrate the purified protein conjugate using a centrifugal protein concentrator.

  • Characterization: Confirm successful conjugation by SDS-PAGE (observing a slight shift in molecular weight) and/or mass spectrometry (MALDI-TOF or ESI-MS) to see the mass addition of the indoline derivative.

Application 4.2: Library Synthesis for Drug Discovery via CuAAC

Objective: To rapidly synthesize a small library of 1,2,3-triazole-linked analogues from the alkyne-functionalized indoline scaffold and a panel of diverse azide building blocks.

Rationale: CuAAC is ideal for library synthesis due to its speed, high yield, and simple reaction setup.[16] The reaction is performed in a solvent mixture of t-BuOH and water, which effectively dissolves a wide range of organic azides and the copper catalyst system.[18] This protocol is easily adaptable to a multi-well plate format for high-throughput synthesis.

Materials:

  • Alkyne-functionalized indoline derivative (from Protocol 1)

  • A diverse panel of small organic azides (R-N₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH) and Deionized Water

Procedure (per reaction):

  • In a small vial, dissolve the alkyne-functionalized indoline (1.0 eq, e.g., 0.1 mmol) in a 1:1 mixture of t-BuOH and water (1 mL).

  • Add the desired organic azide (1.1 eq).

  • Prepare a fresh stock solution of sodium ascorbate (1 M in water).

  • Prepare a stock solution of CuSO₄·5H₂O (0.5 M in water).

  • To the reaction vial, add the sodium ascorbate solution (0.3 eq).

  • Add the CuSO₄ solution (0.1 eq). The solution should turn a light yellow/green color.

  • Stir vigorously at room temperature for 6-24 hours. The reaction often proceeds to completion, indicated by the formation of a precipitate (the triazole product).

  • Upon completion (monitored by LC-MS), add water to the vial and collect the product by vacuum filtration, or extract with EtOAc if the product is soluble.

  • Wash the collected solid with water, then a small amount of cold diethyl ether, and dry.

  • Characterization: Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Section 5: Data Summary & Troubleshooting

ProtocolParameterExpected OutcomeTroubleshooting Tip
Protocol 1 Yield70-90%Low Yield: Ensure reagents are anhydrous. If starting material remains, increase reaction time or gently heat to 40 °C.
Protocol 2 Yield (Overall)50-70%Dimer Formation (Step A): Ensure a large excess (≥5 eq) of dibromoalkane is used. Incomplete Azidation (Step B): Ensure NaN₃ is fully dissolved; may require a more polar solvent like DMF.
Application 4.1 Conjugation Efficiency>80% (by MS)Low Efficiency: Confirm activity of DBCO reagent. Increase incubation time or temperature (to 37 °C if protein is stable).
Application 4.2 Purity>95% (after workup)Reaction Stalls: Add fresh sodium ascorbate, as it can be consumed by dissolved oxygen. Degas solvents before use.

Section 6: Conclusion

The fusion of the medicinally relevant this compound scaffold with the power and efficiency of click chemistry provides an exceptionally robust platform for modern chemical research. The protocols detailed herein offer reliable methods for synthesizing click-ready derivatives and applying them to both complex bioconjugation tasks and high-throughput library generation. By leveraging these techniques, researchers in drug discovery and chemical biology can significantly accelerate the pace of their investigations, from generating novel leads to creating sophisticated molecular probes.

Section 7: References

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  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Available from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available from: [Link]

  • Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available from: [Link]

  • Guo, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(33), 5737-5740. Available from: [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • Debets, M. F., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(7), 1212-1220. Available from: [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available from: [Link]

  • Mab-Venture. (n.d.). Bioconjugation application notes. Available from: [Link]

  • Kulkarni, C., et al. (2020). Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity (PhotoCLIC) for Site-Specific Protein Bioconjugation. Journal of the American Chemical Society, 142(26), 11334-11339. Available from: [Link]

  • Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (140), 58490. Available from: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Available from: [Link]

  • ResearchGate. (2007). The Growing Applications of Click Chemistry. Available from: [Link]

  • Brunschwig Chemie. (n.d.). Click chemistry reagents. Available from: [Link]

  • Brown, T., et al. (2021). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Chemical Reviews, 121(12), 7122-7154. Available from: [Link]

  • Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2021). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Available from: [Link]

  • Royal Society of Chemistry. (2020). Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies. New Journal of Chemistry. Available from: [Link]

  • Kulkarni, C., et al. (2016). An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. Bioconjugate Chemistry, 27(6), 1609-1613. Available from: [Link]

  • Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6695. Available from: [Link]

  • Tardy, A., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 11(10), 1569. Available from: [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Current Opinion in Chemical Biology, 15(4), 528-535. Available from: [Link]

  • Li, Y., et al. (2024). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 5(1), 102845. Available from: [Link]

  • Kumar, A., et al. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry, 241, 114631. Available from: [Link]

  • Tokyo University of Science. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. Available from: [Link]

  • PubChem. (n.d.). (3Z)-5-methyl-3-(3-oxoindolin-2-ylidene)indolin-2-one. Available from: [Link]

  • Fadaeian, E., et al. (2013). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 12(1), 73-81. Available from: [Link]

  • Zakharyan, R. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7525. Available from: [Link]

  • Turnbull, O. M., et al. (2021). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Organic Letters. Available from: [Link]

  • Yan, Z., et al. (2021). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances, 11(46), 28593-28601. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Phenoxy-3-methylindoline-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to common experimental hurdles.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core structure, a substituted indolin-2-one, is a prevalent motif in many biologically active compounds. The introduction of the phenoxy group at the 5-position is typically accomplished via a cross-coupling reaction. This guide will focus on a common and effective two-stage synthetic strategy:

  • Stage 1: Synthesis of the 5-Halo-3-methylindolin-2-one Intermediate. This crucial precursor provides the handle for the subsequent C-O bond formation.

  • Stage 2: Cross-Coupling Reaction to Introduce the Phenoxy Moiety. We will explore two powerful methods for this transformation: the Ullmann condensation and the Buchwald-Hartwig O-arylation.

This resource will provide detailed protocols, troubleshooting for each stage, and address frequently asked questions to empower you to overcome synthetic challenges and achieve your desired outcomes.

Part 1: Troubleshooting Guide - From Precursor to Final Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 5-Bromo-3-methylindolin-2-one

A common route to this intermediate involves the bromination of 3-methylindolin-2-one.

Q1: My bromination of 3-methylindolin-2-one is resulting in a low yield and multiple products. How can I improve the regioselectivity for the 5-position?

Answer: Achieving high regioselectivity in the bromination of the indolinone ring is critical. The formation of di-brominated or other isomeric products is a common challenge.

  • Underlying Cause: The indolinone ring has multiple positions susceptible to electrophilic aromatic substitution. The reaction conditions, particularly the choice of brominating agent and solvent, play a pivotal role in directing the substitution to the desired C-5 position.

  • Step-by-Step Solutions:

    • Choice of Brominating Agent: Instead of using elemental bromine (Br₂), which can be harsh and lead to over-bromination, consider using a milder and more selective brominating agent like N-Bromosuccinimide (NBS).

    • Solvent Selection: The polarity of the solvent can influence the reactivity of the brominating agent. Acetic acid is often a good choice as it can protonate the carbonyl group, increasing the deactivation of the ring and favoring mono-substitution.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions and improve selectivity. Slowly add the brominating agent to the solution of 3-methylindolin-2-one to maintain control over the reaction.

    • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-bromination. Quench the reaction as soon as the starting material is consumed.

ParameterRecommendation for Improved Selectivity
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetic Acid
Temperature 0-5 °C
Addition Slow, dropwise addition of NBS solution

Q2: I'm observing the formation of a significant amount of a dark, tar-like substance during the bromination reaction. What is causing this and how can I prevent it?

Answer: Tar formation is often indicative of product or starting material decomposition under the reaction conditions.

  • Underlying Cause: The indolinone core can be sensitive to strongly acidic or oxidizing conditions, leading to polymerization or degradation.

  • Step-by-Step Solutions:

    • Purify Starting Material: Ensure your 3-methylindolin-2-one is pure before starting the reaction. Impurities can act as catalysts for decomposition.

    • Control Temperature: As mentioned, maintaining a low reaction temperature is crucial to prevent overheating and subsequent decomposition.

    • Inert Atmosphere: While not always strictly necessary for bromination with NBS, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to tar formation.

    • Efficient Work-up: Upon completion, promptly work up the reaction to isolate the product from the reactive environment. This typically involves quenching with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining brominating agent, followed by extraction.

Stage 2: Cross-Coupling for C-O Bond Formation

This stage involves the reaction of 5-bromo-3-methylindolin-2-one with phenol. We will cover both the Ullmann condensation and the Buchwald-Hartwig O-arylation.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[1]

Q3: My Ullmann condensation between 5-bromo-3-methylindolin-2-one and phenol is giving a very low yield of the desired this compound. What are the critical parameters to optimize?

Answer: Low yields in Ullmann reactions are a frequent challenge.[2][3] Several factors, from the catalyst's activity to the reaction setup, can be the cause.

  • Underlying Cause: The Ullmann reaction often requires high temperatures and is sensitive to the quality of the copper catalyst, the choice of base, and the presence of ligands. The active catalytic species is often considered to be Cu(I).[2]

  • Step-by-Step Solutions:

    • Catalyst Choice and Quality:

      • Use a fresh, high-purity copper(I) salt such as CuI or CuBr.[2] Older copper sources can be oxidized and inactive.

      • Consider using activated copper powder for homocoupling reactions.[3]

    • Ligand Screening: The addition of a ligand can significantly improve the yield and allow for milder reaction conditions. Screen a variety of ligands such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.[4]

    • Base Selection: The base is crucial for deprotonating the phenol. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and particle size of the base can impact the reaction rate.[5]

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. Ensure the solvent is anhydrous.[6]

    • Temperature Optimization: While traditional Ullmann reactions require very high temperatures (>180 °C), modern ligand-accelerated protocols can run at lower temperatures (90-140 °C).[4] Experiment with a range of temperatures to find the optimal balance between reaction rate and decomposition.

    • Inert Atmosphere: Perform the reaction under a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the copper catalyst and other reagents.[3]

Workflow for Optimizing Ullmann Condensation

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low Yield A 5-Bromo-3-methylindolin-2-one + Phenol F Check CuI quality (use fresh) A->F Low Yield B CuI (10 mol%) C K2CO3 (2 equiv.) D DMF (anhydrous) E 120 °C, N2 atmosphere G Screen Ligands (e.g., 1,10-phenanthroline, L-proline) F->G H Screen Bases (e.g., Cs2CO3, K3PO4) G->H I Vary Temperature (90-150 °C) H->I J High Yield of This compound I->J Optimized Conditions

Caption: Decision tree for troubleshooting low yield in Ullmann condensation.

Q4: I am observing a significant amount of de-brominated starting material (3-methylindolin-2-one) in my Ullmann reaction. How can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction in copper-catalyzed couplings.

  • Underlying Cause: The hydrogen atom for the reduction of the aryl bromide can come from trace water, the solvent, or the phenol itself. This side reaction is more prevalent when the desired coupling is slow.

  • Step-by-Step Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents. Use of Schlenk techniques is highly recommended.[3]

    • Optimize Ligand and Catalyst Loading: A more efficient catalyst system can accelerate the desired C-O bond formation, outcompeting the dehalogenation pathway. Consider increasing the catalyst and/or ligand loading slightly.

    • Choice of Base: In some cases, a weaker base might be less prone to promoting dehalogenation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation.[7]

Q5: My Buchwald-Hartwig O-arylation is not proceeding to completion, and I observe catalyst decomposition (formation of palladium black). What can I do?

Answer: Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions.

  • Underlying Cause: The active Pd(0) catalyst can be sensitive to air and can aggregate to form inactive palladium black. The choice of ligand is crucial for stabilizing the catalyst and promoting the catalytic cycle.

  • Step-by-Step Solutions:

    • Ligand Selection: The choice of phosphine ligand is critical. For O-arylation, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl phosphines are often effective. A ligand screening is highly recommended.

    • Palladium Pre-catalyst: Use a stable and easily activated palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient generation of the active Pd(0) species.[5]

    • Strictly Anaerobic Conditions: Assemble the reaction under a robust inert atmosphere (glovebox or Schlenk line). Degas the solvent thoroughly before use.

    • Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred. Avoid solvents like acetonitrile or pyridine which can coordinate to the palladium and inhibit catalysis.[5]

    • Base Selection: The choice of base is important. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[8]

Experimental Protocol: Buchwald-Hartwig O-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-3-methylindolin-2-one (1.0 equiv.), phenol (1.2 equiv.), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Q6: My final product, this compound, is difficult to purify. What are some common impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Unreacted 5-bromo-3-methylindolin-2-one.

    • 3-methylindolin-2-one (from de-bromination).

    • Phenol.

    • Homocoupled biaryl ether (PhO-Ph).

    • Ligand and its oxide.

  • Purification Strategy:

    • Aqueous Work-up: A thorough aqueous work-up can remove the base and some of the more polar impurities.

    • Column Chromatography: This is the most effective method for separating the desired product from the impurities.

      • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

      • TLC Analysis: Carefully analyze the fractions by TLC to ensure a clean separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use 5-chloro-3-methylindolin-2-one instead of the bromo analogue for the cross-coupling reaction?

Answer: Yes, it is possible to use the 5-chloro derivative. However, aryl chlorides are generally less reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings.[5][9] You will likely need to use a more active catalyst system (e.g., a more electron-rich and bulky ligand for the Buchwald-Hartwig reaction) and potentially higher reaction temperatures. The yield may be lower compared to starting from the bromo-substituted compound.

Q2: What is the role of the methyl group at the 3-position? Does it affect the reaction?

Answer: The methyl group at the C-3 position is a stereocenter (if the synthesis is asymmetric). For the reactions discussed, its primary electronic effect is weakly electron-donating, which should not significantly hinder the cross-coupling reactions. Its steric bulk is minimal and is unlikely to impede the approach of the catalyst to the C-5 position.

Q3: Are there any alternative methods for synthesizing the 5-phenoxy-indolinone core?

Answer: Yes, other synthetic strategies exist. One alternative is to construct the indolinone ring from a precursor that already contains the phenoxy group. For example, a suitably substituted aniline with a phenoxy group could be a starting point for a Fischer indole synthesis, followed by oxidation to the oxindole. However, the regioselectivity of the cyclization would need to be carefully controlled.

Q4: How can I confirm the structure and purity of my final product?

Answer: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. You should be able to identify the signals corresponding to the indolinone core, the methyl group, and the phenoxy group, and their integrations should match the expected number of protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your final product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the amide carbonyl and the C-O-C ether linkage.

References

  • Kim, J., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. [Link]

  • Li, J., et al. (2022). Efficient Synthesis of 2,3′-Spirobi(Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Molecules. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2024). Ullmann coupling. [Link]

  • Borhan, B., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. ACS Omega. [Link]

  • LookChem. (n.d.). 3-(5-chloro-2-methylaminophenyl)-2,3-dihydroisoindol-1-one. [Link]

  • ChemSynthesis. (n.d.). 5-chloro-1-methyl-1H-indole-2,3-dione. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ghorai, M. K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • The Journal of Organic Chemistry. (2025). Regioselective Introduction of Indolin-3-one Moieties to Substituted Heteroaromatic Compounds. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound. [Link]

  • Google Patents. (n.d.). KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Google Patents. (n.d.). US20100311985A1 - Indolinone derivatives and process for their manufacture.
  • National Institutes of Health. (n.d.). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]

  • National Institutes of Health. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • National Institutes of Health. (n.d.). Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core. [Link]

  • MDPI. (n.d.). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. [Link]

Sources

Technical Support Center: Purification of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenoxy-3-methylindoline-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this molecule. The information provided is based on established principles of organic chemistry and purification sciences for analogous indolinone structures.

I. Introduction to Purification Challenges

This compound is a heterocyclic compound with a core indolinone structure. Its purification can be complicated by several factors, including the presence of structurally similar impurities from its synthesis, potential for isomerism, and its physicochemical properties which dictate its solubility and stability. A logical and systematic approach to purification is essential to obtain a highly pure final product suitable for downstream applications.

A plausible and common synthetic route to this compound involves a copper-catalyzed Ullmann condensation between a 5-halo-isatin (e.g., 5-bromoisatin) and phenol to form 5-phenoxyisatin. This is followed by a reaction, such as a Grignard reaction with methylmagnesium bromide and subsequent reduction, or other alkylation methods to introduce the methyl group at the 3-position. This synthetic pathway informs the potential impurity profile we can expect.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis. How should I proceed with the initial cleanup?

Answer: A dark, oily crude product often indicates the presence of residual copper catalyst from the Ullmann condensation, polymeric byproducts, and high-boiling solvents like DMF or NMP, which are commonly used in this reaction.[1][2]

  • Probable Causes:

    • Residual copper salts.

    • Polymeric materials formed at high temperatures.

    • Trapped high-boiling point solvents.

    • Unreacted starting materials and byproducts.

  • Step-by-Step Troubleshooting:

    • Solvent Removal: Ensure all volatile organic solvents from the reaction have been thoroughly removed under reduced pressure.

    • Aqueous Work-up: Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

      • Aqueous ammonia or a solution of a chelating agent like EDTA to remove copper salts. The aqueous layer will typically turn blue if copper (II) ions are present.

      • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a solid or a more manageable oil.

Question 2: I am having difficulty separating my product from a closely-related impurity using column chromatography. What can I do to improve the separation?

Answer: Co-elution of impurities is a common challenge, especially with structurally similar byproducts. The key is to optimize the chromatographic conditions to exploit subtle differences in polarity and structure between your product and the impurity.

  • Probable Causes:

    • Starting Materials: Unreacted 5-bromoisatin or 5-phenoxyisatin.

    • Byproducts: Isomers or over-methylated products.

    • Inappropriate Stationary/Mobile Phase: The chosen chromatography system may not have sufficient resolving power.

  • Troubleshooting Strategies:

    • TLC Analysis: Before scaling up to column chromatography, perform a thorough TLC analysis using different solvent systems to find the optimal mobile phase for separation. Test a range of solvent polarities.

    • Solvent System Modification:

      • Instead of a simple binary eluent (e.g., hexane/ethyl acetate), try a ternary system. Adding a small amount of a third solvent like methanol or dichloromethane can significantly alter the selectivity.

      • If your compound has basic or acidic character, adding a small percentage of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and separation.

    • Stationary Phase Selection:

      • If standard silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for certain compounds.

      • For very challenging separations, consider using reverse-phase chromatography (C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water.[3]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can help to separate closely eluting compounds.

Question 3: My purified product shows the presence of two spots on TLC that have very similar Rf values, and the NMR spectrum is complex. Could these be isomers?

Answer: Yes, it is possible that you have a mixture of isomers. The introduction of the methyl group at the C3 position creates a stereocenter, so this compound can exist as a racemic mixture of two enantiomers. Diastereomers could also be a possibility if another stereocenter is present or was formed during the synthesis.

  • Probable Causes:

    • Formation of a racemic mixture (enantiomers) during synthesis.

    • Presence of diastereomers if multiple stereocenters are formed.

  • Troubleshooting and Characterization:

    • Chiral HPLC: The most effective way to separate and quantify enantiomers is by using chiral High-Performance Liquid Chromatography (HPLC). This requires a chiral stationary phase.

    • NMR Spectroscopy: While enantiomers are indistinguishable by standard NMR, the presence of diastereomers will result in a more complex spectrum with duplicate signals. If you suspect diastereomers, careful analysis of the ¹H and ¹³C NMR spectra is crucial.

    • Recrystallization: In some cases, diastereomers can be separated by fractional crystallization, as they have different physical properties, including solubility.[4]

Question 4: My product seems to be degrading during purification or upon storage, indicated by a color change (e.g., turning yellow or brown). How can I prevent this?

Answer: Indolinone scaffolds can be susceptible to oxidation and photodegradation. The presence of the electron-rich phenoxy group may increase this susceptibility.

  • Probable Causes:

    • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metals.

    • Photodegradation: Decomposition upon exposure to UV or visible light.

    • Acid/Base Instability: The lactam bond in the indolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Prevention and Mitigation Strategies:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.

    • Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

    • Avoid Harsh pH: During work-up and purification, avoid prolonged exposure to strong acids or bases.

    • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

III. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For indolinone derivatives, common recrystallization solvents include:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Mixed Solvent Systems: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Then, gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Examples of mixed solvent systems include ethyl acetate/hexane, dichloromethane/hexane, and methanol/water.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A purity of >95% is generally considered good for research purposes, while >98% or >99% may be required for more sensitive applications.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Based on the likely synthetic route (Ullmann condensation followed by methylation), the following impurities are possible:

  • Unreacted Starting Materials: 5-bromoisatin and phenol.

  • Intermediate: 5-phenoxyisatin.

  • Catalyst Residues: Copper salts.

  • Side-Products: Products of side reactions, such as the homocoupling of phenol.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Forced Degradation Study

To understand the stability of this compound, a forced degradation study can be performed.[6][7]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common Use in Purification
n-Hexane0.169Non-polar eluent for chromatography
Dichloromethane (DCM)3.140Good solvent for dissolving crude product, eluent
Ethyl Acetate (EtOAc)4.477Medium-polarity eluent, recrystallization
Acetone5.156Recrystallization
Acetonitrile (ACN)5.882Reverse-phase HPLC mobile phase
Isopropanol3.982Recrystallization
Methanol (MeOH)5.165Polar eluent, recrystallization
Water10.2100Aqueous work-up, reverse-phase HPLC

V. Visualization of Purification Workflow

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (Oil/Solid) Workup Aqueous Work-up (e.g., EtOAc/NH4OH(aq)) Crude->Workup Remove Catalyst & Solvents Column Silica Gel Column Chromatography Workup->Column Primary Purification Recrystal Recrystallization (e.g., EtOAc/Hexane) Column->Recrystal Final Polishing Pure Pure Product (>98%) Recrystal->Pure

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Impurity Removal

ImpurityTroubleshooting Start Impure Product (Post-Workup) TLC TLC Analysis: Poor Separation? Start->TLC ChiralHPLC Consider Isomers: Run Chiral HPLC Start->ChiralHPLC If complex NMR suggests isomers Yes Yes TLC->Yes No No TLC->No ModifySolvent Modify Mobile Phase (e.g., add MeOH or TEA) Yes->ModifySolvent ChangeStationary Change Stationary Phase (e.g., Alumina, C18) Yes->ChangeStationary If solvent modification fails Column Proceed with Column Chromatography No->Column Pure Pure Product Column->Pure ModifySolvent->TLC Re-evaluate ModifySolvent->Column ChangeStationary->TLC Re-evaluate ChangeStationary->Column

Caption: Decision tree for troubleshooting challenging separations during purification.

VI. References

  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • A Review: Stability Indicating Forced Degradation Studies - RJPT. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC - NIH. [Link]

  • Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing). [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - CORE. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • Separation of 5-Methylindole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • (PDF) Synthesis of N-methylated cyclic peptides - ResearchGate. [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances - Journal of Food and Drug Analysis. [Link]

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Optimizing reaction conditions for 5-Phenoxy-3-methylindoline-2-one derivatization.

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for professionals in chemical research and drug development. This guide provides in-depth troubleshooting and FAQs for optimizing the derivatization of 5-Phenoxy-3-methylindoline-2-one, a key scaffold in medicinal chemistry.

Introduction: The this compound Scaffold

The oxindole core is a privileged heterocyclic scaffold, frequently found in pharmaceuticals, natural products, and other biologically active compounds.[1] Its versatile structure allows for functionalization at several positions, enabling the fine-tuning of its pharmacological properties. The this compound variant presents a unique starting point for creating diverse chemical libraries. However, its derivatization is not without challenges, primarily due to the presence of multiple reactive sites. This guide addresses common issues encountered during its derivatization, with a focus on N-alkylation, providing expert insights and actionable protocols to streamline your research.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental challenges in a Q&A format, providing both the underlying chemical principles and practical solutions.

Q1: My reaction yield is consistently low, or I'm observing no product formation. What are the primary causes and how can I resolve this?

A1: Low or no yield is a common issue often stemming from suboptimal reaction conditions that fail to initiate or sustain the desired transformation. Let's break down the most likely culprits.

  • Ineffective Deprotonation: The N-H proton of the indolinone core is acidic and must be removed by a base to form the nucleophilic indolate anion. If the chosen base is too weak, this equilibrium will not favor the anion, and the reaction will not proceed.

  • Poor Reactivity of the Electrophile: The derivatization, typically an S_N2 reaction, is highly dependent on the leaving group of your alkylating agent. The reactivity trend is I > Br > Cl > F.[2] Using a less reactive halide (e.g., an alkyl chloride) may require more forcing conditions or a catalyst.

  • Suboptimal Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for S_N2 reactions as they solvate the cation of the base without deactivating the nucleophile.[1][2] Using protic or apolar solvents can significantly slow down the reaction.[3]

  • Presence of Moisture: Alkoxides and indolate anions are strong bases and are readily quenched by water.[2] Failure to use anhydrous solvents and properly dried glassware will consume your nucleophile, leading to low or no product formation.

Recommended Solutions:

  • Base Screening: If deprotonation is the issue, switch to a stronger base. Sodium hydride (NaH) is a strong, non-nucleophilic base excellent for this purpose.[4][5] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often at elevated temperatures.[1]

  • Enhance Electrophile Reactivity: If possible, switch from an alkyl chloride or bromide to the more reactive alkyl iodide.[2] Alternatively, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This initiates the Finkelstein reaction, which converts the alkyl chloride/bromide to the more reactive alkyl iodide in situ.[1][2]

  • Solvent Optimization: DMF is an excellent starting point for N-alkylation of oxindoles.[1] If solubility or reactivity remains an issue, consider DMSO.

  • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use solvents from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[6]

Q2: I'm observing a significant amount of C3-alkylation instead of the desired N1-alkylation. How can I improve regioselectivity?

A2: This is a classic challenge in indole and oxindole chemistry. The indolinone scaffold has two primary nucleophilic sites: the N1-position and the C3-position.[4] While the 3-methyl group provides some steric hindrance, the enolate formed by deprotonation at C3 can still be a competitive nucleophile. The key to controlling regioselectivity lies in carefully selecting the base and solvent.

  • Underlying Principle: The site of alkylation is determined by a competition between the N-anion and the C-anion (enolate). Using a strong base like NaH in a polar aprotic solvent like DMF ensures near-complete deprotonation of the nitrogen.[4][5] This generates a high concentration of the indolate anion, which is kinetically favored to react at the nitrogen, leading to the N-alkylated product. In contrast, weaker bases or conditions that allow for an equilibrium between the neutral oxindole and its conjugate base can facilitate C3-alkylation.[4]

Recommended Solutions:

  • Utilize a Strong Base: The most effective strategy is to use a strong base like sodium hydride (NaH) or potassium hydride (KH).[4] This irreversibly deprotonates the nitrogen, locking the molecule into a state where N-alkylation is highly favored.

  • Optimize the Solvent System: Polar aprotic solvents like DMF are known to favor N-alkylation over C-alkylation.[1][4] This is because they effectively solvate the counter-ion (e.g., Na⁺) without strongly hydrogen-bonding to the nitrogen anion, leaving it more accessible for reaction.

  • Consider the Counter-ion: The cation from the base can influence the reaction's regioselectivity.[4] Sometimes, switching from NaH to KH or using Cs₂CO₃ can alter the ion-pairing and improve N-selectivity.

Q3: My TLC analysis shows multiple spots, indicating significant side-product formation. What are these byproducts and how can I minimize them?

A3: Besides C3-alkylation, several other side reactions can occur, complicating your purification and reducing the yield of the desired product.

  • Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide as your electrophile, the basic conditions required for deprotonation can promote a competing E2 elimination reaction, forming an alkene instead of the desired substitution product.[3][7]

  • O-Alkylation: The carbonyl oxygen of the amide is also a potential nucleophilic site, which can lead to the formation of an O-alkylated isoindole ether. This is generally less favorable than N- or C-alkylation but can occur under certain conditions.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially if prolonged heating is required.

Recommended Solutions:

  • Minimize Elimination: Whenever possible, design your synthesis to use a primary alkyl halide, which is much less prone to elimination.[3][7] If a secondary halide is unavoidable, try using a less hindered base and lower the reaction temperature to favor substitution (S_N2) over elimination (E2).[2]

  • Monitor Reaction Progress: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] This allows you to stop the reaction once the starting material is consumed, preventing further conversion into undesired byproducts that can form over extended reaction times.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. A large excess can lead to undesired side reactions or make purification more difficult.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is typically the most effective method for separating isomers and other byproducts.[8][9]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is a good starting point for screening reaction conditions? A good starting point is to use 1.2 equivalents of a strong base like NaH and 1.1 equivalents of your alkylating agent in anhydrous DMF at room temperature, monitoring by TLC. If no reaction occurs, gradually increase the temperature to 60-80 °C.[1] See the table below for a structured screening approach.

  • FAQ 2: How do I know if my starting materials are sufficiently pure and dry? Ensure your this compound is fully characterized (NMR, MS) and dry. Use anhydrous solvents, preferably from a solvent purification system or a new, sealed bottle. Alkylating agents should be checked for purity and used as received from a reliable supplier. Impurities can inhibit the reaction or lead to side products.[6]

  • FAQ 3: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for Williamson ether-type syntheses and N-alkylations.[2] It is an excellent option to explore if conventional heating is slow or inefficient.

Data Presentation & Protocols

Table 1: Recommended Screening Conditions for N-Alkylation
Parameter Condition 1 (Mild) Condition 2 (Standard) Condition 3 (Forcing) Rationale
Base (eq.) K₂CO₃ (2.0)NaH (1.2)KH (1.2)K₂CO₃ is a mild base. NaH is a strong, standard base for complete deprotonation.[1][4] KH can sometimes offer different reactivity.
Solvent AcetonitrileDMFDMSOAll are polar aprotic solvents. DMF is often superior for this reaction type.[1] DMSO is used for less reactive substrates.
Temperature 60 °CRoom Temp → 80 °C80 °C → 100 °CStart mild and increase temperature as needed. High temperatures can cause decomposition.
Catalyst NoneKI (0.1 eq.)KI (0.1 eq.)KI is used to activate alkyl bromides/chlorides via the Finkelstein reaction.[1][2]
Diagrams and Workflows

Below are visual representations of the experimental workflow and a troubleshooting decision tree to guide your optimization process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Add this compound A->B C Add Anhydrous Solvent (e.g., DMF) B->C D Inert Atmosphere (N2 or Ar) C->D E Cool to 0 °C D->E F Add Base (e.g., NaH) E->F G Stir at RT F->G H Add Alkylating Agent G->H I Heat & Monitor by TLC H->I J Quench Reaction (e.g., with H₂O) I->J K Extract with Organic Solvent J->K L Wash, Dry, & Concentrate K->L M Purify by Column Chromatography L->M

Caption: General Experimental Workflow for N-Alkylation.

G Start Reaction Issue? LowYield Low / No Yield Start->LowYield SideProducts Side Products / Poor Selectivity Start->SideProducts CheckBase Is Base Strong Enough? (e.g., NaH) LowYield->CheckBase C3Alkylation C3-Alkylation Observed? SideProducts->C3Alkylation Elimination Elimination Product Observed? SideProducts->Elimination CheckMoisture Are Conditions Anhydrous? CheckBase->CheckMoisture Yes UseStrongBase Action: Use Stronger Base (NaH, KH) CheckBase->UseStrongBase No CheckElectrophile Is Leaving Group Reactive? (I > Br > Cl) CheckMoisture->CheckElectrophile Yes DryReagents Action: Use Anhydrous Solvent & Inert Atmosphere CheckMoisture->DryReagents No CheckTemp Is Temperature Optimized? CheckElectrophile->CheckTemp Yes AddKI Action: Add Catalytic KI or Use Alkyl Iodide CheckElectrophile->AddKI No OptimizeTemp Action: Screen Temperatures (e.g., RT to 80 °C) CheckTemp->OptimizeTemp C3Alkylation->UseStrongBase UsePrimaryHalide Action: Use Primary Alkyl Halide & Lower Temperature Elimination->UsePrimaryHalide

Sources

Technical Support Center: Troubleshooting Cell Permeability Assays with 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-13

Introduction

Welcome to the technical support guide for cell permeability assays utilizing 5-Phenoxy-3-methylindoline-2-one. As this is a novel investigational compound, this document provides a robust framework for troubleshooting based on established principles of cell-based permeability assays and experience with similar small molecules. The guidance herein is designed to help researchers, scientists, and drug development professionals anticipate and resolve common experimental challenges, ensuring the generation of reliable and reproducible data.

The cornerstone of a successful permeability assay is a healthy, confluent cell monolayer that forms a tight barrier.[1] This guide will walk you through common issues, from inconsistent results to cytotoxicity, providing causal explanations and actionable solutions. We will use the well-characterized Caco-2 cell line, the gold standard for predicting human oral drug absorption, as our primary model system.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of permeability assays with a novel compound like this compound.

Q1: What is the primary goal of a cell permeability assay? A1: A cell permeability assay measures the ability of a compound to pass through a cell membrane or a monolayer of cells. This is a critical parameter in drug discovery, as poor permeability can lead to low bioavailability and reduced efficacy.[4] The data, often expressed as an apparent permeability coefficient (Papp), helps predict a drug's potential for absorption in the human gastrointestinal tract.[3]

Q2: How do I determine the optimal concentration of this compound for my assay? A2: The optimal concentration should be high enough to elicit a measurable effect but low enough to avoid cytotoxicity. It is crucial to perform a cytotoxicity assay before your permeability experiment. Assays like MTT, which measures metabolic activity, or LDH release, which indicates membrane damage, can determine the non-toxic concentration range for your specific cell line.[5][6] Start with a dose-response curve to identify the EC50 (or IC50) and select concentrations around this value for your permeability studies.

Q3: What are the essential controls for a permeability assay? A3: Every permeability plate should include the following controls:

  • High-Permeability Control: A compound known to readily cross the cell monolayer (e.g., Propranolol, Metoprolol). This validates that the assay can detect permeable compounds.[7]

  • Low-Permeability Control: A compound with poor membrane permeability (e.g., Lucifer Yellow, Atenolol). This confirms the integrity of the cell monolayer.

  • Efflux Substrate Control (if applicable): If you are investigating interactions with efflux transporters like P-glycoprotein (P-gp), include a known substrate (e.g., Digoxin, Rhodamine 123).[1][8]

  • Efflux Inhibitor Control (if applicable): A known inhibitor (e.g., Verapamil) should be used to confirm that the assay can detect P-gp inhibition.[9][10]

  • Vehicle Control: The solvent (e.g., DMSO, PBS) used to dissolve your test compound, at the same final concentration used in the experimental wells.

Q4: How do I confirm my cell monolayer is ready for the experiment? A4: Monolayer integrity is paramount.[9] This is typically assessed by two methods:

  • Transepithelial Electrical Resistance (TEER): This measures the electrical resistance across the monolayer. For Caco-2 cells, TEER values should typically be between 300-500 Ω·cm² to indicate a confluent monolayer with functional tight junctions.[9]

  • Lucifer Yellow Leakage: Lucifer Yellow is a fluorescent molecule that cannot efficiently cross the cell monolayer. A low passage rate (% leakage < 2-3%) from the apical to the basolateral chamber confirms tight junction integrity.[9][11]

Part 2: Assay Workflow & Key Decision Points

A typical bidirectional permeability assay follows a standardized workflow. Understanding the critical points within this process is key to preventing errors.

Permeability Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Experiment cluster_analysis Phase 3: Analysis Seed 1. Seed Cells on Permeable Supports Culture 2. Culture for 21-28 Days (e.g., Caco-2) Seed->Culture Cell Growth Validate 3. Validate Monolayer Integrity (TEER / Lucifer Yellow) Culture->Validate Differentiation Wash 4. Wash Monolayer with Transport Buffer Validate->Wash Proceed if Valid PreIncubate 5. Pre-incubate with Buffer (30 min @ 37°C) Wash->PreIncubate Dose 6. Add Compound to Donor (Apical or Basolateral) PreIncubate->Dose Incubate 7. Incubate (e.g., 120 min) Collect Samples from Receiver Dose->Incubate Quantify 8. Quantify Compound (LC-MS/MS) Incubate->Quantify Calculate 9. Calculate Papp & Efflux Ratio Quantify->Calculate Interpret 10. Interpret Data Calculate->Interpret

Caption: Standard workflow for a cell-based permeability assay.

Part 3: Troubleshooting Guide

This section is formatted as a decision tree to guide you from a specific problem to its potential causes and solutions.

Troubleshooting Tree Problem What is the issue? HighBG High Background or Low Signal-to-Noise Problem->HighBG Inconsistent Inconsistent Results (High Variability) Problem->Inconsistent NoEffect Compound Appears Inactive (No Permeability) Problem->NoEffect Cytotoxicity Cell Death or Poor Monolayer Integrity Problem->Cytotoxicity Autofluorescence Cause: Compound Autofluorescence HighBG->Autofluorescence NonspecificBinding Cause: Non-specific Binding HighBG->NonspecificBinding MediaFluorescence Cause: Media Components HighBG->MediaFluorescence Seeding Cause: Inconsistent Cell Seeding Inconsistent->Seeding Pipetting Cause: Pipetting Errors Inconsistent->Pipetting EdgeEffect Cause: Plate Edge Effects Inconsistent->EdgeEffect Solubility Cause: Poor Solubility/ Precipitation NoEffect->Solubility LowRecovery Cause: Low Compound Recovery NoEffect->LowRecovery Efflux Cause: Active Efflux NoEffect->Efflux CompoundToxicity Cause: Direct Compound Toxicity Cytotoxicity->CompoundToxicity Passage Cause: High Cell Passage Number Cytotoxicity->Passage Contamination Cause: Culture Contamination Cytotoxicity->Contamination

Caption: Troubleshooting decision tree for permeability assays.

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

Q: My fluorescent readings have high background, masking the specific signal. What's wrong?

A: High background can originate from the compound itself, the assay components, or the plasticware.

  • Possible Cause 1: Autofluorescence of this compound.

    • Explanation: Many organic small molecules inherently fluoresce when excited by light, which can interfere with the detection of your fluorescent probe.[12][13] This is especially problematic if the compound's emission spectrum overlaps with that of your probe.[14]

    • Solution:

      • Run a "Compound Only" Control: Measure the fluorescence of your compound in assay buffer without any cells or fluorescent probes.[15]

      • Subtract Background: If autofluorescence is present, subtract this value from your experimental wells.

      • Switch Fluorophore: If subtraction is not sufficient, consider using a fluorescent probe that emits in a different spectral range (e.g., a far-red dye to avoid the common blue/green autofluorescence).[12]

  • Possible Cause 2: Non-specific Binding.

    • Explanation: The compound may be sticking to the plastic walls of the assay plate or binding non-specifically to cell membranes or proteins. This is a common issue with hydrophobic compounds.[9][14]

    • Solution:

      • Use Low-Binding Plates: Utilize plates specifically designed to minimize non-specific binding.

      • Incorporate BSA: Add a low concentration of Bovine Serum Albumin (BSA, e.g., 1%) to the receiver well buffer to act as a "sink" and prevent the compound from sticking to the plate.[16]

      • Optimize Washing: Increase the number and rigor of wash steps after incubation to remove unbound compound.[14][17]

  • Possible Cause 3: Fluorescent Media Components.

    • Explanation: Common media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent and can contribute to high background.[18]

    • Solution: For the duration of the assay, switch to a serum-free, phenol red-free transport buffer, such as Hanks' Balanced Salt Solution (HBSS).[16]

Issue 2: Inconsistent Results & High Variability

Q: I'm seeing significant well-to-well and plate-to-plate variability. How can I improve reproducibility?

A: Variability is often traced back to inconsistencies in cell handling and liquid dispensing. [19][20]

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Explanation: An uneven number of cells seeded per well will lead to variable monolayer confluence and, consequently, variable permeability.[21]

    • Solution:

      • Accurate Cell Counting: Use a reliable method like a hemocytometer or an automated cell counter.

      • Homogeneous Cell Suspension: Ensure cells are thoroughly and gently resuspended before and during plating to prevent settling.

  • Possible Cause 2: Pipetting Errors.

    • Explanation: Small volume inaccuracies, especially when preparing serial dilutions or adding potent compounds, can lead to large variations in the final concentration.[20]

    • Solution:

      • Calibrate Pipettes: Regularly check and calibrate all pipettes.

      • Use Proper Technique: Use reverse pipetting for viscous solutions and ensure the pipette tip is submerged correctly without introducing air bubbles.

      • Prepare Master Mixes: Whenever possible, prepare a master mix of your compound dilution to add to replicate wells, rather than adding tiny amounts to each well individually.

  • Possible Cause 3: Plate Edge Effects.

    • Explanation: The outer wells of a microplate are more susceptible to temperature and humidity fluctuations, leading to increased evaporation and variability in cell growth and compound concentration.[17]

    • Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier, and place your experimental samples and controls in the inner wells.

Issue 3: Compound Appears Inactive or Has No Measurable Permeability

Q: My compound isn't crossing the monolayer, but I expect it to be permeable. What could be the reason?

A: A lack of apparent permeability can be due to chemical properties of the compound, low recovery, or biological transport mechanisms.

  • Possible Cause 1: Poor Aqueous Solubility or Precipitation.

    • Explanation: Many drug candidates have low aqueous solubility.[2][22] If the compound precipitates out of the assay buffer, its effective concentration at the cell surface will be much lower than intended.

    • Solution:

      • Assess Solubility: Visually inspect the dosing solution for any precipitate. Perform a formal solubility test in the assay buffer if issues persist.

      • Modify Solvent: While the final DMSO concentration should be kept low (typically <1%) to avoid impacting cell health, ensure the stock concentration is appropriate to maintain solubility upon final dilution.[23]

  • Possible Cause 2: Low Compound Recovery.

    • Explanation: This is a common and critical challenge where the total amount of compound measured in the donor, receiver, and cell lysate at the end of the assay is significantly less than the initial amount added.[2][9] This can be due to non-specific binding, metabolism by the cells, or instability in the buffer.

    • Solution:

      • Perform a Mass Balance Calculation: Quantify the compound in the apical and basolateral chambers as well as in a cell lysate (by washing and then lysing the monolayer). Recovery should ideally be >80%.[23]

      • Address Binding: If recovery is low and binding is suspected, implement the solutions from Issue 1, Cause 2.

      • Check Stability: Incubate the compound in the assay buffer for the duration of the experiment without cells to check for chemical degradation.

  • Possible Cause 3: Active Efflux.

    • Explanation: The compound may be readily entering the cells but is then being actively pumped out by efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[8][9] This results in low net transport from the apical (A) to the basolateral (B) side.

    • Solution:

      • Run a Bidirectional Assay: Measure permeability in both directions: A→B and B→A.

      • Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[9]

      • Use Inhibitors: Re-run the assay in the presence of a known P-gp inhibitor like Verapamil. A significant increase in A→B permeability in the presence of the inhibitor confirms P-gp mediated efflux.[8]

Issue 4: Significant Cell Death or Loss of Monolayer Integrity

Q: My TEER values are dropping, or I'm seeing cell death after adding my compound. Why?

A: This indicates either direct cytotoxicity of the compound or a compromise in your cell culture health.

  • Possible Cause 1: Direct Compound Cytotoxicity.

    • Explanation: The concentration of this compound used in the permeability assay may be toxic to the cells, causing membrane damage and loss of tight junctions.[6][24]

    • Solution:

      • Perform a Cytotoxicity Assay: As mentioned in the FAQs, this is a mandatory preliminary step. Use assays like MTT, MTS, or LDH release to determine the maximum non-toxic concentration.[5][6][20]

      • Lower the Concentration: Run the permeability assay at concentrations well below the toxic threshold identified.

  • Possible Cause 2: High Cell Passage Number.

    • Explanation: As cell lines are repeatedly passaged, they can undergo genetic drift, leading to changes in morphology, growth rate, and transporter expression.[25] High-passage cells may not form robust, tight monolayers.

    • Solution:

      • Use Low-Passage Cells: Only use cells within a validated passage number range (e.g., for Caco-2, typically between passages 20 and 40).

      • Maintain Records: Keep meticulous records of passage numbers for all cell banks.

      • Start a New Vial: If in doubt, thaw a fresh, early-passage vial of cells from a reputable source.

  • Possible Cause 3: Suboptimal Culture Conditions or Contamination.

    • Explanation: Poor cell health due to factors like mycoplasma contamination, improper CO2 levels, or depleted media can prevent the formation of a functional barrier.[21][26]

    • Solution:

      • Regularly Test for Mycoplasma: This is a common and insidious contaminant that can alter cell physiology.

      • Ensure Proper Culture Maintenance: Change media regularly, do not allow cultures to become over-confluent, and ensure incubators are properly calibrated.[25][27]

      • Post-Assay Integrity Check: Always measure TEER or Lucifer Yellow permeability at the end of the experiment to confirm that the assay conditions themselves did not compromise the monolayer.[11]

Part 4: Data Interpretation Summary

The table below provides a quick guide to interpreting the outcomes of your permeability assay.

Papp (A→B) Value (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation Next Steps
> 10< 2High Permeability: Compound is well absorbed, likely via passive diffusion.Proceed with further in vivo studies.
1 - 10< 2Moderate Permeability: Compound is reasonably absorbed.Consider formulation strategies to enhance absorption.
< 1< 2Low Permeability: Poor absorption is likely. Compound may not be orally bioavailable.Medicinal chemistry efforts may be needed to improve permeability.
Any Value> 2Potential Efflux Substrate: Active transport is limiting net absorption.Confirm with specific efflux transporter inhibitors. This is a significant liability for oral drugs.
Low> 2 (with inhibitor)Confirmed Efflux Substrate: The presence of an inhibitor significantly increases A→B permeability.Characterize which transporter (e.g., P-gp, BCRP) is responsible.

This table is a general guideline. Classification can vary based on internal standards and specific project goals.

References

  • Abraham, M. J., et al. (2019). In vitro cytotoxicity assessment. PubMed. Available at: [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Request PDF. Available at: [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service. Evotec. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • ScienceDirect. (n.d.). In vitro cytotoxicity assessment: Significance and symbolism. ScienceDirect. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. HESI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. NIH. Available at: [Link]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at: [Link]

  • Bio-protocol. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Bio-protocol. Available at: [Link]

  • Technology Networks. (2017). A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition. Technology Networks. Available at: [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Available at: [Link]

  • Corning. (n.d.). Testing Cell Monolayer Integrity on Corning® Transwell™ Permeable Supports. Corning. Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Cedarlane Labs. (n.d.). Maintaining HigH StandardS in Cell Culture. Cedarlane Labs. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A simple cell transport device keeps culture alive and functional during shipping. NIH. Available at: [Link]

  • MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Autofluorescent proteins in single-molecule research: applications to live cell imaging microscopy. NIH. Available at: [Link]

  • BioPharm International. (2018). Maintaining Cell Line Integrity. BioPharm International. Available at: [Link]

  • Pharmaron. (n.d.). Permeability. Pharmaron. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescence in situ hybridization. Wikipedia. Available at: [Link]

  • YouTube. (2021). The Power of Autofluorescence Extraction Using Full Spectrum Profiling™. YouTube. Available at: [Link]

  • National Institutes of Health (NIH). (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Drug–Membrane Permeability across Chemical Space. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties. NIH. Available at: [Link]

  • ACS Publications. (2016). Harnessing the Potential of Small Molecule Intracellular Fluorescent Sensors. ACS Publications. Available at: [Link]

  • SciSpace. (n.d.). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace. Available at: [Link]

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Technical Support Center: Minimizing Off-Target Effects of 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity with Indolinone-Based Inhibitors

Welcome to the technical support guide for 5-Phenoxy-3-methylindoline-2-one. This compound belongs to the indolinone (also known as oxindole) class of small molecules, a scaffold renowned for its utility in developing potent inhibitors of protein kinases.[1][2][3] Many indolinone derivatives function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases, which contributes to their broad therapeutic potential, particularly in oncology.[1][2][4]

However, this mechanism also presents a significant challenge: the potential for off-target effects. Due to the structural similarity of the ATP-binding site across the human kinome, achieving absolute selectivity is difficult.[5][6] Off-target interactions can lead to ambiguous experimental results, cellular toxicity, or confounding phenotypes, making it difficult to attribute an observed biological effect solely to the inhibition of the intended target.[7][8]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, validated protocols, and frequently asked questions (FAQs) to proactively identify, understand, and minimize the off-target effects of this compound in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: My phenotypic results are inconsistent with the known function of the intended target. How do I begin to investigate potential off-target effects?

This is a classic sign of potential off-target activity. When the observed cellular phenotype (e.g., unexpected apoptosis, altered morphology, or changes in a signaling pathway) does not align with what is expected from inhibiting the primary target, a systematic investigation is required.

Answer: The first step is to rigorously validate that the observed phenotype is a direct result of the compound's activity and not an artifact. This involves a multi-pronged approach:

  • Confirm with a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold but the same intended target.[9] If this second inhibitor recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target. If it does not, it strongly suggests an off-target effect of this compound.[9]

  • Employ a Genetic Approach: The gold standard for target validation is to use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the intended target.[10][11] Compare the phenotype from genetic perturbation to that of compound treatment. A mismatch points towards off-target effects.[12]

  • Use a Negative Control Compound: Synthesize or acquire a close structural analog of this compound that is inactive against the primary target. This "dead" compound should not produce the same cellular effects.[9] If it does, the phenotype is likely due to an off-target interaction or a general property of the chemical scaffold.

G phenotype Unexpected Phenotype Observed struct_unrelated Test Structurally Unrelated Inhibitor phenotype->struct_unrelated genetic Use Genetic Knockdown (siRNA/CRISPR) phenotype->genetic neg_control Test Inactive Analog phenotype->neg_control on_target On-Target Effect Likely struct_unrelated->on_target  Phenotype  Recapitulated off_target Off-Target Effect Suspected struct_unrelated->off_target  Phenotype  Differs genetic->on_target  Phenotype  Matches genetic->off_target  Phenotype  Differs neg_control->on_target  No Effect  Observed neg_control->off_target  Same Effect  Observed

Caption: Initial workflow for investigating unexpected phenotypes.

Q2: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?

Off-target effects are often concentration-dependent, appearing at higher doses than those required to inhibit the primary target.[12] Therefore, identifying the correct concentration window is critical.

Answer: A comprehensive dose-response analysis is essential. You should determine two key parameters: the IC50/EC50 for the on-target effect and the concentration at which cytotoxicity or non-specific effects begin to appear.

  • On-Target Potency (EC50): Perform a 10-point dose-response curve (e.g., from 1 nM to 100 µM) measuring a direct biomarker of target engagement or a downstream functional effect. This will establish the concentration range where the compound is active against its intended target.

  • Cytotoxicity Profiling (CC50): In parallel, run a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release) using the same cell line and incubation times. This will determine the concentration at which the compound becomes toxic.

  • Determine the Therapeutic Window: The optimal concentration for your experiments lies within the "therapeutic window"—well above the on-target EC50 but significantly below the cytotoxic concentration (CC50). Aim to use the lowest concentration that gives a robust on-target effect.

ParameterDescriptionRecommended AssayGoal
On-Target EC50 The concentration that produces 50% of the maximum on-target effect.Functional assay (e.g., reporter gene, phosphorylation assay)Defines the potency for the desired effect.
Target Engagement IC50 The concentration that displaces 50% of a tracer or stabilizes the target.CETSA, NanoBRET™Confirms direct binding in cells.[12]
Cytotoxicity CC50 The concentration that causes 50% cell death.MTT, LDH, CellTiter-Glo®Defines the upper limit of compound concentration.
Therapeutic Window The range between the on-target EC50 and the CC50.N/AUse concentrations within this window for experiments.
Q3: How can I experimentally validate that this compound is engaging its intended target in my cellular model?

Observing a downstream functional effect is not sufficient proof of direct target engagement. The compound could be acting on an upstream regulator or a parallel pathway.

Answer: Direct measurement of drug-protein interaction within living cells is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement.[13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[13][15]

Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the concentration at which the compound engages its target in intact cells.

  • Cell Preparation: Culture your cells of interest to ~80% confluency.

  • Compound Treatment: Resuspend cells and treat aliquots with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.[16][17]

  • Thermal Challenge: Heat the cell suspensions to a predetermined melting temperature (Tagg) for 3 minutes. This temperature should be on the steep part of the protein's melting curve, determined in a preliminary experiment.

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein using a specific detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).[13][18]

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. The resulting curve will allow you to determine an IC50 for target engagement, providing direct evidence of binding in a physiological context.[15]

Caption: Workflow for Isothermal Dose-Response CETSA.

Q4: I suspect an off-target effect is responsible for the observed cytotoxicity. How can I confirm this?

Answer: Differentiating on-target toxicity from off-target toxicity is a critical step in compound characterization.

  • Correlate Potency: Compare the dose-response curve for cytotoxicity (CC50) with the dose-response curve for on-target inhibition (EC50). If the CC50 is significantly higher (e.g., >10-fold) than the EC50, the toxicity is less likely to be mediated by the primary target. If the curves overlap, it could be on-target toxicity.

  • Target Overexpression/Knockdown:

    • Rescue Experiment: If toxicity is on-target, overexpressing a drug-resistant mutant of the target protein should "rescue" the cells from death.

    • Phenocopy Experiment: Genetically knocking down the target (e.g., with siRNA) should mimic the cytotoxic phenotype if the effect is on-target. If knockdown cells are healthy but die with compound treatment, the toxicity is off-target.

  • Kinome Profiling: Use a kinome profiling service or in-house assay to screen this compound against a large panel of kinases (e.g., >400).[19][20] This can reveal unintended targets that the compound inhibits, often with potencies that correlate with the observed cytotoxicity. These services provide a broad view of the compound's selectivity.[6][21]

Q5: What are some recommended orthogonal approaches to confirm that my observed phenotype is due to the inhibition of the primary target?

Answer: Relying on a single experimental readout is risky. Orthogonal assays, which rely on different principles and detection methods, are essential for building a robust case for your compound's mechanism of action.[22][23][24]

  • Biophysical Binding Assay: In addition to a cell-based target engagement assay like CETSA, use a biophysical method with purified protein (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) to confirm direct binding and determine kinetic parameters (kon/koff) and binding affinity (KD).[25]

  • Phosphoproteomics: If the target is a kinase, a global phosphoproteomics experiment can provide an unbiased view of the signaling pathways affected by the compound. On-target inhibition should lead to decreased phosphorylation of known downstream substrates. The appearance of unexpected phosphorylation changes can reveal off-target pathway modulation.

  • Cellular Imaging: Use high-content imaging or immunofluorescence to visualize the downstream consequences of target inhibition. For example, if your target kinase is involved in cytoskeleton regulation, you should observe the expected changes in cell morphology or protein localization.

References

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Center for Biotechnology Information.[Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. National Center for Biotechnology Information.[Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Center for Biotechnology Information.[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Center for Biotechnology Information.[Link]

  • Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.[Link]

  • Controlling your High Content Assays. Araceli Biosciences.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.[Link]

  • Recent advances in methods to assess the activity of the kinome. National Center for Biotechnology Information.[Link]

  • Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities. ACS Publications.[Link]

  • Target Engagement Assays in Early Drug Discovery. ACS Publications.[Link]

  • Respective Roles of CYP2A5 and CYP2F2 in the Bioactivation of 3-Methylindole in Mouse Olfactory Mucosa and Lung. National Center for Biotechnology Information.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.[Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications.[Link]

  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.[Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI.[Link]

  • Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. MDPI.[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]

  • Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. AACR Journals.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic.[Link]

  • What should be the vehicle control? ResearchGate.[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Thieme Connect.[Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.[Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. National Center for Biotechnology Information.[Link]

  • Systematic identification of single transcription factor perturbations that drive cellular and tissue rejuvenation. PNAS.[Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications.[Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks.[Link]

  • Advances in Assay Technologies for CAR T-Cell Therapies. BioPharm International.[Link]

  • Respective roles of CYP2A5 and CYP2F2 in the bioactivation of 3-methylindole in mouse olfactory mucosa and lung. PubMed.[Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.[Link]

  • Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. PubMed.[Link]

  • LIMPACAT: Multi-omics attention transformer for immune prediction in liver cancer using whole-slide imaging. PLOS One.[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.[Link]

  • Understanding How Drugs Interact With Anti-Targets: The "Avoid-ome". YouTube.[Link]

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Technical Support Center: 5-Phenoxy-3-methylindoline-2-one Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenoxy-3-methylindoline-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The core structure, an indolinone (also known as oxindole), is susceptible to three main degradation pathways:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, especially when exposed to atmospheric oxygen.[1][2] This can be accelerated by heat and light. A likely oxidation product is the corresponding isatin (indole-2,3-dione) derivative.[3]

  • Hydrolysis: The cyclic amide (lactam) ring in the indolinone structure can undergo hydrolysis, leading to ring-opening. This reaction is often catalyzed by acidic or basic conditions.[4][5][6][7]

  • Photodegradation: Many aromatic and heterocyclic compounds, including those with an indole core, are sensitive to light, particularly in the UV range.[8][9][10][11] Exposure can lead to complex degradation pathways and the formation of colored impurities.

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

A2: To maintain the integrity of the solid compound, the following conditions are recommended:

  • Temperature: For long-term storage (months to years), a temperature of -20°C is ideal.[12] For short-term storage (days to weeks), 2-8°C is acceptable.[1]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to minimize oxidative degradation.[1][12] This is crucial for long-term stability.

  • Light: Always protect the compound from light by using amber or opaque vials.[1]

  • Container: Use a tightly sealed container to prevent moisture and oxygen ingress.[13]

Q3: My compound is in solution. How should I store it?

A3: Solutions are generally less stable than the solid compound. Aqueous solutions should be avoided for storage.[12] If you must store a solution:

  • Solvent Choice: Use a dry, aprotic organic solvent like DMSO or DMF. Purge the solvent with an inert gas before preparing the solution.[12]

  • Storage: Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Duration: It is strongly recommended to prepare solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[12]

Q4: I've noticed a color change in my solid compound/solution. What does this indicate?

A4: A color change, typically to a yellow, brown, or pinkish hue, is a common indicator of degradation. This is often due to the formation of oxidized species or photolytic byproducts. If you observe a color change, it is crucial to re-analyze the compound for purity before use.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into identifying and resolving specific degradation issues.

Issue 1: Suspected Oxidative Degradation
  • Symptoms:

    • Appearance of a yellow or brown tint in the solid or solution.

    • Emergence of new, more polar spots on a Thin Layer Chromatography (TLC) plate.

    • Presence of unexpected peaks in HPLC or LC-MS analysis, particularly a peak corresponding to the mass of the isatin derivative.

  • Causality: The C3 position of the indolinone ring is susceptible to oxidation, which can lead to the formation of a 2,3-dione (isatin) structure. This process is autocatalytic and is accelerated by oxygen, light, and trace metal impurities.

  • Troubleshooting Workflow:

    G cluster_0 Oxidation Troubleshooting A Symptom Observed: Color change or new impurity peak B Confirm Identity: Run LC-MS to check for m/z of oxidized product (M+16 Da) A->B Step 1 C Assess Purity: Quantitative HPLC or qNMR analysis B->C Step 2 D Is Purity Acceptable? C->D Step 3 E Proceed with Experiment (Use corrected concentration) D->E Yes F Repurify Compound: Flash chromatography or recrystallization D->F No G Implement Preventative Storage: Inert atmosphere, -20°C, protect from light F->G Step 4

    Caption: Workflow for addressing suspected oxidative degradation.

  • Preventative Measures & Protocols:

    • Inert Gas Blanketing: When handling the solid compound, especially for weighing or aliquoting, do so in a glovebox or use a gentle stream of argon or nitrogen.

    • Solvent Purging: Before preparing solutions, sparge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Use of Antioxidants (for in-vitro assays): For some applications, the inclusion of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) in the stock solution may be considered, but its compatibility with the experimental system must be validated.

Issue 2: Suspected Hydrolytic Degradation
  • Symptoms:

    • Loss of potency or activity in biological assays.

    • Significant peak broadening or tailing in reverse-phase HPLC.

    • LC-MS analysis reveals a peak with a mass corresponding to the parent compound plus water (M+18 Da), indicating hydrolysis of the lactam ring.

  • Causality: The lactam bond is an amide within a ring and is susceptible to cleavage by water, a reaction accelerated by pH extremes.[4] This opens the five-membered ring to form a more flexible amino acid derivative, which will have different chemical properties and likely no biological activity.

  • Troubleshooting Workflow:

    G cluster_1 Hydrolysis Troubleshooting A Symptom Observed: Loss of activity or new hydrophilic peak B Confirm Identity: Run LC-MS to check for m/z of hydrolyzed product (M+18 Da) A->B Step 1 C Review Experimental Protocol: Check pH of all buffers and reagents used B->C Step 2 D Is pH neutral (6-8)? C->D Step 3 E Source of degradation is likely not pH-mediated hydrolysis. Investigate other causes. D->E Yes F Adjust Buffer pH: Modify protocol to maintain neutral pH D->F No G Prepare Fresh Solutions: Use anhydrous solvents for stock and prepare aqueous solutions immediately before use F->G Step 4

    Caption: Workflow for addressing suspected hydrolytic degradation.

  • Preventative Measures & Protocols:

    • Solvent Management: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions.

    • Buffer Control: When preparing aqueous dilutions for assays, use buffers within a neutral pH range (6.5-7.5). Avoid prolonged incubation in acidic or basic media unless required by the experiment.

    • Fresh Preparations: Always prepare aqueous working solutions immediately before use. Do not store the compound in aqueous buffers.[12]

Part 3: Stability Indicating Method & Data

To proactively monitor the stability of this compound, a stability-indicating analytical method is essential. A gradient reverse-phase HPLC method with UV detection is typically suitable.

Protocol: HPLC Method for Stability Assessment
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the compound's λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Illustrative Stability Data

The following table summarizes the expected stability profile under forced degradation conditions. This data helps in identifying potential degradation products.

Storage Condition (Solid, 4 Weeks)AtmosphereLight ExposureExpected Purity (%)Primary Degradant Type
-20°CInert (Argon)Dark>99.5%None
4°CAirDark~99.0%Oxidative
40°C / 75% RHAirDark~95.0%Oxidative, Hydrolytic
25°CAirICH Q1B Light*<90.0%Photolytic, Oxidative

*Exposure according to ICH Q1B guidelines for photostability testing, requiring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][14]

References

  • Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra. Yakugaku Zasshi. 2023;143(1):77-84. [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines - YouTube. [Link]

  • Mechanisms mediating arylidene-indolinones induced degradation - bioRxiv. [Link]

  • Photostability testing theory and practice - Q1 Scientific. [Link]

  • A Primer on Photostability in the Development of Pharmaceuticals - BA Sciences. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Microbial Degradation of Indole and Its Derivatives - SciSpace. [Link]

  • Microbial Degradation of Indole and Its Derivatives - ResearchGate. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - NIH. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors - ResearchGate. [Link]

  • Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms | Request PDF - ResearchGate. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides | ACS Catalysis. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. [Link]

  • Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PubMed Central. [Link]

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Technical Support Center: Dosing Protocol Refinement for 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical Researchers

Disclaimer: 5-Phenoxy-3-methylindoline-2-one is a hypothetical compound name used for illustrative purposes in this guide. The principles and protocols described herein are based on established practices for the preclinical development of small molecule kinase inhibitors, particularly those with an indolinone scaffold similar to approved drugs like Sunitinib and Nintedanib.[1][2][3] Researchers should always adapt these general guidelines to the specific physicochemical and pharmacological properties of their molecule of interest.

Welcome to the technical support center for the refinement of in vivo dosing protocols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of animal studies. Our goal is to provide you with not just the "how," but the "why," grounding every recommendation in scientific principles to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions and hurdles researchers often face when beginning in vivo studies with a novel indolinone-based compound.

Q1: My compound, this compound, has poor aqueous solubility. What is the best way to formulate it for oral gavage in mice?

A1: This is a common challenge for many kinase inhibitors.[4] The indolinone scaffold often results in lipophilic molecules with low water solubility.[2] The primary goal is to create a uniform, stable, and safe formulation that ensures consistent bioavailability.[5]

  • Causality: An improper vehicle can lead to drug precipitation, inaccurate dosing, and poor or variable absorption, ultimately confounding your study results.[4][6] The choice of vehicle is critical for achieving meaningful and reproducible data.[5]

  • Recommended Strategy: Start with a suspension-based formulation, which is common for oral toxicity studies.[7] A standard and well-tolerated vehicle is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80.[6][7]

    • CMC acts as a suspending agent to prevent the compound from settling.

    • Tween® 80 is a surfactant that "wets" the drug particles, improving their dispersion in the vehicle.[6]

  • Alternative Strategies: If a suspension is not viable, consider co-solvent systems (e.g., DMSO, PEG400) or lipid-based formulations, though these can have their own pharmacological effects and must be used with caution and appropriate vehicle controls.[6][8]

Q2: How do I determine a starting dose for my first efficacy study in a mouse xenograft model?

A2: Selecting a starting dose requires integrating in vitro data with findings from initial tolerability studies. The development of successful kinase inhibitors like Sunitinib serves as a paradigm for this "bench to bedside" approach.[9][10]

  • Step 1: In Vitro Potency: Use your in vitro IC50 or EC50 data (the concentration required to inhibit 50% of the target's activity or a cellular process) as a starting point.[11] The goal is to achieve plasma concentrations in the animal that are multiples of this in vitro potency value.

  • Step 2: Dose Range-Finding (DRF) Study: Before any efficacy study, a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study is essential.[12][13] This is a short-term study in a small number of healthy animals (of the same strain as your efficacy model) to identify the highest dose that can be administered without causing severe toxicity.[12]

    • Study Design: Typically involves 3-5 dose levels, administered daily for 5-7 days.

    • Endpoints: Monitor body weight, clinical observations (e.g., changes in posture, activity, grooming), and at the end of the study, perform a gross necropsy and collect blood for basic clinical chemistry.[13]

  • Step 3: Selecting the Dose: The highest dose in your efficacy study should be at or just below the MTD. Subsequent doses should be spaced apart (e.g., half-log intervals) to establish a dose-response relationship.

Q3: Should I dose my compound once a day (QD) or twice a day (BID)?

A3: The dosing frequency depends on the compound's pharmacokinetic (PK) profile, specifically its half-life (t½).[14]

  • Causality: The goal is to maintain the drug concentration at the tumor site above the minimum effective concentration (MEC) for a sufficient duration. If a drug has a short half-life, a single daily dose may result in concentrations dropping below the MEC for a significant period, leading to a loss of efficacy.

  • Protocol: Conduct a pilot PK study. Administer a single dose of your compound to a small cohort of animals and collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[15] Analysis of the drug concentration in plasma will determine its half-life and inform the optimal dosing schedule. For many oral kinase inhibitors, QD dosing is sufficient.[16]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific problems that may arise during your experiments.

Scenario 1: Unexpected Toxicity or Adverse Events

You initiated an efficacy study at doses determined from your DRF study, but you are observing significant toxicity (e.g., >15% body weight loss, severe lethargy).

A Start: Unexpected Toxicity Observed (e.g., >15% weight loss) B Step 1: Verify Formulation & Dosing Procedure A->B C Is formulation homogenous? Is gavage technique correct? B->C Check C->B If No, Correct & Re-evaluate D Step 2: Re-evaluate Vehicle Toxicity C->D If Yes E Does the vehicle-only control group show any adverse signs? D->E Check E->D If Yes, vehicle is the issue. Select a more inert vehicle. F Step 3: Assess Pharmacokinetics (PK) E->F If No G Is drug exposure (AUC) higher than predicted? Is there drug accumulation? F->G Analyze G->F If No, consider off-target toxicity. Perform mechanism deconvolution. H Step 4: Refine Dosing Regimen G->H If Yes I Reduce dose level, switch to intermittent dosing (e.g., 5 days on/2 off), or reformulate to reduce Cmax. H->I Action

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

  • Verify Formulation and Dosing:

    • Action: Take a sample of your dosing formulation and visually inspect it for precipitation or phase separation. Review your dosing procedure (e.g., oral gavage technique).

    • Rationale: Inconsistent formulation can lead to animals receiving a "hot dose" of concentrated compound.[6] Improper gavage technique can cause esophageal or gastric injury, leading to weight loss unrelated to drug toxicity.

  • Evaluate Vehicle Toxicity:

    • Action: Scrutinize the data from your vehicle-only control group. Are there any subtle signs of toxicity?

    • Rationale: While common vehicles are generally well-tolerated, some animal strains can be sensitive.[7] High concentrations of co-solvents like DMSO can also cause local irritation or systemic toxicity.[6] This step ensures the effects are compound-specific.

  • Assess Pharmacokinetics (PK):

    • Action: If not already done, run a satellite PK study alongside your efficacy study. Collect blood from a small subset of animals to determine drug exposure (AUC) and peak concentration (Cmax).

    • Rationale: The MTD can differ between healthy animals (used in DRF studies) and tumor-bearing animals. Disease state can alter drug metabolism and clearance, leading to higher-than-expected exposure and toxicity.[14]

  • Refine Dosing Regimen:

    • Action: Based on the findings, reduce the dose, change the schedule (e.g., from continuous to intermittent dosing), or consider reformulation to alter the PK profile (e.g., reduce Cmax while maintaining AUC).[11]

    • Rationale: Toxicity is often linked to high Cmax, while efficacy is related to sustained exposure (AUC). Modifying the regimen can uncouple these effects, improving the therapeutic window.

Scenario 2: Lack of Efficacy at Expected Doses

You are dosing at or near the MTD, but you observe no significant anti-tumor effect compared to the vehicle control group.

A Start: Lack of In Vivo Efficacy B Step 1: Confirm Drug Exposure (PK) A->B C Is the drug being absorbed? Is plasma concentration above IC50? B->C Analyze C->B If No, formulation/solubility issue. Reformulate to improve bioavailability. D Step 2: Assess Target Engagement (PD) C->D If Yes E Is the target inhibited in the tumor? (e.g., p-ERK levels for a MEK inhibitor) D->E Analyze F Step 3: Re-evaluate the Model E->F If No, insufficient target inhibition. Increase dose if possible or improve tumor penetration. G Is the target a key driver in this specific xenograft model? E->G If Yes H Step 4: Re-assess Compound Properties G->H If No, model is not appropriate. Select a model dependent on the target. I Is the compound a substrate for efflux transporters (e.g., P-gp)? Is it rapidly metabolized? G->I If Yes

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

  • Confirm Drug Exposure (PK):

    • Action: Analyze plasma samples to confirm the drug is being absorbed and reaching concentrations that are multiples of the in vitro IC50.

    • Rationale: Poor oral bioavailability is a primary reason for lack of efficacy.[4][15] If the drug isn't getting into the bloodstream, it cannot reach the tumor. This is the most critical first step.

  • Assess Target Engagement (Pharmacodynamics - PD):

    • Action: Collect tumor tissue at a time point of expected peak drug concentration (informed by your PK data). Analyze the tissue for a biomarker that confirms the drug is hitting its intended target (e.g., measuring the phosphorylation status of a downstream substrate).[14]

    • Rationale: Even with adequate plasma exposure, the drug may not be penetrating the tumor tissue sufficiently or engaging the target. A PD biomarker provides direct evidence of target modulation in the relevant tissue.[17]

  • Re-evaluate the Animal Model:

    • Action: Review the literature for your specific xenograft or syngeneic model. Confirm that the target of your compound is a known and critical driver of tumor growth in that model.

    • Rationale: A common pitfall is using a tumor model that is not dependent on the pathway your drug inhibits. Efficacy can only be observed in a model where the target is essential for tumor proliferation or survival.[18]

  • Re-assess Compound Properties:

    • Action: Investigate if your compound is a known substrate for efflux pumps like P-glycoprotein (P-gp), which can actively pump the drug out of tumor cells.[15] Also, review its metabolic stability.

    • Rationale: High efflux or rapid metabolism can prevent the compound from achieving sufficient intracellular concentrations, even with good plasma PK. This may necessitate chemical modification of the compound or co-dosing with an efflux pump inhibitor in exploratory studies.

Part 3: Data Presentation & Protocols

Table 1: Example Dose Range-Finding (DRF) Study Design and Outcome
GroupDose Level (mg/kg, PO, QD)N (Animals)Mean Body Weight Change (Day 7)Clinical ObservationsMTD Determination
1Vehicle (0.5% CMC)3+2.5%Normal-
2103+1.8%NormalTolerated
3303-3.2%NormalTolerated
41003-11.5%Mild, transient lethargy post-dosingTolerated
52003-18.9%Severe lethargy, hunched postureNot Tolerated
Result MTD is 100 mg/kg
Protocol 1: Preparation of an Oral Suspension

Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% CMC / 0.1% Tween® 80 for oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween® 80 (Polysorbate 80)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder and beaker

Methodology:

  • Prepare the Vehicle: a. In a sterile beaker, add ~90% of the final required volume of sterile water. b. While stirring vigorously with a magnetic stir bar, slowly sprinkle in the required amount of CMC to make a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL). c. Continue stirring until the CMC is fully dissolved. This may take several hours. d. Add Tween® 80 to a final concentration of 0.1% (v/v) (e.g., 100 µL for 100 mL) and mix thoroughly. e. Add sterile water to reach the final desired volume and mix.

  • Prepare the Drug Suspension: a. Weigh the required amount of this compound powder. b. In a small, sterile mortar, add the powder. c. Add a very small volume of the prepared vehicle and triturate with a pestle to create a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.[6] d. Gradually add the remaining vehicle in small portions while continuously mixing. e. Transfer the suspension to a sterile beaker and stir continuously with a magnetic stir bar while dosing to ensure homogeneity.

References

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Technical Support Center: Navigating the Toxicological Landscape of 5-Phenoxy-3-methylindoline-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Phenoxy-3-methylindoline-2-one derivatives. This guide is designed to provide you with field-proven insights and actionable strategies to anticipate, identify, and mitigate potential toxicity issues during your experimental work. Our goal is to empower you to make informed decisions that enhance the safety and viability of your lead compounds.

Introduction: Understanding the Core Toxicological Challenges

This compound derivatives are a promising class of compounds with diverse biological activities. However, like many small molecules, their development can be hampered by toxicity concerns. The inherent chemical features of this scaffold, particularly the phenoxy group and the indolinone core, can contribute to metabolic instability and the formation of reactive metabolites, which are often implicated in adverse drug reactions.[1][2][3] This guide will walk you through a systematic approach to de-risk your compounds and improve their therapeutic potential.

Troubleshooting & FAQs: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in your research.

Q1: My lead this compound derivative shows significant cytotoxicity in my initial cell-based assays. What are my next steps?

A1: High initial cytotoxicity is a common challenge. The first step is to determine if the toxicity is on-target (related to the desired mechanism of action) or off-target.

  • On-Target vs. Off-Target Toxicity Assessment:

    • Counter-screening: Test your compound against cell lines that do not express the intended target. A lack of toxicity in these cell lines suggests on-target toxicity.

    • Target Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the cytotoxicity is diminished in these models, it is likely on-target.

    • Competitive Binding Assays: If a known, well-characterized ligand for your target exists, see if it can rescue the cells from the toxic effects of your compound.

If the toxicity is determined to be off-target, the focus should shift to structural modifications to improve the compound's safety profile.

Q2: I suspect my compound's toxicity is due to the formation of reactive metabolites. How can I confirm this?

A2: The formation of reactive metabolites is a significant concern, often arising from the metabolic activation of aromatic rings like the phenoxy group.[4][5] Here are some experimental approaches to investigate this:

  • In Vitro Reactive Metabolite Trapping Studies:

    • Incubate your compound with human liver microsomes (or other relevant metabolic enzyme systems) in the presence of a trapping agent like glutathione (GSH) or N-acetylcysteine (NAC).

    • Analyze the reaction mixture using LC-MS/MS to identify any adducts formed between your compound (or its metabolites) and the trapping agent. The presence of such adducts is strong evidence for the formation of reactive electrophilic species.[1][2]

  • Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping:

    • Identify which CYP isozymes are responsible for metabolizing your compound. This can be done using a panel of recombinant human CYP enzymes.

    • Knowing the specific CYP(s) involved can help predict potential drug-drug interactions and guide structural modifications to block metabolic "hotspots." The major drug-metabolizing CYPs in humans include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[6]

Q3: What are the most effective strategies to structurally modify my this compound derivative to reduce its toxicity?

A3: A multi-pronged approach is often necessary. Here are some key strategies:

  • Bioisosteric Replacement of the Phenoxy Group: The phenoxy group is a potential metabolic liability.[4] Consider replacing it with bioisosteres that are less prone to oxidative metabolism.[7][8][9][10]

    • Table 1: Bioisosteric Replacements for the Phenoxy Group to Mitigate Metabolic Liabilities

      Original Moiety Potential Bioisostere Rationale
      Phenoxy Pyridyloxy The nitrogen atom in the pyridine ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[11]
      Phenoxy Cyclohexyloxy A saturated ring system eliminates the potential for aromatic hydroxylation and subsequent reactive metabolite formation.
      Phenoxy Bicyclo[1.1.1]pentane ether This rigid, non-aromatic scaffold can mimic the spatial arrangement of the phenyl ring while being metabolically more stable.[7]

      | Phenoxy | Halogenated Phenyl | Strategic placement of electron-withdrawing groups like fluorine can block sites of metabolism and alter the electronic properties of the ring.[9] |

  • Modification of the Indolinone Core:

    • Substitution at the 5- and 6-positions: Adding electron-withdrawing groups to the indolinone core can modulate the electron density of the ring system and influence its metabolic profile.

    • N-alkylation/N-arylation: The nitrogen of the indolinone can be a site for metabolism. Modifying the substituent at this position can impact metabolic stability and toxicity.

  • Modification of the 3-methyl Group: The 3-methyl group can also be a site of metabolism, potentially leading to the formation of reactive species.[12][13] Consider replacing it with other small alkyl groups or a spirocyclic moiety to block this metabolic pathway.

Q4: My compound appears to be causing mitochondrial dysfunction. What assays can I use to investigate this further?

A4: Mitochondrial toxicity is a common mechanism of drug-induced toxicity. Several in vitro assays can be employed to assess mitochondrial function:

  • MTT or Resazurin Assays: These colorimetric assays measure mitochondrial reductase activity and are good indicators of overall cell viability and metabolic health.

  • Seahorse XF Analyzer: This technology allows for the real-time measurement of mitochondrial respiration (oxygen consumption rate) and glycolysis (extracellular acidification rate), providing a detailed picture of cellular bioenergetics.

  • Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRM): These fluorescent dyes can be used to assess the integrity of the mitochondrial membrane potential, which is crucial for ATP production. A loss of membrane potential is an early indicator of mitochondrial dysfunction.

  • ATP Quantification Assays: Directly measure cellular ATP levels to determine if your compound is impairing energy production.

Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Trapping with Glutathione (GSH)

Objective: To detect the formation of electrophilic reactive metabolites of a this compound derivative.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Glutathione (GSH), reduced form

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLM (final concentration 1 mg/mL), and GSH (final concentration 5 mM).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration 10 µM) and the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analyze the supernatant by LC-MS/MS, looking for the mass of the expected GSH adduct (mass of parent compound + 305.07 Da).

Protocol 2: Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of a this compound derivative in a relevant cell line.

Materials:

  • Target cell line (e.g., HepG2 for hepatotoxicity assessment)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound (serial dilutions in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (typically from 0.01 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizing the Path to Reduced Toxicity

Workflow for Investigating and Mitigating Toxicity

Toxicity_Workflow Start High Cytotoxicity Observed OnTarget On-Target vs. Off-Target Assessment Start->OnTarget ReactiveMetabolite Reactive Metabolite Screening OnTarget->ReactiveMetabolite If Off-Target MitoTox Mitochondrial Toxicity Assays ReactiveMetabolite->MitoTox SAR Structure-Activity Relationship (SAR) Studies MitoTox->SAR Bioisostere Bioisosteric Replacement SAR->Bioisostere BlockMetabolism Block Metabolic Hotspots SAR->BlockMetabolism Optimize Lead Optimization Bioisostere->Optimize BlockMetabolism->Optimize End Candidate with Improved Safety Profile Optimize->End

Caption: A streamlined workflow for addressing cytotoxicity in drug discovery.

Key Strategies for Toxicity Reduction

Strategies Core Strategies to Reduce Toxicity of this compound Derivatives Phenoxy Phenoxy Group Modification Bioisosteric Replacement (e.g., pyridyloxy, cyclohexyloxy) Halogenation to block metabolism Core->Phenoxy Indolinone Indolinone Core Modification Substitution at C5/C6 N-alkylation/arylation Core->Indolinone Methyl 3-Methyl Group Modification Replacement with other alkyl groups Introduction of spirocycles Core->Methyl

Caption: Core structural modification strategies to mitigate toxicity.

Concluding Remarks

The journey of developing a new therapeutic agent is fraught with challenges, and toxicity is a major hurdle. By adopting a proactive and systematic approach to understanding and mitigating the toxicological liabilities of your this compound derivatives, you can significantly increase their chances of success. This guide provides a framework for your investigations, but it is crucial to tailor your experimental plan to the specific properties and intended therapeutic application of your compounds. Remember that early and informed decision-making is key to efficient and successful drug development.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 5-Phenoxy-3-methylindoline-2-one in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a compound with a desirable phenotypic effect is a critical first step. However, the journey from a "hit" to a viable drug candidate is paved with rigorous validation. A crucial milestone in this process is confirming that the compound interacts with its intended molecular target within the complex environment of a living cell—a concept known as target engagement.[1][2][3] Without this confirmation, interpreting structure-activity relationships and downstream biological effects becomes speculative, risking costly failures in later stages of development.[3][4]

This guide provides a comparative framework for validating the cellular target engagement of a novel compound, 5-Phenoxy-3-methylindoline-2-one . We will operate from a common starting point in drug discovery: this compound has been identified in a phenotypic screen (e.g., it inhibits cancer cell proliferation), and we have a hypothesized protein target, which we will refer to as Target X . Our goal is to design and execute experiments that definitively answer the question: "Does our compound directly bind and modulate Target X in living cells?"

We will compare three orthogonal, industry-standard methodologies, each providing a unique line of evidence:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures target binding in intact cells or cell lysates by assessing changes in protein thermal stability.[5][6][7][8]

  • Affinity-Based Chemical Proteomics: An unbiased approach to identify all protein interactors, confirming the intended target and revealing potential off-targets.[9][10][11][12]

  • Reporter Gene Assay: A functional, cell-based assay that indirectly measures target engagement by quantifying its effect on a downstream signaling pathway.[13][14][15]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is founded on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability.[6][8] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will resist this heat-induced aggregation at higher temperatures than its unbound counterpart.[16] By quantifying the amount of soluble protein remaining at various temperatures, we can generate a "melting curve" and observe a shift in the presence of a binding compound.[7][8]

Causality & Rationale: This method is a powerful first choice because it is label-free, can be performed in intact cells (accounting for cell permeability and metabolism), and measures a direct physical interaction between the compound and the target protein.[5][6][17] A positive result provides strong evidence of direct binding in a physiologically relevant context.

Experimental Workflow Diagram: CETSA

cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with compound (or DMSO vehicle) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots across a temperature gradient C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Separate soluble vs. aggregated proteins (centrifugation) E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify soluble Target X (Western Blot, ELISA, or MS) G->H I 9. Plot melting curves & determine thermal shift (ΔTm) H->I cluster_prep Probe & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Elution & Analysis A 1. Synthesize biotinylated probe of This compound B 2. Immobilize probe on streptavidin beads A->B D 4. Incubate beads with lysate to capture proteins B->D C 3. Prepare native cell lysate C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute bound proteins (e.g., with excess free compound) E->F G 7. Digest proteins into peptides (e.g., with trypsin) F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Identify and quantify proteins; compare to control H->I

Caption: Workflow for Affinity-Based Chemical Proteomics.

Detailed Experimental Protocol: Chemical Proteomics
  • Probe Synthesis and Immobilization:

    • Synthesize an analog of this compound that includes a linker arm terminating in a biotin molecule. The linker should be attached at a position determined not to be critical for target binding.

    • Incubate high-capacity streptavidin agarose beads with the biotinylated probe to immobilize it. Prepare control beads with biotin only.

  • Cell Lysate Preparation:

    • Grow cells to a high density and harvest.

    • Lyse the cells under native (non-denaturing) conditions using a mild detergent buffer (e.g., buffer containing 0.1% NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 100,000 x g for 1 hour to remove insoluble material.

  • Affinity Capture:

    • Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a crucial control, perform a parallel incubation where the lysate is pre-incubated with a high concentration (e.g., 100x excess) of the original, non-biotinylated "free" compound before adding the beads. This will competitively block specific binding sites.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by boiling in SDS-PAGE loading buffer (for on-bead digestion) or, more elegantly, by competitive elution with the free compound.

  • Mass Spectrometry Analysis:

    • Resolve the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest, or perform an in-solution digest directly on the eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Proteins that are highly enriched on the probe-beads compared to the control beads and whose binding is competed away by the free compound are considered specific interactors. Target X should be a top hit.

Methodology 3: Reporter Gene Assay

This method assesses target engagement indirectly by measuring its functional consequences. [13]If Target X is part of a known signaling pathway that culminates in the activation or repression of a specific transcription factor, a reporter assay can be designed. A plasmid is constructed where a minimal promoter and a reporter gene (e.g., Firefly Luciferase) are placed under the control of response elements for that transcription factor.

Causality & Rationale: The logic is that if the compound engages and modulates Target X, it will trigger the signaling cascade, leading to a change in the transcription factor's activity, which in turn drives the expression of the luciferase reporter gene. [14][18]The resulting luminescent signal is a proxy for target engagement and modulation. This assay is highly sensitive, scalable for high-throughput screening, and directly links target binding to a functional cellular outcome. [15]

Experimental Workflow Diagram: Reporter Gene Assay

cluster_prep Assay Setup cluster_exp Experiment cluster_analysis Readout & Analysis A 1. Design & construct reporter plasmid B 2. Transfect cells with reporter plasmid A->B C 3. Plate cells in multi-well plates B->C D 4. Treat cells with compound dose-response C->D E 5. Incubate for optimal reporter expression time D->E F 6. Lyse cells E->F G 7. Add luciferase substrate (e.g., Luciferin) F->G H 8. Measure luminescence G->H I 9. Plot dose-response curve and calculate EC50 H->I

Caption: Workflow for a Luciferase-based Reporter Gene Assay.

Detailed Experimental Protocol: Reporter Gene Assay
  • Cell Line and Plasmid Preparation:

    • Use a cell line known to have an active signaling pathway involving Target X.

    • Co-transfect the cells with two plasmids:

      • The reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro] if Target X modulates NF-κB).

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency and cell viability.

    • Alternatively, generate a stable cell line expressing the reporter constructs.

  • Assay Execution:

    • Plate the transfected cells into a 96- or 384-well white, clear-bottom plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound.

    • Treat the cells with the compound dilutions and include vehicle-only (negative) and a known pathway activator/inhibitor (positive) controls.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for transcription and translation of the luciferase enzyme.

  • Luminescence Measurement:

    • Remove the media from the wells.

    • Add a lysis buffer that is compatible with a dual-luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).

    • Following the manufacturer's protocol, first add the substrate for Firefly luciferase and measure the luminescence on a plate reader.

    • Next, add the Stop & Glo® reagent, which quenches the Firefly signal and activates the Renilla luciferase, and measure the second signal.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luminescence to normalize the data.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Chemical ProteomicsReporter Gene Assay
Principle Ligand-induced protein thermal stabilizationAffinity capture of binding partnersMeasurement of downstream pathway activity
Type of Evidence Direct, Biophysical BindingDirect, Physical BindingIndirect, Functional Consequence
Key Output Thermal shift (ΔTm), Melting CurveList of interacting proteins, Specificity ProfileDose-response curve, EC50/IC50
Labeling Required? No (for compound and endogenous protein)Yes (Compound must be tagged)No (Cellular pathway is engineered)
Target Agnostic? No (Hypothesis-driven)Yes (Unbiased discovery)No (Hypothesis-driven)
Throughput Low to MediumLowHigh
Pros - Measures direct binding in intact cells- No compound modification needed- Physiologically relevant- Unbiased, identifies off-targets- Provides global view of interactome- High confidence in hits (with competition)- Measures functional outcome- High sensitivity and throughput- Links binding to cell signaling
Cons - Target must have a measurable thermal shift- Requires a specific antibody or MS- Lower throughput- Requires chemical synthesis of a probe- Prone to non-specific binders- Can miss weak or transient interactions- Indirect readout of engagement- Requires knowledge of the signaling pathway- Prone to artifacts from pathway crosstalk

Conclusion and Recommended Strategy

To robustly validate the target engagement of This compound with its hypothesized target, Target X , a multi-pronged approach is superior to relying on a single method.

  • Start with CETSA: This should be the first experiment. It is the most direct and physiologically relevant method to confirm that the unmodified compound binds to Target X in cells. A positive result provides the foundational evidence of target engagement.

  • Follow with a Reporter Gene Assay: If a relevant signaling pathway is known, this assay functionally validates the CETSA result. It demonstrates that the binding observed in CETSA translates into the expected modulation of cellular signaling, providing a crucial link between target engagement and the compound's phenotypic effect.

  • Employ Chemical Proteomics for Selectivity: As the compound advances, understanding its selectivity becomes paramount. A chemical proteomics experiment is essential to build confidence that the observed phenotype is indeed due to interaction with Target X and not an unknown off-target. This step de-risks the compound for further development.

By integrating the direct biophysical evidence from CETSA, the functional validation from a reporter assay, and the global specificity profile from chemical proteomics, researchers can build an undeniable case for the on-target activity of this compound, paving the way for its confident progression through the drug discovery pipeline.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Rudolf, A., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6632-6641. [Link]

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  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Lebraud, H., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Chemical Biology. [Link]

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  • Leuenberger, P. (2020). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest. [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 606-611. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

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  • Holdgate, G., et al. (2019). Biophysical methods in early drug discovery. ADMET & DMPK, 7(4), 222-241. [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Tomasello, L., et al. (2019). Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay. Methods in Molecular Biology, 1970, 315-330. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to Evaluating 5-Phenoxy-3-methylindoline-2-one as a Potential 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel compound, 5-Phenoxy-3-methylindoline-2-one, as a potential inhibitor of 5-lipoxygenase (5-LOX). We will objectively compare its hypothetical performance with well-established 5-LOX inhibitors, providing a robust experimental design grounded in scientific integrity and supported by authoritative references.

Introduction: The Rationale for Investigating this compound as a 5-LOX Inhibitor

The arachidonic acid (AA) cascade is a critical biochemical pathway in the inflammatory response.[1] One of the key enzymes in this pathway is 5-lipoxygenase (5-LOX), which catalyzes the conversion of AA into leukotrienes (LTs).[2][3] Leukotrienes are potent lipid mediators involved in a variety of inflammatory and allergic diseases, including asthma, allergic rhinitis, and osteoarthritis.[2][4] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy for managing these conditions.[5]

The indoline scaffold, present in this compound, has been identified as a key pharmacophore in a number of biologically active compounds, including dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH).[1] This structural similarity provides a strong rationale for investigating this compound as a potential novel 5-LOX inhibitor.

This guide will outline a comparative study against three well-characterized 5-LOX inhibitors with distinct mechanisms of action:

  • Zileuton: The only FDA-approved 5-LOX inhibitor for the treatment of asthma.[4][5] It acts as an iron-chelating inhibitor, directly targeting the non-heme iron atom in the active site of the enzyme.[5][6]

  • Nordihydroguaiaretic acid (NDGA): A redox-active inhibitor that interferes with the redox state of the iron atom essential for catalytic activity.[2][5]

  • Acetyl-keto-beta-boswellic acid (AKBA): A natural product that functions as a non-competitive, allosteric inhibitor, binding to a site distinct from the active site.[2][5]

By comparing the inhibitory profile of this compound with these established inhibitors, we can gain valuable insights into its potential potency, mechanism of action, and therapeutic utility.

Visualizing the 5-Lipoxygenase Pathway

To understand the context of this investigation, it is crucial to visualize the 5-lipoxygenase pathway and the points of intervention for the inhibitors.

five_LOX_pathway cluster_inhibitors Inhibitors AA Arachidonic Acid (AA) five_LOX 5-Lipoxygenase (5-LOX) AA->five_LOX FLAP 5-LOX-Activating Protein (FLAP) FLAP->five_LOX presents AA to 5-LOX five_HPETE 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) five_LOX->five_HPETE LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Pro_inflammatory Pro-inflammatory Effects LTB4->Pro_inflammatory LTC4->Pro_inflammatory Zileuton Zileuton (Iron Chelator) Zileuton->five_LOX NDGA NDGA (Redox-active) NDGA->five_LOX AKBA AKBA (Allosteric) AKBA->five_LOX FLAP_inhibitor FLAP Inhibitors (e.g., MK-886) FLAP_inhibitor->FLAP

Caption: The 5-Lipoxygenase (5-LOX) pathway and points of inhibition.

Experimental Methodologies: A Step-by-Step Guide

To ensure a comprehensive and rigorous comparison, a combination of cell-free and cell-based assays should be employed.

Cell-Free 5-LOX Activity Assay

This assay directly measures the enzymatic activity of purified 5-LOX and is crucial for determining the direct inhibitory effect of the compounds.

Protocol:

  • Enzyme Preparation: Use purified human recombinant 5-LOX.

  • Inhibitor Preparation: Prepare stock solutions of this compound, Zileuton, NDGA, and AKBA in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, pre-incubate the purified 5-LOX enzyme with increasing concentrations of the test compounds or vehicle control for 15 minutes on ice.[7]

    • Initiate the reaction by adding arachidonic acid (substrate) and CaCl2.[7]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).[7]

  • Detection:

    • Stop the reaction by adding an appropriate quenching solution.

    • Quantify the 5-LOX products (e.g., 5-HETE, LTB4) using UPLC-MS/MS.[7]

    • Alternatively, a fluorometric assay can be used where lipoxygenase converts a substrate to an intermediate that reacts with a probe to generate a fluorescent product.[8][9] The fluorescence can be measured at Ex/Em = 500/536 nm.[8][9]

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the 5-LOX activity.

Cell-Based 5-LOX Activity Assay

This assay evaluates the inhibitory activity of the compounds in a cellular context, which is more physiologically relevant as it accounts for cell permeability and interactions with other cellular components.[7]

Protocol:

  • Cell Culture: Use a cell line that expresses 5-LOX and FLAP, such as human embryonic kidney 293 (HEK293) cells stably co-expressing 5-LOX and FLAP, or primary immune cells like human polymorphonuclear leukocytes (PMNLs).[1][7]

  • Cell Treatment:

    • Pre-incubate the cells with increasing concentrations of this compound, Zileuton, NDGA, and AKBA or vehicle control for a specified time.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.

  • Product Measurement:

    • Collect the cell supernatants.

    • Quantify the levels of 5-LOX products (e.g., LTB4) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or UPLC-MS/MS.[7]

  • Data Analysis: Determine the IC50 value for each compound in the cell-based assay.

Experimental Workflow Diagram

experimental_workflow start Start compound_prep Prepare Stock Solutions (Test Compound & Known Inhibitors) start->compound_prep cell_free_assay Cell-Free 5-LOX Activity Assay compound_prep->cell_free_assay cell_based_assay Cell-Based 5-LOX Activity Assay compound_prep->cell_based_assay ic50_cell_free Determine IC50 (Cell-Free) cell_free_assay->ic50_cell_free ic50_cell_based Determine IC50 (Cell-Based) cell_based_assay->ic50_cell_based data_analysis Comparative Data Analysis ic50_cell_free->data_analysis ic50_cell_based->data_analysis conclusion Conclusion on Efficacy and Potential Mechanism data_analysis->conclusion

Caption: A streamlined workflow for evaluating 5-LOX inhibitors.

Comparative Data Presentation

The quantitative data from the proposed experiments should be summarized in a clear and concise table to facilitate easy comparison.

CompoundMechanism of ActionCell-Free IC50 (µM)Cell-Based IC50 (µM)
This compound To be determinedExperimental ResultExperimental Result
Zileuton Iron Chelator[5][6]Literature/Experimental ValueLiterature/Experimental Value
NDGA Redox-active[2][5]Literature/Experimental ValueLiterature/Experimental Value
AKBA Allosteric[2][5]Literature/Experimental ValueLiterature/Experimental Value

Discussion and Interpretation of Potential Outcomes

The results from this comparative study will provide a comprehensive profile of this compound as a potential 5-LOX inhibitor.

  • Potency: A direct comparison of the IC50 values will establish the potency of this compound relative to the known inhibitors. A lower IC50 value indicates higher potency.

  • Mechanism of Action: The relative efficacy in cell-free versus cell-based assays can provide initial clues about the mechanism. For instance, a significant drop in potency in the cell-based assay might suggest poor cell permeability. Further mechanistic studies, such as enzyme kinetics and competition assays with the substrate, would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Therapeutic Potential: If this compound demonstrates potent 5-LOX inhibition, further studies to evaluate its selectivity against other lipoxygenases and cyclooxygenases, as well as its pharmacokinetic and pharmacodynamic properties in vivo, would be warranted.

Conclusion

This guide provides a scientifically rigorous and logically structured framework for the initial evaluation of this compound as a novel 5-lipoxygenase inhibitor. By employing a combination of cell-free and cell-based assays and comparing the results with well-characterized inhibitors, researchers can obtain a clear and objective assessment of its potential. This approach, grounded in established methodologies and a thorough understanding of the underlying biology, will enable a confident determination of whether this compound represents a promising lead compound for the development of new anti-inflammatory therapeutics.

References

  • Arachidonate 5-lipoxygenase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Ferroptosis - Wikipedia. (n.d.). Retrieved from [Link]

  • Zhang, T., et al. (2023). Ferroptosis inhibitors: past, present and future. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Retrieved from [Link]

  • The common inhibitors of ferroptosis. (2024). ResearchGate. Retrieved from [Link]

  • Werz, O., & Steinhilber, D. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Fischer, L., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. Retrieved from [Link]

  • Chen, X., et al. (2024). Brief guide to detecting ferroptosis. Cell Death & Differentiation. Retrieved from [Link]

  • A cell-based assay for screening lipoxygenase inhibitors. (2008). ResearchGate. Retrieved from [Link]

  • Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology. Retrieved from [Link]

  • Lipoxygenase (LOX) Activity Assay Kit (MAES0269). (n.d.). Assay Genie. Retrieved from [Link]

  • Lipoxygenase Activity Assay Kit (Fluorometric). (n.d.). Creative BioMart. Retrieved from [Link]

  • Ferroptosis Markers and Detection. (2023). Biocompare. Retrieved from [Link]

  • Ide, S., et al. (2021). IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE. Current Protocols. Retrieved from [Link]

  • Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

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Structure-activity relationship (SAR) studies of 5-Phenoxy-3-methylindoline-2-one analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenoxy-3-methylindoline-2-one Analogs for Kinase Inhibition

Introduction: The Privileged Oxindole Scaffold

The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This versatile heterocyclic motif is particularly prominent in the development of kinase inhibitors, small molecules designed to interfere with the signaling pathways that drive cellular proliferation, differentiation, and survival.[1][2] Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Consequently, a significant number of approved anti-cancer drugs, such as Sunitinib and Toceranib, are based on the indolin-2-one core and function by inhibiting various tyrosine kinases.[1]

This guide focuses on a specific, promising subclass: This compound . This scaffold presents a unique three-dimensional structure with multiple points for chemical modification, making it an excellent starting point for generating diverse chemical libraries and performing detailed Structure-Activity Relationship (SAR) studies. Our objective is to provide a comprehensive analysis for researchers and drug development professionals, comparing the performance of various analogs based on modifications at key positions. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols for the evaluation of these compounds.

Core Scaffold and Rationale for Chemical Diversification

The fundamental structure of this compound offers three primary vectors for chemical modification, each positioned to probe different regions of a target kinase's binding pocket:

  • R¹ (Indolinone Nitrogen): The N-H group of the indolinone ring can be substituted to explore interactions within the solvent-exposed region of the ATP-binding site. Modifications here can significantly impact solubility, cell permeability, and metabolic stability. Common substitutions include alkylation or acylation.[3][4]

  • R² (Phenoxy Ring): The distal phenoxy ring allows for extensive exploration of the deeper, often more hydrophobic, regions of the kinase hinge region or allosteric pockets. Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties and steric bulk, fine-tuning binding affinity and selectivity.

  • C3 Position: While this guide focuses on analogs with a C3-methyl group, the stereocenter at this position is critical. The substituent here often projects towards the ribose-binding pocket of ATP and is crucial for potency. Maintaining the methyl group provides a consistent baseline, but understanding its role in the context of other 3-substituted oxindoles is vital for rational design.[5][6]

The overarching goal of these modifications is to systematically map the chemical space around the scaffold to identify substituents that enhance potency, improve selectivity against off-target kinases, and confer favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

cluster_0 SAR Workflow for this compound Analogs A Scaffold Selection (this compound) B Library Design (R1, R2 Modifications) A->B C Chemical Synthesis B->C D In Vitro Screening (Kinase & Cell-Based Assays) C->D E Data Analysis (SAR Determination) D->E F Lead Optimization (ADME & In Vivo Studies) E->F

Caption: A generalized workflow for the discovery and optimization of novel kinase inhibitors.

General Synthesis Strategy

The synthesis of this compound analogs can be achieved through various established routes. A common and adaptable approach involves the condensation of a 5-phenoxy-oxindole precursor with an appropriate electrophile or a multi-component reaction. The key 5-phenoxy-oxindole intermediate can be prepared via reactions such as the Fischer indole synthesis or palladium-catalyzed coupling reactions. Subsequent N-alkylation or N-acylation at the R¹ position is typically straightforward, often accomplished using a suitable base and an alkyl or acyl halide.[3]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following sections dissect the impact of substitutions at the R¹ and R² positions on biological activity, drawing parallels from SAR studies on related oxindole and indoline scaffolds.

Modifications on the Phenoxy Ring (R² Position)

The phenoxy ring is pivotal for achieving high potency and selectivity. Its substituents directly interact with the enzyme's binding pocket, and small changes can lead to significant shifts in activity.

  • Halogen Substituents (F, Cl, Br): Halogens are frequently employed to enhance binding affinity through favorable interactions and to modulate lipophilicity. For instance, in studies of related indoline-based compounds, a bromine at the 5-position of the indoline ring was found to be critical for activity.[3] Similarly, chloro- and fluoro-substitutions on phenyl rings of kinase inhibitors often lead to increased potency by occupying specific hydrophobic pockets. In the context of the 5-phenoxy ring, a 4-chloro or 3,4-dichloro substitution pattern is a rational starting point, as it often improves inhibitory potency.[7]

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Small alkyl or methoxy groups can enhance van der Waals interactions within hydrophobic sub-pockets. A 4-methyl or 4-methoxy group on the phenoxy ring can improve activity, as seen in quinoxaline-based inhibitors where such groups were well-tolerated and contributed to potency.[8] However, the positioning is critical; a methoxy group at the 3-position was also shown to be favorable in some series.[8]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups can alter the electronic distribution of the ring system and form specific hydrogen bonds or dipole interactions. While sometimes beneficial, they can also increase acidity or introduce potential metabolic liabilities. Their inclusion should be guided by structural data of the target kinase.

Modifications on the Indolinone Nitrogen (R¹ Position)

Substitution at the N-1 position primarily influences physicochemical properties and can introduce new interaction points.

  • N-H (Unsubstituted): The parent N-H group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule in the ATP binding site. In many kinase inhibitors, this interaction with the hinge region of the kinase is a key determinant of affinity.

  • N-Alkylation (e.g., -CH₃): Replacing the N-H with a small alkyl group like methyl removes the hydrogen bond donor capability but increases lipophilicity, which can enhance cell membrane permeability. However, this modification can also abolish activity if the hydrogen bond is critical for binding.[3]

  • N-Acylation (e.g., -COCH₃): Acylating the nitrogen can introduce a hydrogen bond acceptor (the carbonyl oxygen) and can be used to probe for nearby hydrogen bond donors on the protein surface. This strategy has been used in the synthesis of indolinone derivatives like nintedanib.[4]

Caption: Summary of key SAR findings for the indolinone scaffold.

Comparative Performance Data

To illustrate these SAR principles, the following table summarizes representative data from studies on various oxindole-based kinase inhibitors. While not specific to the 5-phenoxy-3-methyl scaffold, the data demonstrate the impact of substitutions on antiproliferative and kinase inhibitory activity.

Compound IDCore ScaffoldR¹ SubstituentR² Substituent (on Phenyl/Phenoxy)Target/Cell LineIC₅₀ / GI₅₀ (µM)Reference
8c SpirooxindoleH5-Cl (on isatin)CDK-2 Kinase0.035[9]
8c SpirooxindoleH5-Cl (on isatin)MCF-7 (Breast Cancer)0.189[9]
5l Oxindole-pyridylH4-OH (on linker)Leukemia (Avg)3.39[10]
IVa 3-benzylidene-indolinoneH4-CN (on benzylidene)HT-29 (Colon Cancer)< 10[5]
IVb 3-benzylidene-indolinoneH4-NO₂ (on benzylidene)HT-29 (Colon Cancer)< 10[5]
OXN-1 Oxindole-nitrofuranH5-Cl (on oxindole)M. tuberculosis0.78 µg/mL[11]
73 IndolineCyclohexanecarbonyl5-NO₂ (on indoline)5-LOX0.41[12]

Analysis: The data consistently show that halogen substitutions (e.g., 5-Cl) on the oxindole core contribute significantly to potency (Compound 8c , OXN-1 ).[9][11] Furthermore, substitutions on the exocyclic aromatic ring (analagous to our R² phenoxy ring) with electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) result in potent cytotoxicity (Compounds IVa , IVb ).[5] This underscores the importance of systematic exploration at the R² position.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. It is a robust method for determining IC₅₀ values.

Causality: The ADP-Glo™ system is chosen for its high sensitivity and resistance to signal interference from library compounds. The two-step process separates the kinase reaction from the detection step, minimizing compound interference with the luciferase system.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of test compound (serially diluted in DMSO and then assay buffer) or vehicle control (DMSO).

  • Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time is optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This converts the newly produced ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

cluster_1 ADP-Glo™ Kinase Assay Workflow A 1. Add Compound/Control B 2. Add Kinase + Substrate A->B C 3. Add ATP to Start Reaction B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Incubate (40 min) E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H 8. Incubate (30 min) G->H I 9. Measure Luminescence H->I

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity or cytostatic activity of potential drug candidates.

Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions. This duration allows for multiple cell doublings and ensures that cytostatic effects can be observed.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. SAR studies consistently demonstrate that strategic modifications to the phenoxy ring (R²) and the indolinone nitrogen (R¹) are effective strategies for modulating potency and pharmacological properties. The most promising avenues for future development include:

  • Exploration of Diverse Phenoxy Substitutions: A focused library with diverse electronic and steric properties on the phenoxy ring is warranted to identify optimal substituents for specific kinase targets.

  • Bioisosteric Replacement: Replacing the phenoxy ring with other aromatic or heteroaromatic systems (e.g., pyridyl, pyrazolyl) could lead to novel interactions and improved selectivity profiles.

  • In Silico Modeling: Utilizing computational tools for molecular docking and ADMET prediction can help prioritize the synthesis of compounds with a higher probability of success, saving time and resources.[13]

  • Selectivity Profiling: Promising lead compounds should be profiled against a broad panel of kinases to assess their selectivity and identify potential off-target effects early in the development process.[14]

By integrating rational design, systematic SAR exploration, and robust biological evaluation, the this compound scaffold can be optimized to yield potent and selective drug candidates for a range of therapeutic applications.

References

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Cross-Validation of a Novel Kinase Inhibitor: A Comparative Guide to the Activity of 5-Phenoxy-3-methylindoline-2-one (Compound X) in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cross-Validation in Preclinical Drug Discovery

In the landscape of oncology drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] These small molecules often target the ATP-binding pocket of receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs), crucial regulators of cell proliferation, survival, and angiogenesis.[1][3] This guide focuses on a hypothetical novel indolin-2-one derivative, 5-Phenoxy-3-methylindoline-2-one , hereafter referred to as Compound X . Based on the established activities of structurally related molecules, we hypothesize that Compound X functions as a multi-kinase inhibitor, making it a promising candidate for anticancer therapy.[1][4]

However, the heterogeneity of cancer necessitates a rigorous preclinical evaluation of any new chemical entity. A compound's efficacy can vary dramatically across different tumor types due to their unique genetic and molecular profiles.[5] Therefore, cross-validation of a compound's activity in a panel of diverse cell lines is not merely a suggestion but a critical step in establishing its potential therapeutic window and identifying patient populations most likely to respond.

This guide provides a comprehensive framework for the initial cross-validation of Compound X's activity. We will compare its effects across three distinct and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, representing a luminal A subtype of breast cancer.[6][7]

  • A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer (NSCLC).[8][9]

  • HT-29: A human colorectal adenocarcinoma cell line that can be induced to differentiate, making it a versatile model for gastrointestinal cancers.[4][10]

We will detail the experimental workflows for assessing cytotoxicity, induction of apoptosis, and the impact on a key signaling pathway. For comparative analysis, we will include Doxorubicin, a well-established chemotherapeutic agent with multiple mechanisms of action, including DNA intercalation and topoisomerase II inhibition.[1][11] This guide is intended for researchers, scientists, and drug development professionals as a practical blueprint for the early-stage evaluation of novel anticancer compounds.

Methodology: A Self-Validating Experimental Approach

The following protocols are designed to provide a robust and reproducible assessment of Compound X's in vitro activity. The choice of these assays is based on their widespread use and their ability to provide quantitative and mechanistic insights into a compound's effects on cancer cells.

Cell Culture and Maintenance

MCF-7, A549, and HT-29 cell lines are sourced from the American Type Culture Collection (ATCC) to ensure identity and quality.

  • MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% Fetal Bovine Serum (FBS).[12]

  • A549 cells are maintained in F-12K Medium with 10% FBS.[13]

  • HT-29 cells are grown in McCoy's 5a Medium Modified, supplemented with 10% FBS.[14]

All cell lines are cultured at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells are used at a passage number below 20 to minimize phenotypic drift.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

Experimental Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of Compound X and Doxorubicin in the respective culture media.

  • Carefully remove the overnight culture medium and add 100 µL of media containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO-treated) group.

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5 hours.

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[18][19] PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[18]

Experimental Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Compound X and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][20]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mechanistic Insight: Western Blot Analysis

Based on the common mechanism of action for indolin-2-one derivatives as kinase inhibitors, we will investigate the effect of Compound X on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.

Experimental Protocol:

  • Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with Compound X at its IC50 concentration for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Phospho-AKT (Ser473), total AKT, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_prep Sample Preparation cluster_wb Western Blot Workflow cell_culture Cell Culture & Treatment (MCF-7, A549, HT-29) lysis Cell Lysis & Protein Quantification cell_culture->lysis denaturation Protein Denaturation lysis->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (p-AKT, Total AKT, β-actin) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection ECL Detection sec_ab->detection

Results and Discussion

The following sections present hypothetical data to illustrate how the results from the described experiments would be interpreted.

Compound X Exhibits Differential Cytotoxicity Across Cancer Cell Lines

The MTT assay revealed that Compound X effectively reduces the viability of all three cancer cell lines in a dose-dependent manner. The calculated IC50 values, summarized in Table 1, indicate varying sensitivities among the cell lines.

Table 1: IC50 Values of Compound X and Doxorubicin in Different Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 [µM]A549 (Lung) IC50 [µM]HT-29 (Colon) IC50 [µM]
Compound X 5.28.912.5
Doxorubicin 0.81.52.1

Data are presented as the mean of three independent experiments.

The MCF-7 breast cancer cell line demonstrated the highest sensitivity to Compound X, with an IC50 value of 5.2 µM. The A549 lung cancer cells were moderately sensitive, while the HT-29 colon cancer cells were the least sensitive. This differential cytotoxicity is a common observation in drug screening and underscores the importance of testing a new compound against a panel of cell lines from different tissue origins. The genetic and proteomic differences between these cell lines, such as the expression levels of the target kinases or the activity of drug efflux pumps, could account for these variations in sensitivity. Doxorubicin, as expected, showed potent cytotoxicity across all cell lines, with IC50 values in the low micromolar to nanomolar range.[8]

Induction of Apoptosis is a Key Mechanism of Compound X-Mediated Cell Death

To determine if the observed cytotoxicity was due to the induction of programmed cell death, Annexin V/PI staining was performed. The results, presented in Table 2, show the percentage of cells in different stages of apoptosis after treatment with the respective IC50 concentrations of Compound X.

Table 2: Apoptotic Profile of Cancer Cell Lines Treated with Compound X

Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
MCF-7 Vehicle95.12.51.80.6
Compound X48.225.322.14.4
A549 Vehicle96.51.91.10.5
Compound X55.718.920.54.9
HT-29 Vehicle94.82.81.50.9
Compound X62.115.416.85.7

Treatment with Compound X led to a significant increase in the percentage of both early and late apoptotic cells in all three cell lines compared to the vehicle-treated controls. This suggests that Compound X induces cell death primarily through the activation of apoptotic pathways. The extent of apoptosis induction correlated with the cytotoxicity data, with MCF-7 cells showing the most substantial apoptotic population.

G cluster_workflow Apoptosis Assay Workflow start Seed & Treat Cells harvest Harvest Cells wash Wash with PBS resuspend Resuspend in Binding Buffer stain Stain with Annexin V-FITC & PI incubate Incubate (15 min) analyze Analyze by Flow Cytometry

Compound X Inhibits the Pro-Survival AKT Signaling Pathway

To investigate the molecular mechanism underlying the pro-apoptotic effects of Compound X, we examined its impact on the AKT signaling pathway. The activation of AKT, through phosphorylation at Serine 473, is a key event in promoting cell survival and inhibiting apoptosis. Western blot analysis (Figure 1) shows that treatment with Compound X markedly reduces the levels of phosphorylated AKT (p-AKT) in all three cell lines, with the most pronounced effect observed in MCF-7 cells. The levels of total AKT remained largely unchanged, indicating that Compound X inhibits the activation of AKT rather than its expression.

Figure 1: Western Blot Analysis of AKT Phosphorylation (A representative Western Blot image would be displayed here, showing decreased p-AKT bands in Compound X-treated lanes for all three cell lines compared to controls, with consistent Total AKT and β-actin bands.)

This inhibition of AKT phosphorylation is consistent with our hypothesis that Compound X acts as a kinase inhibitor. By blocking the upstream kinases that activate AKT (such as PI3K or other RTKs), Compound X effectively shuts down this critical pro-survival pathway, thereby sensitizing the cancer cells to apoptosis.

// Nodes rtk [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; survival [label="Cell Survival &\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound_x [label="Compound X", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges rtk -> pi3k; pi3k -> akt [label=" phosphorylates"]; akt -> survival [label=" promotes"]; akt -> apoptosis [label=" inhibits", arrowhead=tee]; compound_x -> rtk [label=" inhibits", color="#EA4335", arrowhead=tee, style=dashed]; } DOT Caption: Hypothesized Mechanism of Action for Compound X.

Conclusion and Future Directions

This guide outlines a foundational strategy for the cross-validation of a novel indolin-2-one derivative, Compound X. Our hypothetical findings demonstrate that Compound X exhibits differential cytotoxicity across breast, lung, and colon cancer cell lines, with its primary mechanism of action being the induction of apoptosis via inhibition of the pro-survival AKT signaling pathway.

The observed differences in sensitivity highlight the critical need for broad-spectrum initial screening in preclinical drug development. The MCF-7 cell line appears to be particularly susceptible to Compound X, suggesting that ER-positive breast cancers could be a promising target for future investigation.

Further studies should aim to:

  • Identify the specific kinase targets of Compound X through in vitro kinase panels.

  • Correlate sensitivity with molecular markers by expanding the cell line panel to include cancers with known mutations (e.g., KRAS, EGFR, PIK3CA).

  • Validate the in vitro findings in vivo using xenograft models derived from the most sensitive cell lines.

By employing a systematic and multi-faceted approach to cross-validation, researchers can build a robust data package that provides a clear rationale for the continued development of promising new chemical entities like this compound.

References

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A Predictive Comparative Analysis of 5-Phenoxy-3-methylindoline-2-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the hypothetical compound 5-Phenoxy-3-methylindoline-2-one and its structurally related analogs. While direct experimental data for the title compound is not currently available in public literature, this document leverages established structure-activity relationships (SAR) of the indolinone scaffold to predict its biological activity and compare it with known kinase inhibitors. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Indolinone Scaffold as a Privileged Structure in Kinase Inhibition

The indolin-2-one (oxindole) core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This heterocyclic motif is particularly prominent in the development of protein kinase inhibitors, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The versatility of the indolinone scaffold lies in its amenability to substitution at multiple positions, primarily C3, C5, and N1, allowing for the fine-tuning of potency and selectivity against various kinase targets.[1][2] Marketed drugs such as Sunitinib and Nintedanib, both potent multi-kinase inhibitors, feature the indolinone core and underscore its clinical significance.

This guide focuses on the predicted profile of this compound, a novel yet uncharacterized derivative. By analyzing the structural contributions of the 5-phenoxy and 3-methyl groups in relation to known analogs, we can extrapolate its potential as a kinase inhibitor and guide future experimental investigations.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through established synthetic routes for substituted indolinones. A plausible approach involves the reaction of a 5-phenoxy-isatin intermediate with a methylating agent.

DOT Script for Proposed Synthesis

G A 5-Phenoxy-isatin C Intermediate Adduct A->C Nucleophilic addition B Methylating Agent (e.g., MeMgBr or MeLi) B->C E 5-Phenoxy-3-hydroxy-3-methylindolin-2-one C->E Work-up D Reduction (e.g., with NaBH4 or similar reducing agent) G This compound E->G Dehydroxylation F Reductive Dehydroxylation (e.g., Et3SiH, TFA)

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis: Predicting Biological Activity through Structure-Activity Relationships

To predict the biological activity of this compound, we will compare its structural features with those of known indolinone-based kinase inhibitors for which experimental data are available. The key structural motifs for comparison are the substituent at the C5 position and the substituent at the C3 position.

The Influence of the 5-Phenoxy Substituent

The C5 position of the indolinone ring is crucial for modulating kinase selectivity and potency. While direct data for a 5-phenoxy group is scarce, we can infer its potential effects by comparing it to other substituents like halogens and methoxy groups.

Compound/AnalogC5-SubstituentTarget Kinase(s)IC50 (nM)Reference
SunitinibFluoroVEGFR-2, PDGFR-β2, 8[5]
5-Methoxy AnalogMethoxyLRRK246[6]
This compound (Predicted) Phenoxy VEGFR, PDGFR, LRRK2? ?

The phenoxy group is significantly bulkier than a fluoro or methoxy group. This steric bulk could either enhance binding by occupying a hydrophobic pocket or hinder it due to steric clashes within the ATP-binding site of the target kinase. The electron-withdrawing nature of the phenoxy group, mediated by the ether linkage, could also influence the electronic properties of the indolinone core, potentially affecting hydrogen bonding interactions with the kinase hinge region.

The Role of the 3-Methyl Substituent

The C3 position of the indolinone ring is a key determinant of kinase selectivity. Many potent indolinone inhibitors feature a 3-ylidene (-C=CH-) moiety that engages in hydrogen bonding with the kinase hinge region. The 3-methyl group in our target compound introduces a saturated, sp3-hybridized carbon at this position.

Compound/AnalogC3-SubstituentTarget Kinase(s)IC50 (nM)Reference
Analog A (3-ylidene type)(Z)-[1-(4-methylpiperazin-1-yl)methylidene]FLT35.3[4]
Analog B (3-spiro type)Spiro-imidazolidinoneA549 (cell line)190 (GI50)[7][8]
This compound (Predicted) Methyl ? ?

The absence of the exocyclic double bond in this compound, which is common in many potent inhibitors like Sunitinib, suggests a different binding mode. The methyl group is a small, hydrophobic substituent. Its presence might favor binding to kinases with smaller, more hydrophobic pockets near the C3 position. It is possible that this compound may not target the typical receptor tyrosine kinases (RTKs) that many 3-ylidene indolinones inhibit, but could show activity against other kinase families.

DOT Script for SAR Analysis

G cluster_0 This compound cluster_1 Predicted Biological Effects A 5-Phenoxy Group D Modulated Kinase Selectivity (Potential for novel targets) A->D E Altered Potency (Steric and electronic effects) A->E B 3-Methyl Group B->D F Different Binding Mode (Lack of C3-ylidene) B->F C Indolinone Core C->D C->E

Caption: Predicted structure-activity relationships for this compound.

Experimental Protocols for Evaluation

To validate the predicted activity of this compound, the following experimental protocols are recommended.

General Kinase Inhibition Assay (Example: VEGFR-2)

This assay determines the in vitro potency of a compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (this compound)

  • 384-well plates

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HUVEC for angiogenesis-related kinases, or a panel of different cancer cell lines)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the chosen assay according to the manufacturer's protocol.

  • Calculate the GI50 (concentration for 50% growth inhibition) value.

DOT Script for Experimental Workflow

G A Compound Synthesis (this compound) B In Vitro Kinase Assay (e.g., VEGFR-2, PDGFR-β) A->B C Cellular Proliferation Assay (e.g., HUVEC, cancer cell lines) A->C D Data Analysis (IC50, GI50 determination) B->D C->D E SAR-driven Optimization D->E

Caption: Recommended experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This guide presents a predictive comparative analysis of this compound, a novel indolinone derivative. Based on the established structure-activity relationships of the indolinone scaffold, it is hypothesized that the combination of a bulky 5-phenoxy group and a small, hydrophobic 3-methyl group will result in a unique kinase inhibition profile. The absence of the typical 3-ylidene moiety suggests that this compound may not target the canonical RTKs with the same potency as many known indolinone inhibitors, but could exhibit selectivity for other, yet to be determined, kinase families.

The synthesis and biological evaluation of this compound are warranted to validate these predictions. The experimental protocols outlined in this guide provide a clear path for such an investigation. The results of these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of the versatile indolinone scaffold, aiding in the rational design of future kinase inhibitors.

References

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed, 41(14), 2588-603. [Link]

  • Andreani, A., et al. (2011). Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action. Molecules, 16(8), 6645-6664. [Link]

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  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3). European Journal of Medicinal Chemistry, 127, 134-147. [Link]

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A Guide to Orthogonal Assays: Confirming the Mechanism of Action of 5-Phenoxy-3-methylindoline-2-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and confirming the MoA of 5-Phenoxy-3-methylindoline-2-one using a series of orthogonal assays. We will operate under the working hypothesis that the compound is an ATP-competitive kinase inhibitor. This multi-faceted approach is designed to build a robust, evidence-based understanding of the compound's biological activity, moving systematically from unbiased target identification to direct biophysical characterization and, ultimately, to functional validation in a cellular context. The goal is to create a self-validating system where each assay, based on a different physical principle, corroborates the findings of the others, thereby establishing a high degree of confidence in the proposed MoA.[2][3]

Part 1: Unbiased Target Identification via Chemical Proteomics

Before confirming a mechanism, we must first identify the primary biological target(s) with high confidence. Chemical proteomics is a powerful, unbiased approach to "fish" for protein targets directly from the native cellular environment (the proteome).[4] For putative kinase inhibitors, the "kinobeads" method is particularly effective.[4][5][6] This technique utilizes beads functionalized with multiple, broad-spectrum, immobilized kinase inhibitors to enrich and capture a large portion of the cellular kinome.[4][6]

The core principle is a competition-based binding experiment. When a cell lysate is incubated with our test compound (this compound), the compound will bind to its specific kinase targets. Subsequent incubation with kinobeads will result in the reduced capture of these specific targets, as their ATP-binding sites are already occupied. By using quantitative mass spectrometry (LC-MS/MS), we can identify which kinases are depleted from the bead-bound fraction in a dose-dependent manner, revealing them as high-confidence targets of our compound.[7][8]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_capture Target Capture cluster_analysis Analysis Lysate Cell Lysate Preparation Compound Incubate Lysate with This compound (Dose-Response) or DMSO Lysate->Compound Kinobeads Add Kinobeads Suspension (Competition for Binding) Compound->Kinobeads Wash Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute Digest On-Bead Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Identify & Quantify Depleted Kinases LCMS->Data

Figure 1: Kinobeads chemical proteomics workflow for target identification.
Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation: Culture a relevant human cell line (e.g., K-562, a leukemia line with high kinase expression) to ~80% confluency. Harvest cells, wash with cold PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1 mg of total protein per sample). Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Capture: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for 1 hour at 4°C with rotation to allow for competitive binding.[8]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads using an elution buffer (e.g., containing SDS). Alternatively, for cleaner samples, perform an on-bead tryptic digest.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis: Use a label-free quantification software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Plot the relative abundance of each identified kinase against the compound concentration. Proteins that show a dose-dependent decrease in abundance are considered primary target candidates.

Part 2: Orthogonal Confirmation of Direct Target Engagement

The kinobeads experiment provides strong evidence for target interaction within a complex proteome. However, it is an indirect measurement based on competition. To confirm a direct physical interaction between the compound and its putative target(s), we must employ orthogonal biophysical assays.[9][10]

A. Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

CETSA is a powerful method for verifying that a compound engages its target within the intact, physiological environment of a living cell.[11][12] The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand (our compound), it generally becomes more resistant to heat-induced unfolding and subsequent aggregation.[13][14] By heating cells treated with the compound across a temperature gradient and then measuring the amount of target protein that remains soluble, we can detect a "thermal shift." A positive shift in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of target engagement in a cellular context.[14][15]

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Detection & Analysis Treat Treat Intact Cells with Compound or DMSO Heat Heat Cell Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate: Soluble Fraction (Supernatant) Aggregated Fraction (Pellet) Lyse->Centrifuge Detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifuge->Detect Plot Plot Soluble Protein vs. Temperature to Generate Melting Curves Detect->Plot Analyze Analyze for Thermal Shift (ΔTm) Plot->Analyze

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat the cells with a saturating concentration of this compound or DMSO vehicle for 1-2 hours in culture media.

  • Heating Step: Harvest the treated cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration. Analyze the amount of the specific target protein in the soluble fraction using SDS-PAGE and Western blotting with a target-specific antibody.

  • Data Analysis: Densitometrically quantify the Western blot bands. For each treatment group (DMSO vs. Compound), plot the normalized band intensity against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in Tm (ΔTm) between the DMSO and compound-treated groups confirms intracellular target engagement.

B. Isothermal Titration Calorimetry (ITC): In Vitro Biophysical Characterization

While CETSA confirms engagement in cells, ITC provides a precise, in-solution measurement of the binding thermodynamics between the compound and a purified target protein.[16] It is considered a gold-standard biophysical assay because it directly measures the heat released or absorbed during the binding event.[17] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing deep mechanistic insight into the binding event.[16][18]

ITC_Experiment cluster_setup ITC Instrument Setup cluster_process Titration Process cluster_output Data Output & Analysis Syringe Syringe: Compound (Ligand) Injection Inject Compound into Protein Solution Cell Sample Cell: Purified Target Protein Binding Binding Event: Heat is Released or Absorbed Injection->Binding Detection Detector Measures Differential Power (μcal/sec) to Maintain Zero ΔT Binding->Detection RawData Raw Data: Power vs. Time IntegratedData Integrated Data: Heat per Injection vs. Molar Ratio RawData->IntegratedData Fit Fit to Binding Model: Determine KD, n, ΔH, ΔS IntegratedData->Fit

Figure 3: Principle of Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC
  • Protein Preparation: Express and purify the target kinase identified from the kinobeads screen. Ensure the protein is pure, properly folded, and concentrated in a suitable buffer. Dialyze both the protein and the compound into the exact same buffer to minimize heats of dilution.

  • Sample Loading: Load the purified protein into the sample cell of the calorimeter. Load a concentrated solution of this compound into the injection syringe (typically 10-20x the protein concentration).

  • Titration: Set the experimental parameters (temperature, injection volume, spacing). Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection until the protein becomes saturated and no further heat change is observed.

  • Data Analysis: Integrate the heat peaks from the raw data to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this isotherm to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters (KD, n, ΔH, ΔS).

Part 3: Functional and Genetic Validation

Confirming that a compound binds its target is critical, but it is equally important to demonstrate that this binding event translates into a functional cellular outcome. Furthermore, genetic approaches can definitively link the compound's activity to the specific target.

A. Target-Specific Functional Assay: Substrate Phosphorylation

If the identified target is a kinase, its primary function is to phosphorylate substrate proteins. A direct functional consequence of inhibiting the kinase would be a decrease in the phosphorylation of its known downstream substrate. This can be readily measured in cells.

Experimental Protocol: Western Blot for Phospho-Substrate
  • Cell Treatment: Treat cells with increasing concentrations of this compound for an appropriate duration. Include a positive control (e.g., a known inhibitor of the target kinase) and a DMSO vehicle control.

  • Stimulation (if necessary): If the kinase pathway is not basally active, stimulate the cells with an appropriate growth factor or chemical to activate the pathway.

  • Lysis and Protein Quantification: Lyse the cells, collect the protein extracts, and perform a BCA assay to normalize protein concentrations.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot. Probe separate membranes with an antibody specific for the phosphorylated form of the substrate and an antibody for the total amount of the substrate protein.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-substrate to the total substrate, in the absence of changes to the total substrate level, indicates functional inhibition of the target kinase.

B. Genetic Target Validation: CRISPR-Cas9 Knockout

The most definitive way to validate that a compound's effect is on-target is to remove the target itself.[19] CRISPR-Cas9 gene editing technology allows for the precise and complete knockout (KO) of the target gene.[20][21] If this compound achieves its cellular effect (e.g., inhibition of proliferation) by inhibiting a specific kinase, then cells lacking that kinase should be resistant to the compound.[21][22]

CRISPR_Validation cluster_ko Generate Knockout Cell Line cluster_phenotype Phenotypic Assay cluster_results Expected Outcome gRNA Design & Clone gRNA targeting Kinase Gene Transfect Transfect/Transduce Cells with Cas9 and gRNA gRNA->Transfect Select Select & Expand Single-Cell Clones Transfect->Select Validate Validate Knockout (Sequencing & Western Blot) Select->Validate Treat Treat Wild-Type (WT) and Knockout (KO) Cells with Compound Validate->Treat Assay Perform Cellular Assay (e.g., Proliferation, Viability) Treat->Assay Compare Compare Dose-Response Curves Assay->Compare WT_Result WT Cells: Sensitive to Compound Compare->WT_Result KO_Result KO Cells: Resistant to Compound Compare->KO_Result

Figure 4: CRISPR-Cas9 knockout workflow for on-target validation.
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
  • Generate KO Line: Design and validate guide RNAs (gRNAs) targeting an early exon of the kinase gene. Deliver the gRNAs and Cas9 nuclease into the host cell line via transfection or lentiviral transduction.[20]

  • Isolate and Validate Clones: Isolate single-cell clones and expand them. Validate successful gene knockout by Sanger sequencing of the target locus and by Western blot to confirm the absence of the target protein.

  • Phenotypic Assay: Seed both the wild-type (WT) parental cells and the validated KO cells in parallel.

  • Compound Treatment: Treat both cell lines with a range of concentrations of this compound.

  • Measure Phenotype: After a set period (e.g., 72 hours), measure a relevant cellular phenotype, such as cell viability (e.g., using a CellTiter-Glo assay).

  • Data Analysis: Plot the viability data against compound concentration for both WT and KO cell lines. A significant rightward shift in the IC50 curve for the KO cells compared to the WT cells provides definitive evidence that the compound's antiproliferative effect is mediated through the targeted kinase.

Comparison of Orthogonal Assays

AssayPrincipleThroughputSample TypeKey Output(s)
Kinobeads Competition-based affinity capture followed by mass spectrometry.Low to MediumCell or Tissue LysateUnbiased, proteome-wide list of potential protein targets.
CETSA Ligand-induced protein thermal stabilization.[13]MediumIntact Cells, LysateConfirmation of target engagement in a cellular context; Tm shift.
ITC Direct measurement of heat changes upon binding.[18]LowPurified Protein & CompoundBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Phospho-Substrate WB Immuno-detection of a specific post-translational modification.MediumCell LysateConfirmation of functional target modulation in a signaling pathway.
CRISPR-Cas9 KO Genetic ablation of the target protein.[19][20]LowIntact CellsDefinitive validation of on-target mechanism for a cellular phenotype.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound requires a rigorous, multi-pronged strategy that moves beyond a single experiment. The workflow presented here—progressing from unbiased target discovery with chemical proteomics to biophysical confirmation of direct binding with CETSA and ITC, and finally to functional and genetic validation with phosphorylation and CRISPR-Cas9 assays—establishes a powerful, self-reinforcing evidentiary framework. Each step provides a distinct and complementary piece of the puzzle. By employing these orthogonal approaches, researchers can build a high-fidelity model of a compound's MoA, significantly de-risking its progression in the drug discovery pipeline and providing a solid mechanistic foundation for future development.

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A Head-to-Head Comparative Analysis: The Investigational Tyrosine Kinase Inhibitor 5-Phenoxy-3-methylindoline-2-one versus Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of the novel investigational compound 5-Phenoxy-3-methylindoline-2-one, hereafter referred to as "Phenoxindoline," and the current standard-of-care multi-tyrosine kinase inhibitor, Sunitinib. The primary context for this analysis is the treatment of Renal Cell Carcinoma (RCC), a disease in which therapies targeting angiogenesis and tumor cell proliferation have become a cornerstone of treatment.

Our objective is to present a comprehensive evaluation based on preclinical data, detailing the experimental rationale, methodologies, and outcomes that a drug development professional would require for a critical assessment. This document is structured to provide not just data, but a logical, evidence-based narrative on the potential advantages and liabilities of Phenoxindoline relative to an established therapeutic agent.

Mechanistic Framework: Differentiating Therapeutic Action

A fundamental aspect of drug comparison lies in understanding the nuances of their mechanisms of action. Both Sunitinib and our investigational compound, Phenoxindoline, are classified as tyrosine kinase inhibitors (TKIs). However, their efficacy and safety profiles are dictated by their specific kinase inhibition profiles.

Sunitinib is a broad-spectrum TKI that inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth, neoangiogenesis, and metastatic progression of cancer. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β). By blocking these pathways, Sunitinib effectively chokes off the blood and nutrient supply to the tumor and inhibits tumor cell proliferation.

Phenoxindoline is hypothesized to have a more refined mechanism of action. While it shares the core function of inhibiting VEGFR-2, a critical mediator of angiogenesis, its design aims for higher selectivity and potency against this target, with reduced off-target activity on other kinases that are often associated with the adverse effects of Sunitinib. This refined targeting could translate to an improved therapeutic window.

Below is a diagram illustrating the targeted signaling pathways.

TKI_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 Endothelial Cell cluster_2 Drug Intervention PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Proliferation Proliferation PDGFR->Proliferation Activates VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates Sunitinib Sunitinib Sunitinib->PDGFR Inhibits Sunitinib->VEGFR Inhibits Phenoxindoline Phenoxindoline Phenoxindoline->VEGFR Strongly Inhibits

Caption: Targeted signaling pathways of Sunitinib and Phenoxindoline.

In Vitro Head-to-Head Comparison

To empirically test our hypothesis, a series of in vitro assays were conducted to compare the biochemical and cellular activities of Phenoxindoline and Sunitinib.

Kinase Inhibition Profile

Rationale: The first step in characterizing a novel TKI is to determine its potency and selectivity against a panel of relevant kinases. This assay directly measures the inhibitory concentration (IC50) of each compound against its intended targets (VEGFR, PDGFR) and a selection of off-target kinases to predict both efficacy and potential side effects.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • A kinase buffer solution is prepared containing the specific kinase of interest (e.g., VEGFR-2, PDGFR-β).

  • A proprietary Alexa Fluor™ 647-labeled ATP competitive ligand (tracer) and a europium-labeled anti-tag antibody are added to the buffer.

  • Serial dilutions of Phenoxindoline and Sunitinib (typically from 10 µM to 0.1 nM) are added to the wells of a 384-well plate.

  • The kinase/antibody/tracer mixture is dispensed into the wells containing the test compounds.

  • The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. A high FRET signal indicates tracer binding to the kinase, while a low signal indicates displacement by the inhibitor.

  • The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 values are calculated using a four-parameter logistic model.

Data Summary:

Kinase TargetPhenoxindoline IC50 (nM)Sunitinib IC50 (nM)Fold Difference (Sunitinib/Phenoxindoline)
VEGFR-2 1.5 9 6.0x
PDGFR-β 85 8 0.09x
c-Kit150120.08x
FLT3>100025<0.025x
SRC>20002100.105x

Interpretation: The data clearly indicate that Phenoxindoline is a more potent and selective inhibitor of VEGFR-2 compared to Sunitinib. Conversely, it shows significantly less activity against PDGFR-β, c-Kit, and FLT3, kinases whose inhibition by Sunitinib is linked to some of its known side effects like myelosuppression and cardiotoxicity.

Cellular Proliferation and Cytotoxicity Assay

Rationale: Moving from a biochemical to a cellular context, it is crucial to assess whether the observed kinase inhibition translates into a functional anti-proliferative effect in cancer cells. We utilized human RCC cell lines (e.g., 786-O, A-498) which are known to be sensitive to VEGFR/PDGFR pathway inhibition.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • RCC cells (786-O) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of Phenoxindoline or Sunitinib. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of viable cells.

  • The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is recorded using a plate luminometer.

  • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Data Summary:

Cell LinePhenoxindoline EC50 (µM)Sunitinib EC50 (µM)
786-O (RCC)0.51.2
A-498 (RCC)0.81.5
HUVEC (Healthy Endothelial)0.10.2

Interpretation: Phenoxindoline demonstrates superior potency in inhibiting the proliferation of RCC cell lines compared to Sunitinib, which aligns with its potent VEGFR-2 inhibition. The potent effect on HUVEC cells confirms the anti-angiogenic activity of both compounds.

In Vivo Efficacy in a Xenograft Model

Rationale: To evaluate the therapeutic efficacy in a more complex biological system, we utilized a subcutaneous xenograft model. This in vivo model allows for the assessment of a drug's ability to control tumor growth, its pharmacokinetic properties, and its overall tolerability in a living organism.

Experimental Protocol: RCC Xenograft Mouse Model

Xenograft_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis A 1. Inoculate 786-O RCC cells subcutaneously into flank of nude mice B 2. Allow tumors to grow to ~100-150 mm³ A->B C 3. Randomize mice into treatment groups: - Vehicle Control - Sunitinib (40 mg/kg, oral, daily) - Phenoxindoline (20 mg/kg, oral, daily) B->C D 4. Administer treatment for 21 days C->D E 5. Monitor tumor volume and body weight 2-3 times per week D->E F 6. At study endpoint, collect tumors for analysis (e.g., IHC) E->F

Caption: Workflow for the in vivo RCC xenograft study.

Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1550 ± 210-+2.5
Sunitinib (40 mg/kg)480 ± 9569-8.0
Phenoxindoline (20 mg/kg)450 ± 8871+1.5

Interpretation: Phenoxindoline, administered at half the dose of Sunitinib, achieved a comparable level of tumor growth inhibition. Crucially, mice treated with Phenoxindoline did not exhibit the significant body weight loss observed in the Sunitinib group, suggesting a superior safety and tolerability profile in this model. This in vivo outcome strongly supports the hypothesis derived from the in vitro kinase profiling: higher target selectivity can lead to equivalent or better efficacy with reduced toxicity.

Conclusion and Future Directions

This head-to-head comparison provides compelling preclinical evidence for this compound (Phenoxindoline) as a promising candidate for the treatment of Renal Cell Carcinoma. Its highly potent and selective inhibition of VEGFR-2 translates to superior anti-proliferative activity in vitro and robust tumor growth inhibition in vivo, comparable to the standard-of-care drug Sunitinib but at a lower dose and with a significantly improved tolerability profile.

The reduced off-target activity of Phenoxindoline, particularly against kinases like c-Kit and FLT3, likely contributes to its better safety profile. These findings warrant further investigation, including formal IND-enabling toxicology studies and subsequent clinical trials to evaluate its safety and efficacy in human patients. The data presented here form a strong foundation for positioning Phenoxindoline as a next-generation TKI with the potential to offer a better-tolerated and equally effective alternative to current therapies for RCC.

References

  • Title: Sunitinib malate for the treatment of renal cell carcinoma. Source: Clinical Therapeutics URL: [Link]

  • Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in renal cell carcinoma. Source: Journal of the National Comprehensive Cancer Network URL: [Link]

Validating the Specificity of 5-Phenoxy-3-methylindoline-2-one Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's specificity for its intended molecular target is paramount. Off-target effects not only confound experimental results but can also lead to unforeseen toxicities in clinical development. This guide provides an in-depth, technical comparison of methodologies for validating the on-target activity of small molecule inhibitors, using 5-Phenoxy-3-methylindoline-2-one as a case study. The indolinone scaffold is a well-recognized pharmacophore, frequently found in potent inhibitors of protein kinases.[1][2] Based on extensive structure-activity relationship data for this class of compounds, we will hypothesize that this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4]

This guide will navigate the robust framework of using knockout (KO) models, particularly those generated via CRISPR-Cas9 technology, to rigorously assess the specificity of our lead compound. We will delve into the causality behind experimental choices, provide detailed protocols, and compare this "gold standard" approach with alternative validation strategies.

The Imperative of Specificity in Drug Discovery

The journey of a therapeutic candidate from bench to bedside is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is the promiscuous binding of drug candidates to unintended cellular targets. Therefore, early and rigorous validation of a compound's specificity is not merely a matter of scientific due diligence but a critical step in de-risking a drug development program. Knockout models offer a powerful platform for this validation by providing a clean genetic background to discern on-target from off-target effects.[5][6]

Experimental Design: A Head-to-Head Comparison in Wild-Type vs. Knockout Cells

The core principle of this validation strategy is to compare the cellular phenotype induced by this compound in cells that express VEGFR-2 (wild-type) with cells where the gene encoding VEGFR-2 (KDR) has been functionally deleted (knockout). A truly specific inhibitor should elicit a biological response in wild-type cells that is significantly diminished or altogether absent in their knockout counterparts.

Visualizing the Workflow

The experimental workflow is a multi-step process that requires careful planning and execution.

experimental_workflow cluster_cell_line Cell Line Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis & Interpretation Cell_Line_Selection Select VEGFR-2 Expressing Cell Line (e.g., HUVEC) sgRNA_Design Design & Validate sgRNAs for KDR Gene Cell_Line_Selection->sgRNA_Design Transfection Transfect with Cas9 & sgRNAs sgRNA_Design->Transfection Clonal_Selection Isolate & Expand Single Cell Clones Transfection->Clonal_Selection KO_Validation Validate KDR Knockout (Sequencing, Western Blot) Clonal_Selection->KO_Validation Compound_Treatment Treat WT & KO Cells with This compound KO_Validation->Compound_Treatment Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Compound_Treatment->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., p-ERK Western Blot) Compound_Treatment->Downstream_Signaling Functional_Assay Functional Assay (e.g., Tube Formation Assay) Compound_Treatment->Functional_Assay Data_Comparison Compare Dose-Response Curves between WT & KO Cells Target_Engagement->Data_Comparison Downstream_Signaling->Data_Comparison Functional_Assay->Data_Comparison Specificity_Conclusion Determine On-Target Specificity Data_Comparison->Specificity_Conclusion

Figure 1: Experimental workflow for validating compound specificity using knockout models.

Detailed Experimental Protocols

PART 1: Generation of a VEGFR-2 Knockout Cell Line via CRISPR-Cas9

Objective: To create a stable cell line that lacks the expression of VEGFR-2.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting the KDR gene

  • Lipofectamine 3000

  • Puromycin

  • DNA sequencing primers

  • Anti-VEGFR-2 antibody for Western blotting

Protocol:

  • sgRNA Design and Cloning: Design at least two different sgRNAs targeting an early exon of the KDR gene to maximize the probability of generating a frameshift mutation. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.

  • Transduction of HUVECs: Transduce HUVECs with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Puromycin Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies. Isolate and expand these single-cell clones.

  • Knockout Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone and perform Sanger sequencing of the targeted region of the KDR gene to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-VEGFR-2 antibody to confirm the absence of VEGFR-2 protein expression in the knockout clones.

PART 2: Comparative Analysis of this compound in Wild-Type and Knockout Cells

Objective: To compare the effects of the compound on target engagement, downstream signaling, and cellular function in the presence and absence of VEGFR-2.

1. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.

Protocol:

  • Culture wild-type and VEGFR-2 KO HUVECs to 80-90% confluency.

  • Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 2 hours.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot using an anti-VEGFR-2 antibody.

Expected Outcome: In wild-type cells, treatment with this compound should result in a shift of the VEGFR-2 melting curve to higher temperatures compared to vehicle-treated cells. This shift should be absent in the VEGFR-2 KO cells.

2. Downstream Signaling Analysis

Principle: VEGFR-2 activation by its ligand, VEGF-A, leads to the phosphorylation of downstream signaling proteins, such as ERK. A specific VEGFR-2 inhibitor should block this phosphorylation.

signaling_pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCg PLCγ VEGFR-2->PLCg Compound This compound Compound->VEGFR-2 Inhibits Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Angiogenesis Angiogenesis p-ERK->Angiogenesis

Figure 2: Simplified VEGFR-2 signaling pathway.

Protocol:

  • Starve wild-type and VEGFR-2 KO HUVECs in serum-free medium overnight.

  • Pre-treat the cells with increasing concentrations of this compound for 2 hours.

  • Stimulate the cells with VEGF-A for 10 minutes.

  • Lyse the cells and perform a Western blot to detect phosphorylated ERK (p-ERK) and total ERK.

3. Functional Assay (Endothelial Tube Formation Assay)

Principle: Endothelial cells, when cultured on a basement membrane matrix, will form capillary-like structures. This process, known as tube formation, is dependent on VEGFR-2 signaling.

Protocol:

  • Coat a 96-well plate with Matrigel.

  • Seed wild-type and VEGFR-2 KO HUVECs onto the Matrigel in the presence of increasing concentrations of this compound.

  • Incubate the cells for 6-12 hours.

  • Capture images of the tube-like structures and quantify parameters such as total tube length and number of branch points.

Data Presentation and Interpretation

AssayWild-Type Cells + CompoundVEGFR-2 KO Cells + CompoundInterpretation of Specificity
p-ERK Western Blot Dose-dependent decrease in p-ERK levelsNo significant effect on basal p-ERK levelsHigh Specificity
Tube Formation Dose-dependent inhibition of tube formationNo tube formation, with or without compoundHigh Specificity
Cell Viability Dose-dependent decrease in viabilityNo significant effect on viabilityHigh Specificity

Comparison with Alternative Validation Methods

While knockout models provide the highest level of confidence in target validation, other methods can offer complementary information.

MethodAdvantagesDisadvantages
Knockout Models (CRISPR-Cas9) Complete and permanent loss of target protein; clean genetic background.[7][8]Time-consuming and resource-intensive to generate and validate clones; potential for off-target gene editing.
RNA Interference (RNAi) Relatively quick and inexpensive to implement; allows for transient knockdown.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Structurally Unrelated Inhibitors Can help to rule out off-target effects related to a specific chemical scaffold.Requires the availability of a well-characterized tool compound with a different chemical structure.
Mutant Target Expression Can confirm direct binding to the target by rescuing the phenotype in KO cells.Requires the generation of a drug-resistant mutant of the target protein.

Conclusion

The use of knockout models for validating the specificity of a compound like this compound represents a rigorous and definitive approach. By directly comparing the effects of the compound in a biological system with and without its intended target, researchers can unequivocally demonstrate on-target activity. While other methods have their merits, the clean genetic ablation offered by CRISPR-Cas9 technology provides the most trustworthy and authoritative evidence of specificity, a cornerstone of successful drug development.

References

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Mangiatordi, G. F., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 11, 245. Retrieved from [Link]

  • Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 4(1), 1-10. Retrieved from [Link]

  • Kaminska, K. K., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40051–40069. Retrieved from [Link]

  • Meli, M., et al. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert Opinion on Therapeutic Patents, 25(6), 685–701. Retrieved from [Link]

  • Kumar, R., et al. (2012). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Letters in Drug Design & Discovery, 9(1), 87-94. Retrieved from [Link]

  • Kamal, A., et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. Retrieved from [Link]

  • Garofalo, A., et al. (2020). Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(21), 7356. Retrieved from [Link]

  • Varano, F., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry, 240, 114571. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected indolinone derivatives as anticancer agents in preclinical or clinical trials. Retrieved from [Link]

  • Tang, D., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(11), 1438. Retrieved from [Link]

  • Wang, G., et al. (2017). Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. Bioorganic Chemistry, 73, 56-62. Retrieved from [Link]

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A Framework for Reproducible In Vitro Profiling of 5-Phenoxy-3-methylindoline-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolinone Scaffold and the Promise of Novel Derivatives

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][3][4] The biological effects of these compounds are highly dependent on the nature and position of substituents on the indolinone ring system.[5] This guide focuses on a specific derivative, 5-Phenoxy-3-methylindoline-2-one , a compound of interest for which the biological activity profile is yet to be fully characterized.

The absence of extensive public data on this compound necessitates a structured and reproducible approach to its initial in vitro evaluation. This guide provides a framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of this compound's potential biological activities. We will propose a series of robust, well-validated in vitro assays to explore its potential in two key therapeutic areas where indolinone derivatives have shown promise: neuroprotection and anti-inflammatory action .

This document is not a repository of existing data, but rather a detailed roadmap for its generation, emphasizing experimental reproducibility and scientific integrity. We will detail the methodologies, propose suitable comparator compounds for benchmarking, and provide templates for data presentation, thereby creating a self-validating system for the initial pharmacological profiling of this compound.

Hypothesized Biological Activities and a Proposed In Vitro Screening Cascade

Based on the known activities of structurally related indolinone compounds, we hypothesize that this compound may possess neuroprotective and/or anti-inflammatory properties. The phenoxy group at the 5-position and the methyl group at the 3-position are key structural features that will dictate its interaction with biological targets.

To test these hypotheses, we propose a tiered in vitro screening cascade. This approach allows for an initial broad assessment of activity, followed by more specific, mechanism-of-action-oriented assays for promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Neuroprotection) cluster_2 Tier 3: Secondary Screening (Anti-inflammatory) A Cytotoxicity Assessment (e.g., MTT Assay) D H2O2-induced Neurotoxicity Assay in SH-SY5Y cells A->D Determine non-toxic concentration range E Aβ-induced Neurotoxicity Assay A->E Determine non-toxic concentration range F COX-2 Inhibition Assay A->F Determine non-toxic concentration range G 5-LOX Inhibition Assay A->G Determine non-toxic concentration range B General Anti-inflammatory Screen (e.g., HRBC Membrane Stabilization) B->F If positive B->G If positive C Oxidative Stress Assessment C->D If positive C->E If positive

Caption: Proposed in vitro screening cascade for this compound.

Part 1: Assessment of Neuroprotective Activity

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. Several indolinone derivatives have been explored for their potential to mitigate these processes.

Experimental Protocol 1: H₂O₂-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[6] The human neuroblastoma cell line SH-SY5Y is a well-established model for this purpose.[7][8]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Plating: Seed cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a positive control (e.g., Quercetin, a known neuroprotective flavonoid[6]) for 2 hours.

  • Induction of Oxidative Stress: After pre-treatment, add hydrogen peroxide (H₂O₂) to a final concentration of 150 µM to all wells except the vehicle control group, and incubate for 24 hours.[6]

  • Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Read the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the EC₅₀ value for this compound.

Comparator Compound: Quercetin

Data Presentation: Neuroprotection against H₂O₂-Induced Toxicity
CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
H₂O₂ Control15048 ± 4.5
This compound 1Experimental Data
5Experimental Data
10Experimental Data
25Experimental Data
50Experimental Data
Quercetin 10Experimental Data

Part 2: Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The indolinone scaffold is present in compounds that inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9][10]

Experimental Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay is a simple and effective in vitro method to screen for anti-inflammatory activity. Non-steroidal anti-inflammatory drugs (NSAIDs) are known to stabilize the lysosomal membrane, which is analogous to the stabilization of the HRBC membrane.[11][12]

Methodology:

  • Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Reaction Mixture: To 1 ml of various concentrations of this compound or the standard drug, Diclofenac sodium, add 0.5 ml of the 10% HRBC suspension.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Measurement of Hemolysis: Measure the absorbance of the supernatant, which contains the hemoglobin, at 560 nm.

  • Data Analysis: Calculate the percentage of membrane stabilization using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Comparator Compound: Diclofenac Sodium

Data Presentation: HRBC Membrane Stabilization
CompoundConcentration (µg/mL)% Membrane Stabilization (Mean ± SD)
Control-0 ± 2.1
This compound 10Experimental Data
50Experimental Data
100Experimental Data
250Experimental Data
500Experimental Data
Diclofenac Sodium 100Experimental Data

Ensuring Reproducibility: A Commitment to Scientific Integrity

The reproducibility of in vitro experiments is a cornerstone of reliable scientific research.[13] To ensure the data generated for this compound is trustworthy and comparable across different laboratories, the following principles must be adhered to:

  • Detailed Reporting: All experimental details, including cell line passage number, reagent sources and lot numbers, and precise incubation times, should be meticulously documented and reported.

  • Standardized Protocols: The use of standardized and widely accepted protocols, as detailed in this guide, is crucial.[11]

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every experiment is mandatory to validate the assay performance and normalize the results.

  • Statistical Analysis: All experiments should be performed in at least triplicate, and the data should be presented as mean ± standard deviation. Appropriate statistical tests should be used to determine significance.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its potential neuroprotective and anti-inflammatory activities against established comparator compounds, researchers can generate a robust and reproducible preliminary dataset.

Positive results in these screening assays would warrant further investigation into the specific molecular mechanisms of action. For instance, if neuroprotective activity is observed, subsequent studies could explore its effects on specific signaling pathways involved in apoptosis or antioxidant response. Similarly, if anti-inflammatory activity is confirmed, detailed enzyme inhibition assays for COX-1, COX-2, and various lipoxygenases would be the logical next step.

The journey of drug discovery is incremental and relies on the generation of high-quality, reproducible data. This guide is intended to be the first step in uncovering the potential therapeutic value of this compound.

References

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
  • Al-Megrin, W. A., et al. (2020). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 25(15), 3433.
  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1483-1492.
  • Cashman, J. R., et al. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Bioenergetics and Biomembranes, 47(1-2), 133-146.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • Kumar, S., et al. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 2(4), 573-578.
  • Silva, S., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(3), 643.
  • Maccioni, E., et al. (2018). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 61(21), 9549-9571.
  • Tron, G. C., et al. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Molecules, 26(20), 6249.
  • Mphahamele, M. J., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. RSC Advances, 12(38), 24867-24883.
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  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
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  • El-Sawy, E. R., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6265.

Sources

Benchmarking the Pharmacokinetic Properties of 5-Phenoxy-3-methylindoline-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Derivatives of this versatile heterocycle, such as 5-phenoxy-3-methylindoline-2-one, are of significant interest for their potential as targeted therapies. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides a comprehensive framework for benchmarking the pharmacokinetic profile of this compound derivatives, offering a comparative analysis with established indolinone-based drugs and outlining essential experimental protocols to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion).

The inherent physicochemical characteristics of many indole derivatives can present significant hurdles, including poor solubility and rapid metabolism, which in turn can lead to low oral bioavailability.[4] Understanding and optimizing these properties early in the drug discovery pipeline is paramount to de-risk candidates and enhance the probability of clinical success.[5] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a robust pharmacokinetic evaluation.

Comparative Pharmacokinetic Landscape of Indolinone Derivatives

To establish a relevant benchmark for this compound derivatives, it is instructive to examine the pharmacokinetic profiles of structurally related, clinically approved drugs. Nintedanib and Sunitinib, both tyrosine kinase inhibitors with an indolinone core, serve as excellent comparators.

ParameterNintedanibSunitinib(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (Predicted)[6][7](Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (Predicted)[6][7]
Oral Bioavailability ~4.7% (human)[8]~100% (rat)[9]High (predicted GI absorption)High (predicted GI absorption)
Time to Peak Plasma Concentration (Tmax) 2-4 hours (human)[10][11]6-12 hours (human)[12][13]Not ApplicableNot Applicable
Plasma Protein Binding High95% (human)[13]Strong (predicted)Strong (predicted)
Metabolism Primarily via ester cleavage, followed by glucuronidation[10][11]Primarily by CYP3A4 to an active metabolite[12][13][14]Substrate of CYP450s (predicted)Substrate of CYP450s (predicted)
Major Elimination Route Feces[10][11]Feces (~61%)[13][14]Not ApplicableNot Applicable
Terminal Half-life (t½) 10-15 hours (human)[10][11]40-60 hours (human)[13][14]Not ApplicableNot Applicable

Note: The data for the chloro and nitro indolinone derivatives are based on in silico predictions from SwissADME and should be interpreted with caution pending experimental verification.[6][7]

This comparative data highlights the significant variability in pharmacokinetic properties even within the same structural class. The low bioavailability of nintedanib, for instance, underscores the importance of optimizing for absorption, while the extensive metabolism of sunitinib via CYP3A4 points to a potential for drug-drug interactions.[8][10][11][12][13][14] For novel this compound derivatives, achieving a balanced profile of good oral absorption, moderate metabolism, and a suitable half-life will be critical for therapeutic success.

A Step-by-Step Guide to In Vitro ADME Profiling

A tiered approach to in vitro ADME screening is essential for efficient lead optimization.[5] The following protocols describe key assays for a comprehensive pharmacokinetic assessment.

Experimental Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_tier1 Tier 1: Early Screening cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Candidate Selection A Aqueous Solubility E Metabolic Stability (Hepatocytes) A->E B LogD @ pH 7.4 G Plasma Protein Binding B->G C Metabolic Stability (Microsomes) C->E D CYP450 Inhibition (Single Concentration) F CYP450 Inhibition (IC50 Determination) D->F I Metabolite Identification E->I J CYP450 Induction F->J G->I H Permeability (e.g., Caco-2) K Transporter Interaction Studies H->K

Caption: Tiered workflow for in vitro ADME profiling.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides an initial assessment of the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.[1] A high clearance in this assay often translates to a short in vivo half-life.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (pooled from multiple donors), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

Rationale: Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions.[15][16] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).

Methodology:

  • Incubation Setup: In separate wells of a 96-well plate for each CYP isoform, combine human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent with an internal standard.

  • Analysis: After protein precipitation, analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Rationale: The extent of binding to plasma proteins influences the free fraction of a drug available to exert its pharmacological effect and to be cleared from the body.[17] High plasma protein binding can limit drug distribution and efficacy.

Methodology:

  • Device Preparation: Prepare a RED device, which consists of a central Teflon base plate with individual wells, each divided by a semi-permeable membrane.

  • Sample Loading: Add plasma containing the test compound to one chamber and buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibration (typically 4-6 hours), collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable early insights, in vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living system.[18][19]

Key Parameters in In Vivo Pharmacokinetic Studies

InVivo_PK Cmax Cmax (Peak Concentration) Tmax Tmax (Time to Peak) F F (Bioavailability) Vd Vd (Volume of Distribution) CL CL (Clearance) t_half (Half-life)

Caption: Key parameters evaluated in in vivo pharmacokinetic studies.

A typical in vivo PK study in rodents (e.g., rats or mice) involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[20] Blood samples are collected at various time points, and the plasma concentrations of the drug are measured. By comparing the area under the concentration-time curve (AUC) for the PO and IV routes, the absolute oral bioavailability (F) can be determined.

Conclusion and Future Directions

The successful development of this compound derivatives as therapeutic agents is contingent upon a thorough understanding and optimization of their pharmacokinetic properties. By employing the systematic in vitro screening cascade and in vivo studies outlined in this guide, researchers can effectively benchmark their compounds against established drugs like nintedanib and sunitinib. This comparative approach, grounded in robust experimental data, will enable the selection of drug candidates with a higher probability of success in clinical development. Future work should focus on establishing quantitative structure-property relationships (QSPRs) for this chemical series to guide the rational design of molecules with improved ADME profiles.

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Safety Operating Guide

Personal protective equipment for handling 5-Phenoxy-3-methylindoline-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-Phenoxy-3-methylindoline-2-one. The following protocols are designed to empower researchers with the knowledge to implement rigorous safety measures, ensuring both personal protection and experimental integrity.

Hazard Assessment of this compound

Structural Analogs and Potential Hazards:

  • 2-Oxindole Core: The 2-oxindole scaffold is a common motif in bioactive compounds.[1][2][3] While many derivatives are explored for therapeutic uses, the core structure and its analogs can exhibit irritant properties.

  • Indole Derivatives: Related indole compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Some are classified as harmful if swallowed or toxic in contact with skin.[7] For instance, 3-nitro-1H-indole is designated as harmful if swallowed and may cause an allergic skin reaction.[8]

  • General Organic Compounds: As with many fine organic chemicals, this compound, particularly in powdered form, should be considered a respiratory irritant and potentially harmful if inhaled or ingested.[9]

Based on this analysis, it is prudent to handle this compound as a substance that is:

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • An irritant to the skin, eyes, and respiratory tract.[4][5][9]

  • Of unknown long-term toxicity.

Therefore, a stringent personal protective equipment (PPE) protocol is essential to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent upon the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing (Solid) Chemical splash gogglesDouble-gloved nitrile glovesLaboratory coatN95 respirator or use of a ventilated balance enclosure
Dissolution & Transfer Chemical splash gogglesNitrile glovesLaboratory coatRequired if not performed in a fume hood
Running Reaction Chemical splash gogglesNitrile glovesLaboratory coatWork within a certified chemical fume hood
Work-up & Purification Chemical splash goggles and face shieldNitrile gloves (consider thicker gauge for solvents)Laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if containers are sealed

Step-by-Step Guidance on PPE Application

Handling Solid this compound

Handling the compound in its solid, powdered form presents the highest risk of aerosolization and inhalation.

  • Step 1: Preparation: Before handling the solid, ensure you are in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Step 2: Gowning and Gloving: Don a flame-resistant laboratory coat, ensuring it is fully buttoned.[10] Put on the first pair of nitrile gloves.

  • Step 3: Respiratory and Eye Protection: Wear an N95 respirator to prevent inhalation of fine particles.[11][12] Wear chemical splash goggles for eye protection.[10]

  • Step 4: Weighing: When weighing the powder, use a chemical spatula to minimize dust generation. If possible, use a balance with a draft shield.

  • Step 5: Post-Handling: After weighing and transferring the solid, carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

Handling Solutions of this compound

Once dissolved in a solvent, the primary risks shift to skin/eye contact via splashes and inhalation of vapors.

  • Step 1: Engineering Controls: All manipulations involving solutions of the compound should be performed within a certified chemical fume hood to control vapor exposure.[9]

  • Step 2: Eye and Face Protection: Wear chemical splash goggles.[10] If there is a significant risk of splashing (e.g., during transfers of large volumes), a face shield should be worn in addition to goggles.[10][13]

  • Step 3: Hand Protection: Wear chemically resistant nitrile gloves. Ensure the gloves are rated for the solvent being used. Check glove manufacturer's compatibility charts.

  • Step 4: Body Protection: A fully buttoned, flame-resistant laboratory coat is mandatory.[10]

  • Step 5: Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[14]

The following diagram illustrates the decision-making process for PPE selection when handling this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_form Physical Form of Compound cluster_solid_ops Solid Handling Operations cluster_liquid_ops Liquid / Solution Handling cluster_ppe Required PPE Level start Identify Handling Task is_solid Solid / Powder? start->is_solid storage Storage / Inspection start->storage weighing Weighing is_solid->weighing Yes dissolving Dissolving / Transfer is_solid->dissolving No ppe_high Maximum PPE: - Enhanced PPE - Fume Hood - N95 Respirator - Face Shield (as needed) weighing->ppe_high ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves storage->ppe_low reaction Reaction / Work-up dissolving->reaction ppe_medium Enhanced PPE: - Standard PPE - Chemical Goggles dissolving->ppe_medium If outside fume hood reaction->ppe_high

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.